6-(Methylthio)purine
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
6-methylsulfanyl-7H-purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4S/c1-11-6-4-5(8-2-7-4)9-3-10-6/h2-3H,1H3,(H,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJIQXGRFSPYQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=NC2=C1NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50901654 | |
| Record name | 6-(methylsulfanyl)-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50901654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50-66-8 | |
| Record name | 6-Methylmercaptopurine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methylthiopurine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(Methylthio)purine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20105 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-(methylsulfanyl)-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50901654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(methylthio)purine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.053 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-METHYLMERCAPTOPURINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V404DV25O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Biosynthesis of 6-(Methylthio)purine in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-mercaptopurine (B1684380) (6-MP), a cornerstone of chemotherapy for acute lymphoblastic leukemia and other malignancies, functions as a prodrug requiring intracellular metabolic activation. Its therapeutic efficacy and toxicity are intricately linked to a complex metabolic network. A key metabolite in this network is 6-(methylthio)purine (6-MeMP) and its ribonucleotide derivatives. The biosynthesis of these methylated metabolites is primarily catalyzed by the polymorphic enzyme thiopurine S-methyltransferase (TPMT). This technical guide provides an in-depth exploration of the biosynthesis of this compound in cancer cells, detailing the metabolic pathways, enzymatic reactions, and relevant experimental protocols. Understanding this pathway is critical for optimizing thiopurine therapy, overcoming drug resistance, and developing novel therapeutic strategies.
The formation of 6-methylthiopurine ribonucleotides, particularly methylthioinosine monophosphate (MeTIMP), is a significant contributor to the cytotoxic effects of 6-MP. MeTIMP is a potent inhibitor of de novo purine (B94841) synthesis, a metabolic pathway essential for the proliferation of rapidly dividing cancer cells.[1][2] The level of TPMT activity, which can vary significantly among individuals due to genetic polymorphisms, directly influences the balance between the formation of cytotoxic 6-thioguanine (B1684491) nucleotides (6-TGNs) and the production of 6-MeMP and its derivatives.[2] Furthermore, the status of other enzymes, such as methylthioadenosine phosphorylase (MTAP), which is frequently deleted in some cancers, can also impact the cellular response to 6-MP by altering the availability of purines for salvage pathways.[3]
This guide summarizes quantitative data on metabolite concentrations, provides detailed experimental methodologies for key assays, and presents visual diagrams of the relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of 6-MeMP biosynthesis in the context of cancer biology and drug development.
Data Presentation
Table 1: Intracellular Concentrations of 6-Mercaptopurine Metabolites in Cancer Cells and Patient Erythrocytes
| Cell Line/Patient Group | 6-MP Treatment | 6-Thioguanine Nucleotides (6-TGN) (pmol/8x10⁸ cells) | 6-Methylmercaptopurine (6-MMP) Metabolites (pmol/8x10⁸ cells) | Reference |
| CCRF-CEM (Leukemia) | 4 µM 6-MP | Not specified | Increased 2.1-fold with MTX | [1] |
| WI-L2 (Leukemia) | 4 µM 6-MP | Not specified | Increased 1.7-fold with MTX | [1] |
| TBJ (Leukemia) | 4 µM 6-MP | Not specified | Increased 2.4-fold with MTX | [1] |
| HL-60 (Leukemia) | 4 µM 6-MP | Not specified | Increased 8-fold with MTX | [1] |
| Children with ALL (n=19) | Maintenance chemotherapy | <60 to 833 (Median: 144) | <150 to 19000 (Median: 3250) | [4] |
Table 2: TPMT Activity in Human Erythrocytes
| TPMT Phenotype | TPMT Activity (nmol 6-MMP/mL/h) | Reference |
| Normal | 25-65 | [5] |
| Intermediate | < 25 | [5] |
| High | > 65 | [5] |
Signaling Pathways and Experimental Workflows
Biosynthesis of this compound and its Cytotoxic Effects
The metabolic activation of 6-mercaptopurine (6-MP) leads to the formation of both cytotoxic 6-thioguanine nucleotides (6-TGNs) and 6-methylthiopurine ribonucleotides. This diagram illustrates the key enzymatic steps and the dual mechanism of action of 6-MP metabolites.
Caption: Metabolic pathway of 6-mercaptopurine leading to 6-methylthiopurine formation and cytotoxicity.
Experimental Workflow for Quantifying 6-MP Metabolites by HPLC
This workflow outlines the key steps for the analysis of intracellular 6-mercaptopurine (6-MP), 6-thioguanine (6-TG), and 6-methylmercaptopurine (6-MMP) from cancer cell lines using high-performance liquid chromatography (HPLC).
Caption: Workflow for HPLC-based quantification of 6-mercaptopurine metabolites in cancer cells.
Experimental Protocols
Protocol 1: Quantification of Intracellular 6-MP, 6-TG, and 6-MMP by HPLC
This protocol is adapted from methods used for red blood cells and can be applied to cultured cancer cells for the simultaneous measurement of 6-mercaptopurine (6-MP), 6-thioguanine (6-TG), and 6-methylmercaptopurine (6-MMP).[6]
1. Cell Culture and Harvesting:
-
Culture cancer cells to the desired density in appropriate media.
-
Harvest approximately 1 x 10⁸ cells by centrifugation.
-
Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).
-
Store the cell pellet at -80°C until analysis.
2. Sample Preparation:
-
Resuspend the cell pellet in 500 µL of deionized water.
-
Lyse the cells by three cycles of freeze-thawing.
-
Add an appropriate internal standard.
-
Add 50 µL of 1 M dithiothreitol (B142953) (DTT) to prevent oxidation of thiopurines.
-
Precipitate proteins by adding 500 µL of 1.4 M perchloric acid.
-
Vortex and incubate on ice for 10 minutes.
-
Centrifuge at 13,000 x g for 15 minutes at 4°C.
3. Acid Hydrolysis:
-
Transfer the supernatant to a new microcentrifuge tube.
-
Heat the sample at 100°C for 60 minutes to hydrolyze the nucleotide metabolites to their respective bases (6-TG and 6-MMP).
-
Cool the sample on ice.
4. HPLC Analysis:
-
Inject an aliquot of the hydrolyzed sample onto a C18 reverse-phase HPLC column.
-
Use a suitable mobile phase, such as a gradient of phosphate (B84403) buffer and methanol, for separation.[6]
-
Detect the analytes using a UV detector at approximately 342 nm for 6-TG and 303 nm for 6-MMP.[4]
5. Quantification:
-
Generate a standard curve using known concentrations of 6-TG and 6-MMP.
-
Calculate the concentration of the metabolites in the samples based on the standard curve.
-
Normalize the results to the initial cell number (e.g., pmol per 10⁸ cells).
Protocol 2: Thiopurine S-Methyltransferase (TPMT) Enzyme Activity Assay
This protocol outlines a method to determine TPMT enzyme activity in cancer cell lysates by measuring the formation of 6-methylmercaptopurine (6-MMP) from 6-mercaptopurine (6-MP). This method is based on principles used for red blood cell lysates and can be adapted for cancer cells.[6]
1. Preparation of Cell Lysate:
-
Harvest approximately 1-5 x 10⁷ cancer cells and wash with PBS.
-
Resuspend the cell pellet in a lysis buffer (e.g., hypotonic buffer with protease inhibitors).
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Centrifuge to pellet cell debris and collect the supernatant (cytosolic fraction).
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
2. Enzyme Reaction:
-
Prepare a reaction mixture containing:
-
Cell lysate (containing a known amount of protein)
-
S-adenosyl-L-methionine (SAM) as the methyl donor
-
Dithiothreitol (DTT) to maintain a reducing environment
-
6-mercaptopurine (6-MP) as the substrate
-
-
Pre-incubate the mixture at 37°C for a short period.
-
Initiate the reaction by adding 6-MP.
-
Incubate the reaction at 37°C for a defined time (e.g., 60 minutes).
3. Reaction Termination and Product Quantification:
-
Stop the reaction by adding perchloric acid.
-
Centrifuge to remove precipitated protein.
-
Quantify the amount of 6-MMP formed in the supernatant using HPLC with UV detection as described in Protocol 1.
4. Calculation of TPMT Activity:
-
Calculate the rate of 6-MMP formation and express the TPMT activity as nmol of 6-MMP formed per hour per mg of protein.
Protocol 3: De Novo Purine Synthesis Inhibition Assay
This assay measures the effect of 6-MeMP metabolites on the de novo synthesis of purines by quantifying the incorporation of a radiolabeled precursor, such as [¹⁴C]formate, into newly synthesized purines.[7]
1. Cell Culture and Treatment:
-
Seed cancer cells in a multi-well plate and allow them to adhere.
-
Treat the cells with varying concentrations of 6-mercaptopurine (or a direct precursor of MeTIMP like methylmercaptopurine riboside) for a predetermined time.
2. Radiolabeling:
-
Add [¹⁴C]formate to the culture medium and incubate for a period that allows for measurable incorporation into purine nucleotides (e.g., 2-4 hours).
3. Nucleotide Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells and precipitate macromolecules (including DNA and RNA) with perchloric acid.
-
The acid-soluble fraction contains the intracellular nucleotide pool.
4. Separation and Quantification of Radiolabeled Purines:
-
Separate the purine nucleotides in the acid-soluble fraction using thin-layer chromatography (TLC) or HPLC.
-
Quantify the amount of radioactivity incorporated into the purine nucleotide spots or peaks using a scintillation counter or a radio-HPLC detector.
5. Data Analysis:
-
Calculate the percentage of inhibition of de novo purine synthesis for each treatment condition relative to the untreated control.
-
Determine the IC₅₀ value for the inhibition of de novo purine synthesis.
Conclusion
The biosynthesis of this compound and its ribonucleotides is a critical aspect of the metabolism and mechanism of action of 6-mercaptopurine in cancer cells. The activity of TPMT is a key determinant of the metabolic fate of 6-MP, influencing the balance between the formation of cytotoxic 6-TGNs and the production of MeTIMP, a potent inhibitor of de novo purine synthesis. The experimental protocols detailed in this guide provide a framework for researchers to investigate this important metabolic pathway, quantify the relevant metabolites, and assess the functional consequences of their formation. A thorough understanding of 6-MeMP biosynthesis will continue to be instrumental in personalizing thiopurine therapy and advancing the development of more effective cancer treatments.
References
- 1. Increased concentrations of methylated 6-mercaptopurine metabolites and 6-thioguanine nucleotides in human leukemic cells in vitro by methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Metabolites of mercaptopurine in red blood cells: a relationship between 6-thioguanine nucleotides and 6-methylmercaptopurine metabolite concentrations in children with lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiopurine Methyltransferase [healthcare.uiowa.edu]
- 6. Determination of Thiopurine S-Methyltransferase (TPMT) Activity in Human Erythrocytes by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Mechanism of Action of 6-(Methylthio)purine in Purine Synthesis Inhibition
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide elucidates the intricate mechanism by which 6-(Methylthio)purine (6-MeMP), a key metabolite of the thiopurine drug 6-mercaptopurine (B1684380) (6-MP), exerts its inhibitory effects on de novo purine (B94841) synthesis. This document provides a comprehensive overview of the metabolic activation, the molecular target, quantitative inhibitory data, and detailed experimental protocols relevant to the study of 6-MeMP's mechanism of action.
Metabolic Activation of 6-Mercaptopurine to its Active Metabolites
6-Mercaptopurine (6-MP) is a prodrug that requires intracellular metabolic conversion to exert its cytotoxic and immunosuppressive effects.[1][2] One of the critical metabolic pathways involves the S-methylation of 6-MP and its subsequent conversion to 6-methylthioinosine (B81876) monophosphate (6-MeTIMP). This process is catalyzed by the enzyme thiopurine S-methyltransferase (TPMT).[1][2] 6-MeTIMP is a potent inhibitor of de novo purine synthesis and is considered a key contributor to the therapeutic effects of 6-MP.[1][2]
The metabolic conversion of 6-MP to 6-MeTIMP is a crucial step in its mechanism of action. The following diagram illustrates this metabolic pathway.
Inhibition of De Novo Purine Synthesis by 6-Methylthioinosine Monophosphate (6-MeTIMP)
The de novo synthesis of purine nucleotides is a fundamental cellular process that provides the building blocks for DNA and RNA synthesis. This pathway begins with 5-phosphoribosyl-1-pyrophosphate (PRPP) and, through a series of enzymatic reactions, produces inosine (B1671953) monophosphate (IMP), the precursor for both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP).[3] The rate-limiting step of this pathway is catalyzed by the enzyme glutamine phosphoribosylpyrophosphate amidotransferase (PRPP amidotransferase).[4]
6-MeTIMP acts as a potent feedback inhibitor of PRPP amidotransferase.[1][2][4] By binding to the enzyme, 6-MeTIMP prevents the conversion of PRPP to 5-phosphoribosylamine, effectively halting the de novo purine synthesis pathway. This leads to a depletion of the intracellular pool of purine nucleotides, which in turn inhibits DNA and RNA synthesis and ultimately leads to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells such as cancer cells.[5]
The following diagram illustrates the point of inhibition of the de novo purine synthesis pathway by 6-MeTIMP.
Quantitative Data on Purine Synthesis Inhibition
| Compound | Cell Line/System | Parameter | Value | Reference |
| Methylated metabolites of 6-MP (meTIMP) | Human Red Blood Cells | Myelotoxicity Risk | > 11,450 pmol/8x108 RBC | [5] |
| 6-Methylmercaptopurine (MeMP) | In vitro cell culture | IC50 for purine de novo synthesis inhibition | 224 pmol/5x106 RBC | [5] |
Experimental Protocols
Assay for PRPP Amidotransferase Inhibition by 6-MeTIMP
This protocol describes a method to determine the inhibitory effect of 6-MeTIMP on PRPP amidotransferase activity by measuring the incorporation of a radiolabeled precursor into the purine synthesis pathway.
Materials:
-
Purified or partially purified PRPP amidotransferase
-
[14C]formate
-
Phosphoribosyl pyrophosphate (PRPP)
-
Glutamine
-
6-Methylthioinosine monophosphate (6-MeTIMP)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl2 and 1 mM DTT)
-
Trichloroacetic acid (TCA)
-
Scintillation cocktail and counter
Procedure:
-
Enzyme Preparation: Prepare the PRPP amidotransferase enzyme solution in the assay buffer to a concentration that yields a linear reaction rate over the desired time course.
-
Inhibitor Preparation: Prepare a stock solution of 6-MeTIMP and create a series of dilutions to be tested.
-
Reaction Mixture: For each reaction, prepare a master mix containing the assay buffer, [14C]formate, and glutamine.
-
Inhibition Assay:
-
In separate tubes, add the desired concentration of 6-MeTIMP or vehicle control.
-
Add the enzyme solution to each tube and pre-incubate for a specified time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding PRPP to each tube.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 30 minutes).
-
-
Reaction Termination and Measurement:
-
Stop the reaction by adding cold TCA.
-
Centrifuge to pellet the precipitated macromolecules.
-
The supernatant contains the acid-soluble radiolabeled purine intermediates.
-
Measure the radioactivity in an aliquot of the supernatant using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of 6-MeTIMP compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
The following diagram outlines the workflow for the PRPP amidotransferase inhibition assay.
Conclusion
This compound, through its active metabolite 6-methylthioinosine monophosphate (6-MeTIMP), is a powerful inhibitor of de novo purine synthesis. Its primary mechanism of action involves the direct inhibition of the rate-limiting enzyme, PRPP amidotransferase. This leads to a depletion of essential purine nucleotides, thereby disrupting DNA and RNA synthesis and inducing cytotoxicity in rapidly dividing cells. Understanding this detailed mechanism is crucial for the rational design of novel chemotherapeutic agents and for optimizing existing therapeutic strategies involving thiopurine drugs. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the nuances of this important metabolic pathway and its pharmacological modulation.
References
The Biochemical Profile of 6-Methylmercaptopurine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylmercaptopurine (6-MMP) is a primary metabolite of the thiopurine prodrug 6-mercaptopurine (B1684380) (6-MP), a cornerstone medication in the treatment of acute lymphoblastic leukemia and autoimmune disorders. The biochemical disposition of 6-MP is a critical determinant of its therapeutic efficacy and toxicity, with 6-MMP playing a central role in this metabolic cascade. This technical guide provides an in-depth overview of the biochemical properties of 6-MMP, including its metabolism, mechanism of action, and relevant experimental protocols, to support further research and drug development efforts in this area.
Physicochemical Properties
6-Methylmercaptopurine is a thiopurine derivative characterized by a methyl group attached to the sulfur atom of the mercaptopurine core.
| Property | Value | Source |
| Chemical Formula | C₆H₆N₄S | [1] |
| Molar Mass | 166.21 g/mol | [1] |
| Appearance | Yellow crystalline powder (for parent compound 6-MP) | [2] |
| Synonyms | 6-Methylthiopurine, 6-(Methylthio)-9H-purine | [3] |
Metabolism of 6-Mercaptopurine and Formation of 6-Methylmercaptopurine
6-mercaptopurine undergoes extensive intracellular metabolism, leading to the formation of various active and inactive compounds. The enzyme thiopurine S-methyltransferase (TPMT) is responsible for the methylation of 6-mercaptopurine to form 6-methylmercaptopurine.[4][5] This is a crucial step in the metabolic pathway, as it diverts 6-MP away from the production of the therapeutically active 6-thioguanine (B1684491) nucleotides (6-TGNs).[6]
The metabolic fate of 6-MP is primarily determined by the interplay of three key enzymes:
-
Hypoxanthine-guanine phosphoribosyltransferase (HGPRT): Converts 6-MP to its nucleotide form, thioinosine monophosphate (TIMP), which is the precursor to the cytotoxic 6-TGNs.[7][8]
-
Thiopurine S-methyltransferase (TPMT): Methylates 6-MP to 6-MMP, an inactive metabolite. Genetic polymorphisms in the TPMT gene can lead to varying levels of enzyme activity, significantly impacting the therapeutic outcome and toxicity of 6-MP.[5][6]
-
Xanthine oxidase (XO): Oxidizes 6-MP to 6-thiouric acid, another inactive metabolite.[9][10]
Biochemical Mechanism of Action
The cytotoxic and immunosuppressive effects of 6-mercaptopurine are not exerted by the parent drug itself but by its intracellular metabolites. While 6-MMP is largely considered an inactive metabolite, its formation has significant implications for the overall mechanism of action of 6-MP.
The primary mechanisms of action of 6-MP metabolites are:
-
Inhibition of de novo Purine (B94841) Synthesis: The metabolite methylthioinosine monophosphate (Me-TIMP), formed from 6-MMP, is a potent inhibitor of phosphoribosyl pyrophosphate amidotransferase (PRPP amidotransferase), the rate-limiting enzyme in the de novo purine synthesis pathway.[4][11] This leads to a depletion of the intracellular pool of purine nucleotides, which are essential for DNA and RNA synthesis.[11]
-
Incorporation into Nucleic Acids: The active metabolites, 6-thioguanine nucleotides (6-TGNs), are incorporated into DNA and RNA. This incorporation disrupts the integrity of these nucleic acids, leading to strand breaks and apoptosis.[4][8]
-
Modulation of Signaling Pathways: Recent evidence suggests that thiopurine metabolites can modulate cellular signaling pathways. Notably, 6-thioguanine nucleotides have been shown to inhibit the function of the small GTPase Rac1, which is involved in T-cell activation and proliferation.[10][12]
Quantitative Data
The following tables summarize key quantitative data related to the biochemical properties of 6-mercaptopurine and its metabolites.
Table 1: In Vitro Cytotoxicity of 6-Mercaptopurine
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HepG2 | Hepatocellular Carcinoma | 32.25 | [9] |
| MCF-7 | Breast Adenocarcinoma | >100 | [9] |
| K-562 | Chronic Myelogenous Leukemia | ~0.4 | [9] |
| A549 | Human Lung Carcinoma | 47 | [13] |
| Jurkat | Human T-cell Leukemia | >200 (16 hrs) | [13] |
| Jurkat | T-cell leukemia | 0.36 (48 hrs) | [4] |
Table 2: Therapeutic and Toxic Concentrations of 6-MP Metabolites in Red Blood Cells
| Metabolite | Therapeutic Range (pmol/8x10⁸ RBC) | Toxic Level (pmol/8x10⁸ RBC) | Associated Toxicity | Citation |
| 6-Thioguanine Nucleotides (6-TGN) | > 230-235 | > 450 | Myelotoxicity | [13] |
| 6-Methylmercaptopurine (6-MMP) | < 5700 | > 5700 | Hepatotoxicity | [10][13] |
Experimental Protocols
Protocol 1: Quantification of Intracellular 6-MMP and 6-TGN by HPLC
This protocol is a generalized method for the determination of 6-MMP and 6-TGN concentrations in red blood cells (RBCs).
Materials:
-
Whole blood collected in EDTA tubes
-
Perchloric acid (70%)
-
Dithiothreitol (DTT)
-
HPLC system with a C18 column and UV detector
-
Triethylamine
-
Hanks solution
Procedure:
-
Sample Preparation:
-
Protein Precipitation and Hydrolysis:
-
HPLC Analysis:
-
After cooling, inject an aliquot of the hydrolyzed sample directly into the HPLC system.[8][14]
-
Use a C18 column with a mobile phase of methanol and water containing triethylamine.[8][14]
-
Monitor the eluent at specific wavelengths for the detection of the metabolites (e.g., 303 nm for the hydrolysis product of 6-MMP and 342 nm for 6-thioguanine).[8]
-
-
Quantification:
-
Calculate the concentrations of 6-MMP and 6-TGN based on the peak areas from the chromatogram and comparison to standard curves.[8]
-
Protocol 2: Cell Viability Assessment by MTT Assay
This protocol provides a general guideline for assessing the cytotoxic effects of 6-mercaptopurine on adherent cancer cell lines.
Materials:
-
6-Mercaptopurine (dissolved in DMSO)
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Drug Treatment:
-
Prepare serial dilutions of 6-mercaptopurine in complete medium.
-
Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle-treated control wells.[4]
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[4]
-
-
MTT Addition and Incubation:
-
Formazan (B1609692) Solubilization:
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.[13]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the drug concentration to determine the IC50 value.[9]
-
Protocol 3: Thiopurine S-Methyltransferase (TPMT) Enzyme Activity Assay by HPLC
This protocol describes a non-radiochemical method for determining TPMT activity in red blood cells.
Materials:
-
Packed red blood cells
-
6-mercaptopurine or 6-thioguanine (substrate)
-
S-adenosyl-L-methionine (SAM) (methyl donor)
-
Phosphate buffer
-
HPLC system with a C18 column and UV or fluorescence detector
-
Acetonitrile or other suitable extraction solvent
Procedure:
-
Hemolysate Preparation:
-
Lyse a known quantity of packed red blood cells in a suitable buffer.
-
-
Enzymatic Reaction:
-
Incubate the hemolysate with the substrate (6-MP or 6-TG) and SAM at 37°C for a defined period (e.g., 60 minutes).[9]
-
-
Reaction Termination and Extraction:
-
HPLC Analysis:
-
Calculation of Activity:
Conclusion
6-Methylmercaptopurine is a pivotal metabolite in the biotransformation of 6-mercaptopurine. Its formation, catalyzed by TPMT, significantly influences the balance between the therapeutic and toxic effects of thiopurine therapy. A thorough understanding of the biochemical properties of 6-MMP, including its metabolic fate and its indirect impact on cellular processes, is essential for optimizing treatment strategies, developing novel therapeutic interventions, and personalizing medicine for patients undergoing thiopurine treatment. The experimental protocols provided herein offer a foundation for researchers to further investigate the intricate role of 6-MMP in cellular pharmacology.
References
- 1. Red Blood cell IMPDH activity in adults and children with or without azathioprine: Relationship between thiopurine metabolites, ITPA and TPMT activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of de novo purine biosynthesis in human lymphoblasts. Coordinate control of proximal (rate-determining) steps and the inosinic acid branch point - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pathlabs.rlbuht.nhs.uk [pathlabs.rlbuht.nhs.uk]
- 6. Purine Antimetabolites, Mercaptopurine (Puri-NetholTM; 6MP) [ebrary.net]
- 7. Determination of thiopurine S-methyltransferase (TPMT) activity by comparing various normalization factors: reference values for Estonian population using HPLC-UV assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Thiopurine S-methyltransferase activity in human erythrocytes: a new HPLC method using 6-thioguanine as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 6-Thioguanosine Monophosphate Prodrugs Display Enhanced Performance against Thiopurine-Resistant Leukemia and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 6-Mercaptopurine: Mechanism of Action and Mechanism of Resistance_Chemicalbook [chemicalbook.com]
- 12. mdpi.com [mdpi.com]
- 13. Validation of a high-performance liquid chromatography method for thiopurine S-methyltransferase activity in whole blood using 6-mercaptopurine as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Facebook [cancer.gov]
- 15. Inhibition of purine biosynthesis de novo and of Ehrlich ascites tumor cell growth by 6-methylmercaptopurine ribonucleoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Synthesis of 6-(Methylthio)purine from 6-mercaptopurine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 6-(methylthio)purine, a key metabolite of the immunosuppressive and chemotherapeutic agent 6-mercaptopurine (B1684380). The document outlines a detailed experimental protocol for the S-methylation of 6-mercaptopurine, presents key quantitative data in a structured format, and includes mandatory visualizations to illustrate the synthetic workflow and relevant biological pathways. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug development and medicinal chemistry, offering a practical and in-depth understanding of the synthesis and properties of this compound.
Introduction
6-Mercaptopurine (6-MP) is a purine (B94841) analogue widely used in the treatment of acute lymphoblastic leukemia and autoimmune diseases. Its therapeutic efficacy is dependent on its metabolic conversion to various active and inactive metabolites. One of the primary metabolic pathways is the S-methylation of 6-mercaptopurine, catalyzed by the enzyme thiopurine S-methyltransferase (TPMT), to yield this compound. Understanding the synthesis of this metabolite is crucial for various research applications, including the development of analytical standards, investigation of metabolic pathways, and the design of novel therapeutic agents. This guide provides a detailed protocol for the chemical synthesis of this compound from 6-mercaptopurine.
Physicochemical Properties
A summary of the key physicochemical properties of the starting material, 6-mercaptopurine, and the final product, this compound, is presented in Table 1. This data is essential for the proper handling, characterization, and analysis of these compounds.
Table 1: Physicochemical Properties of 6-Mercaptopurine and this compound
| Property | 6-Mercaptopurine | This compound |
| Molecular Formula | C₅H₄N₄S | C₆H₆N₄S |
| Molecular Weight | 152.18 g/mol [1] | 166.21 g/mol |
| Appearance | Yellow crystalline powder[1] | White to off-white crystalline powder |
| Melting Point | 313-314 °C (decomposes) | 218-221 °C |
| Solubility | Insoluble in water; soluble in dilute alkali solutions. | Slightly soluble in water; soluble in hot ethanol (B145695) and dilute acids. |
| pKa | 7.77 (thiol group) | - |
Synthesis of this compound
The synthesis of this compound is achieved through the S-methylation of 6-mercaptopurine. A common and effective method involves the use of a methylating agent, such as methyl iodide, in the presence of a base.
Reaction Scheme
Caption: Chemical synthesis of this compound from 6-Mercaptopurine.
Experimental Protocol
The following protocol is a detailed method for the synthesis of this compound.
Materials:
-
6-mercaptopurine (1.0 g, 6.57 mmol)
-
Sodium hydroxide (B78521) (0.26 g, 6.5 mmol)
-
Methyl iodide (0.94 g, 6.6 mmol)
-
Distilled water
-
Ethanol (for recrystallization)
Procedure:
-
Dissolution of 6-mercaptopurine: In a suitable reaction flask, dissolve 1.0 g of 6-mercaptopurine in 20 mL of distilled water containing 0.26 g of sodium hydroxide. Stir the mixture at room temperature until a clear solution is obtained.
-
Methylation: To the solution, add 0.94 g of methyl iodide. Seal the flask and shake the mixture vigorously at room temperature for 2 hours.
-
Precipitation and Isolation: A white precipitate of this compound will form during the reaction. After the 2-hour reaction time, collect the precipitate by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold distilled water to remove any unreacted starting materials and salts.
-
Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight. The expected yield is approximately 78%.
-
Purification (optional): For higher purity, the crude product can be recrystallized from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. Collect the purified crystals by filtration.
Quantitative Data
The following table summarizes the key quantitative parameters for the synthesis of this compound.
Table 2: Quantitative Data for the Synthesis of this compound
| Parameter | Value |
| Reactant (6-mercaptopurine) | 1.0 g |
| Methylating Agent (Methyl Iodide) | 0.94 g |
| Base (Sodium Hydroxide) | 0.26 g |
| Solvent (Water) | 20 mL |
| Reaction Time | 2 hours |
| Reaction Temperature | Room Temperature |
| Theoretical Yield | 1.09 g |
| Reported Actual Yield | ~0.85 g (78%) |
| Purity (after recrystallization) | >98% |
Workflow and Signaling Pathway
Experimental Workflow
The overall experimental workflow for the synthesis and purification of this compound is depicted below.
Caption: Experimental workflow for the synthesis of this compound.
Biological Signaling Pathway
In a biological context, the synthesis of this compound is a key step in the metabolism of 6-mercaptopurine. This metabolic pathway is crucial for both the therapeutic and toxic effects of the drug.
Caption: Metabolic pathway of 6-Mercaptopurine.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis of this compound from 6-mercaptopurine. The provided experimental protocol, supported by quantitative data and clear visualizations, offers a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development. The successful synthesis of this compound is essential for a variety of research applications aimed at understanding the metabolism and mechanism of action of thiopurine drugs.
References
The Enzymatic Blueprint: A Technical Guide to the TPMT-Mediated Conversion of 6-Mercaptopurine to 6-(Methylthio)purine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the enzymatic conversion of the immunosuppressive and chemotherapeutic agent 6-mercaptopurine (B1684380) (6-MP) to its metabolite, 6-(methylthio)purine (6-MMP), by the enzyme thiopurine S-methyltransferase (TPMT). This metabolic pathway is of critical importance in clinical practice, as the activity of TPMT is a major determinant of both the therapeutic efficacy and toxicity of thiopurine drugs. This document details the biochemical mechanism, presents quantitative data, outlines experimental protocols, and provides visual representations of the key processes involved.
The Metabolic Pathway of 6-Mercaptopurine
The metabolism of 6-mercaptopurine is a complex network of competing enzymatic pathways that ultimately determine the drug's fate and clinical outcome.[1] 6-MP, a prodrug, requires intracellular activation to exert its cytotoxic effects.[2] One of the primary metabolic routes is the S-methylation of 6-MP by thiopurine S-methyltransferase (TPMT), which converts it to this compound (6-MMP).[3] This conversion is generally considered an inactivation step, diverting 6-MP away from the production of the therapeutically active thioguanine nucleotides (TGNs).[4] However, 6-MMP and its subsequent metabolites can also contribute to the drug's overall effects and toxicity profile.[2]
The TPMT-catalyzed reaction utilizes S-adenosyl-L-methionine (SAM) as a methyl group donor, which is converted to S-adenosyl-L-homocysteine (SAH) in the process.[3] This metabolic pathway competes with two other major pathways: the conversion of 6-MP to thiouric acid by xanthine (B1682287) oxidase (XO) and the anabolic conversion to TGNs initiated by hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[5] The balance between these pathways is crucial, as high levels of TGNs are associated with therapeutic efficacy but also myelosuppression, while elevated 6-MMP levels have been linked to hepatotoxicity.[6]
Figure 1: Metabolic pathways of 6-mercaptopurine.
The TPMT Enzyme: Mechanism and Kinetics
Thiopurine S-methyltransferase (TPMT) is a cytosolic enzyme that plays a central role in the metabolism of thiopurine drugs.[4] Genetic polymorphisms in the TPMT gene can lead to significant inter-individual variations in enzyme activity, which has profound clinical implications.[3] Individuals can be categorized as having high, intermediate, or low/absent TPMT activity, with those in the latter group being at a high risk of severe toxicity when treated with standard doses of thiopurines.[5]
The enzymatic reaction catalyzed by TPMT involves the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the sulfur atom of 6-mercaptopurine, forming this compound and S-adenosyl-L-homocysteine (SAH).[3]
Quantitative Data: Enzyme Kinetics
The kinetic parameters of TPMT, Michaelis constant (Km) and maximum velocity (Vmax), quantify the enzyme's affinity for its substrate and its catalytic efficiency. These parameters can vary depending on the specific TPMT genetic variant.
| TPMT Variant | Substrate | Km (μmol/L) | Vmax (nmol/mg protein/min) | Reference |
| Wild-Type | 6-Mercaptopurine | 80 ± 8 | 111 ± 6 | [7] |
| Wild-Type | 6-Mercaptopurine | 540 - 850 | Not Specified | [7] |
| TPMT*3C | 6-Mercaptopurine | 156 ± 12 | 112 ± 9 | [7] |
Experimental Protocols
Accurate measurement of TPMT activity and the quantification of 6-MP and its metabolites are essential for both research and clinical management. High-performance liquid chromatography (HPLC) is a widely used and robust method for these analyses.
Determination of TPMT Activity in Red Blood Cells
This protocol describes a common method for measuring TPMT enzyme activity in red blood cells (RBCs), which is a reliable surrogate for TPMT activity in other tissues.
Workflow for TPMT Activity Assay
Figure 2: Experimental workflow for TPMT activity assay.
Detailed Methodology:
-
Sample Preparation: Collect whole blood in EDTA-containing tubes. Isolate red blood cells (RBCs) by centrifugation and wash them with a saline solution.
-
Hemolysate Preparation: Lyse the washed RBCs by freeze-thawing or by using a hypotonic lysis buffer to release the intracellular contents, including TPMT.
-
Enzymatic Reaction: Incubate a known amount of the hemolysate with a reaction mixture containing 6-mercaptopurine as the substrate and S-adenosyl-L-methionine as the methyl donor in a suitable buffer at 37°C for a defined period.
-
Reaction Termination: Stop the reaction by adding a precipitating agent, such as perchloric acid, which denatures the enzymes and stops the catalytic activity.
-
Sample Cleanup: Centrifuge the mixture to pellet the precipitated proteins. The supernatant, containing the product 6-MMP, is collected for analysis.
-
Quantification: Analyze the supernatant using a validated HPLC method to separate and quantify the amount of 6-MMP produced. The TPMT activity is then calculated based on the amount of product formed per unit of time per amount of hemoglobin or number of RBCs.
Quantification of 6-MP and 6-MMP by HPLC
This protocol outlines a general procedure for the simultaneous quantification of 6-mercaptopurine and its metabolite this compound in biological matrices, typically from patient red blood cells.
Methodology:
-
Sample Collection and Preparation:
-
Collect whole blood samples from patients undergoing thiopurine therapy.
-
Isolate red blood cells (RBCs) by centrifugation and washing.
-
Lyse the RBCs to release the intracellular metabolites.
-
-
Acid Hydrolysis:
-
Treat the lysate with perchloric acid. This step serves to precipitate proteins and also to hydrolyze the nucleotide forms of the metabolites (6-thioguanine nucleotides and 6-methylmercaptopurine nucleotides) to their respective base forms (6-thioguanine and 6-methylmercaptopurine).
-
-
Chromatographic Separation:
-
Inject a defined volume of the supernatant onto a reverse-phase HPLC column (e.g., C18).
-
Use a mobile phase, often a mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., methanol (B129727) or acetonitrile), to elute the compounds. A gradient or isocratic elution can be employed.
-
-
Detection:
-
Detect the eluted compounds using a UV detector at specific wavelengths. 6-mercaptopurine and 6-methylthiopurine have distinct absorbance maxima, allowing for their individual quantification.
-
-
Quantification:
-
Generate a standard curve using known concentrations of 6-MP and 6-MMP.
-
Determine the concentrations of the analytes in the patient samples by comparing their peak areas to the standard curve.
-
Table of HPLC Parameters:
| Parameter | Description |
| Column | Typically a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A mixture of aqueous buffer (e.g., phosphate buffer, pH 3-4) and an organic solvent (e.g., methanol or acetonitrile). |
| Flow Rate | Commonly in the range of 0.8 - 1.2 mL/min. |
| Detection | UV detection at wavelengths optimized for 6-MP (around 322 nm) and 6-MMP (around 303 nm). |
| Injection Volume | Typically 20-100 µL. |
| Run Time | Sufficient to allow for the elution and separation of both analytes and any internal standards. |
Clinical Significance and Data Interpretation
The enzymatic conversion of 6-MP to 6-MMP by TPMT has significant clinical implications. Monitoring the levels of 6-MMP, along with the active 6-TGN metabolites, can help clinicians optimize thiopurine therapy.
Clinical Interpretation of Metabolite Levels:
| Metabolite | Therapeutic Range (pmol/8x10⁸ RBCs) | Implication of High Levels | Implication of Low Levels |
| 6-Thioguanine Nucleotides (TGNs) | 230 - 450 | Increased risk of myelosuppression | Sub-therapeutic effect |
| This compound (6-MMP) | < 5700 | Increased risk of hepatotoxicity | May indicate non-adherence or shunting towards TGN pathway |
Logical Relationship in Clinical Decision Making
Figure 3: Clinical decision-making based on TPMT activity and metabolite levels.
This technical guide provides a foundational understanding of the critical role of TPMT in the metabolism of 6-mercaptopurine. For researchers and drug development professionals, a thorough comprehension of this enzymatic conversion is paramount for the development of safer and more effective therapeutic strategies involving thiopurine drugs. The provided protocols and data serve as a valuable resource for further investigation and application in this important area of pharmacology.
References
- 1. Physiologically based pharmacokinetic model for 6-mercpatopurine: exploring the role of genetic polymorphism in TPMT enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Thiopurine methyltransferase - Wikipedia [en.wikipedia.org]
- 4. Thiopurine S-Methyltransferase as a Pharmacogenetic Biomarker: Significance of Testing and Review of Major Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Meta-analysis of the impact of thioprine S-methyltransferase polymorphisms on the tolerable 6-mercaptopurine dose considering initial dose and ethnic difference - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of 6-(Methylthio)purine: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 6-(methylthio)purine (6-MTP) and its analogs. As a cornerstone in the landscape of antimetabolite drugs, the thiopurine scaffold continues to be a subject of intense research for the development of novel therapeutic agents. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the intricate signaling pathways involved in the mechanism of action of these compounds.
Core Structure-Activity Relationship Insights
This compound is a derivative of the clinically important drug 6-mercaptopurine (B1684380) (6-MP). The addition of a methyl group to the sulfur atom at the 6-position significantly influences the compound's metabolic fate and biological activity. The primary mechanism of action for thiopurines involves their intracellular conversion to active thioguanine nucleotides (TGNs), which subsequently interfere with DNA and RNA synthesis and inhibit the de novo purine (B94841) synthesis pathway.[1][2]
The structure-activity relationship of 6-substituted purines reveals several key principles:
-
The Nature of the 6-Substituent is Critical: The thioether linkage is a key determinant of activity. Studies have shown that thioether-linked purine derivatives can be superior to their oxygen and nitrogen isosteres in certain biological contexts.
-
S-Alkylation and Prodrug Strategy: S-alkylation, as seen in 6-MTP, can be viewed as a prodrug strategy. The S-alkyl group can influence the compound's lipophilicity, cell permeability, and metabolic activation. For instance, S-allylthio derivatives of 6-mercaptopurine have demonstrated enhanced pro-apoptotic activity compared to the parent drug, suggesting that the nature of the S-alkyl group can be modulated to improve efficacy.
-
Modifications to the Purine Core: Alterations to the purine ring, such as substitutions at the 2 and 8 positions, generally lead to a decrease in or loss of activity. A notable exception is the 2-amino substitution, which results in the highly potent thioguanine.
-
Metabolic Stability and Enzyme Inhibition: The 6-methylthio group also plays a role in the metabolic stability of the compound. Thiopurines are substrates for enzymes such as xanthine (B1682287) oxidase (XO) and thiopurine S-methyltransferase (TPMT). The nature of the 6-substituent can influence the compound's affinity for these enzymes, thereby affecting its pharmacokinetic profile and potential for drug-drug interactions.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and related analogs, providing a basis for comparative analysis.
Table 1: Cytotoxicity of 6-Thiopurine Analogs against Cancer Cell Lines
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| 6-Mercaptopurine (6-MP) | HepG2 (Human Hepatocellular Carcinoma) | MTT Assay | 32.25 | [3] |
| 6-Mercaptopurine (6-MP) | MCF-7 (Human Breast Adenocarcinoma) | MTT Assay | >100 | [3] |
| 2-Amino-9-butyl-6-mercaptopurine | Not Specified | Not Specified | Not Specified | [3] |
| 6-Thioguanine (6-TG) | HeLa (Human Cervical Carcinoma) | MTT Assay | 28.79 | [4] |
Table 2: Enzyme Inhibition by Purine Analogs
| Inhibitor | Enzyme | Substrate | IC50 (µM) | Ki (µM) | Reference |
| 2-Amino-6-hydroxy-8-mercaptopurine (AHMP) | Xanthine Oxidase | Xanthine | 17.71 ± 0.29 | 5.78 ± 0.48 | |
| 2-Amino-6-hydroxy-8-mercaptopurine (AHMP) | Xanthine Oxidase | 6-Mercaptopurine | 0.54 ± 0.01 | 0.96 ± 0.01 | |
| 2-Amino-6-purinethiol (APT) | Xanthine Oxidase | Xanthine | 16.38 ± 0.21 | 6.61 ± 0.28 | |
| 2-Amino-6-purinethiol (APT) | Xanthine Oxidase | 6-Mercaptopurine | 2.57 ± 0.08 | 1.30 ± 0.09 |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation of this compound analogs. Below are methodologies for key assays.
Protocol 1: Cell Viability/Cytotoxicity Assessment (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell line of interest (e.g., HepG2, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound analogs (dissolved in DMSO to create a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in complete culture medium from the DMSO stock solution. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium from the wells and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[3][4]
Protocol 2: Xanthine Oxidase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of xanthine oxidase, a key enzyme in purine catabolism.
Materials:
-
Xanthine oxidase (from bovine milk)
-
Xanthine or 6-mercaptopurine (substrate)
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7.5)
-
This compound analogs (inhibitors)
-
UV-Vis spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing the phosphate buffer, the substrate (xanthine or 6-mercaptopurine), and the inhibitor at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding a specific amount of xanthine oxidase to the reaction mixture.
-
Spectrophotometric Monitoring: Immediately monitor the change in absorbance over time at a specific wavelength. For the oxidation of xanthine to uric acid, the increase in absorbance is typically measured at 295 nm. For the oxidation of 6-mercaptopurine to 6-thiouric acid, the increase in absorbance is monitored at 348 nm.
-
Data Analysis: Determine the initial reaction rates from the linear portion of the absorbance versus time plots. Calculate the percentage of inhibition for each inhibitor concentration compared to the uninhibited control. The IC50 value can be determined by plotting the percentage of inhibition against the inhibitor concentration. For the determination of the inhibition constant (Ki), experiments are performed at various substrate and inhibitor concentrations, and the data are fitted to appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive, non-competitive, or mixed-type inhibition).
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows relevant to the study of this compound and its analogs.
References
An In-depth Technical Guide to the Cellular Uptake and Transport Mechanisms of 6-(Methylthio)purine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular transport mechanisms of 6-(Methylthio)purine (6-MMP), a key metabolite of the thiopurine drugs 6-mercaptopurine (B1684380) (6-MP) and azathioprine. Understanding how 6-MMP enters and exits cells is crucial for optimizing therapeutic efficacy and mitigating the toxicity associated with these widely used immunosuppressive and anti-cancer agents. This document details the primary transporters involved, presents quantitative kinetic data, outlines detailed experimental protocols for studying these processes, and visualizes the key pathways and workflows.
Core Concepts of this compound Cellular Transport
The cellular transport of 6-MMP, a nucleobase analog, is a carrier-mediated process involving specific solute carrier (SLC) and ATP-binding cassette (ABC) transporters. These proteins govern the influx and efflux of 6-MMP across the plasma membrane, thereby influencing its intracellular concentration and subsequent metabolic fate.
Influx Mechanisms
The primary influx transporter responsible for the cellular uptake of 6-MMP is the Equilibrative Nucleobase Transporter 1 (ENBT1) , encoded by the SLC43A3 gene.[1][2][3] ENBT1 is a sodium-independent, purine-selective transporter that facilitates the movement of nucleobases down their concentration gradient.[3] While direct transport kinetics for 6-MMP are not extensively documented, its structural similarity to 6-MP and its ability to inhibit 6-MP uptake strongly indicate that it is a substrate for ENBT1.[1][2]
Other transporters potentially involved in the influx of the parent compound, 6-MP, and therefore possibly 6-MMP, include members of the concentrative nucleoside transporter (CNT) family (SLC28) and equilibrative nucleoside transporter (ENT) family (SLC29).[4] However, ENBT1 has been identified as a key player in the transport of 6-MP and its analogs.[1][2]
Efflux Mechanisms
The primary transporter responsible for the efflux of 6-MMP and other thiopurine metabolites from the cell is the Multidrug Resistance Protein 4 (MRP4) , also known as ABCC4.[5][6] MRP4 is an ATP-dependent efflux pump that actively transports a wide range of endogenous and xenobiotic organic anions.[7][8] The efflux of thiopurine monophosphates by MRP4 is a critical determinant of their intracellular concentration and has been linked to drug resistance.[6] Studies have shown that inhibition of MRP4 leads to increased intracellular accumulation of 6-MP, suggesting a significant role in its cellular disposition.[5]
Quantitative Data on 6-MMP and Related Thiopurine Transport
The following tables summarize the available quantitative data for the transport of 6-MP and the inhibition by 6-MMP. This data is primarily derived from studies using human cell lines recombinantly expressing the transporters of interest.
Table 1: Kinetic Parameters for 6-Mercaptopurine (6-MP) Influx
| Transporter | Cell Line | Substrate | K_m (μM) | Reference |
| ENBT1 (SLC43A3) | HEK293 | [¹⁴C]6-MP | 163 ± 126 | [1][2] |
Table 2: Inhibitory Constants (K_i) for ENBT1-mediated 6-MP Uptake
| Inhibitor | Transporter | Cell Line | Substrate | K_i (μM) | Reference |
| This compound (6-MMP) | ENBT1 (SLC43A3) | HEK293 | [¹⁴C]6-MP | 73 ± 20 | [1][2] |
| 6-Thioguanine | ENBT1 (SLC43A3) | HEK293 | [¹⁴C]6-MP | 67 ± 30 | [1][2] |
| Decynium-22 | ENBT1 (SLC43A3) | HEK293 | [¹⁴C]6-MP | 1.0 ± 0.4 | [1][2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the cellular transport of 6-MMP.
Protocol for Cellular Uptake Assay in SLC43A3-Transfected HEK293 Cells
This protocol describes a method to measure the uptake of radiolabeled 6-MMP (or a competitive substrate like [¹⁴C]6-MP) in HEK293 cells overexpressing the ENBT1 transporter.
Materials:
-
HEK293 cells stably transfected with human SLC43A3 (ENBT1) and mock-transfected control cells.
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotic (e.g., G418).
-
Transport buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 10 mM HEPES, pH 7.4.
-
Radiolabeled substrate: [³H]6-MMP or [¹⁴C]6-MP.
-
Unlabeled 6-MMP and other inhibitors.
-
Scintillation fluid and vials.
-
96-well cell culture plates.
-
Vacuum filtration manifold and glass fiber filters.
Procedure:
-
Cell Culture: Seed SLC43A3-HEK293 and mock-HEK293 cells in 96-well plates at a density of 1 x 10⁵ cells/well and culture for 48 hours to reach confluence.
-
Preparation: On the day of the experiment, aspirate the culture medium and wash the cells twice with 200 µL of pre-warmed (37°C) transport buffer.
-
Pre-incubation: Add 100 µL of transport buffer (with or without inhibitors at desired concentrations) to each well and pre-incubate for 10 minutes at 37°C.
-
Initiation of Uptake: Initiate the transport assay by adding 100 µL of transport buffer containing the radiolabeled substrate (e.g., 10 µM [¹⁴C]6-MP, specific activity 50 mCi/mmol) to each well.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 1, 5, 10, 15 minutes) to determine the initial rate of uptake.
-
Termination of Uptake: Stop the reaction by rapidly aspirating the uptake solution and washing the cells three times with 200 µL of ice-cold transport buffer.
-
Cell Lysis: Lyse the cells by adding 100 µL of 0.1 M NaOH with 1% SDS to each well and incubating for 30 minutes at room temperature.
-
Quantification: Transfer the cell lysate to scintillation vials, add 4 mL of scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the protein concentration in parallel wells using a BCA protein assay. Calculate the uptake rate in pmol/mg protein/min. Subtract the uptake in mock-transfected cells from that in SLC43A3-transfected cells to determine ENBT1-specific transport. For kinetic analysis, perform the assay with varying concentrations of the substrate to determine K_m and V_max values by fitting the data to the Michaelis-Menten equation.
Protocol for Vesicular Transport Assay with MRP4-Expressing Membrane Vesicles
This protocol is for measuring the ATP-dependent transport of 6-MMP into inside-out membrane vesicles prepared from cells overexpressing MRP4.
Materials:
-
Inside-out membrane vesicles from Sf9 or HEK293 cells overexpressing human MRP4 and control vesicles.
-
Vesicle transport buffer: 50 mM MOPS-Tris, pH 7.0, 70 mM KCl.
-
ATP regenerating system: 10 mM ATP, 10 mM MgCl₂, 10 mM creatine (B1669601) phosphate, 100 µg/mL creatine kinase.
-
AMP control solution: 10 mM AMP, 10 mM MgCl₂, 10 mM creatine phosphate, 100 µg/mL creatine kinase.
-
Radiolabeled substrate: [³H]6-MMP.
-
Unlabeled 6-MMP and inhibitors (e.g., indomethacin).
-
Ice-cold wash buffer: 40 mM MOPS-Tris, pH 7.0, 70 mM KCl.
-
Rapid filtration apparatus with nitrocellulose filters (0.45 µm).
Procedure:
-
Preparation: Thaw the MRP4 and control membrane vesicles on ice.
-
Reaction Mixture: In a 96-well plate on ice, prepare the reaction mixture containing vesicle transport buffer, ATP regenerating system (or AMP control solution), and the desired concentration of inhibitors.
-
Initiation of Transport: Add 5 µL of membrane vesicles (50 µg protein) to the reaction mixture. Pre-warm the plate at 37°C for 3 minutes. Initiate the transport by adding the radiolabeled substrate (e.g., 5 µM [³H]6-MMP). The final reaction volume is typically 50 µL.
-
Incubation: Incubate at 37°C for a specified time (e.g., 2, 5, 10 minutes).
-
Termination of Transport: Stop the reaction by adding 200 µL of ice-cold wash buffer.
-
Filtration: Immediately filter the reaction mixture through a nitrocellulose filter under vacuum. Wash the filter twice with 1 mL of ice-cold wash buffer.
-
Quantification: Place the filter in a scintillation vial, add 4 mL of scintillation fluid, and measure the radioactivity.
-
Data Analysis: Calculate the ATP-dependent transport by subtracting the radioactivity measured in the presence of AMP from that measured in the presence of ATP. For inhibition studies, determine the IC₅₀ value by measuring transport at various inhibitor concentrations.
LC-MS/MS Method for Quantification of 6-MMP in Cellular Lysates
This protocol outlines a method for the sensitive and specific quantification of 6-MMP in cell lysates from uptake or efflux experiments.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).
-
C18 reverse-phase HPLC column.
Reagents:
-
Acetonitrile (ACN), methanol (B129727) (MeOH), formic acid (FA).
-
6-MMP standard and a stable isotope-labeled internal standard (e.g., 6-MMP-d₃).
-
Ultrapure water.
Procedure:
-
Sample Preparation:
-
To 100 µL of cell lysate, add 200 µL of ice-cold ACN containing the internal standard (e.g., 100 ng/mL 6-MMP-d₃) to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% FA in water.
-
Mobile Phase B: 0.1% FA in ACN.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for 6-MMP and its internal standard. For example, for 6-MMP: m/z 167.0 → 152.0.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of 6-MMP standard.
-
Quantify the concentration of 6-MMP in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Visualizations of Pathways and Workflows
Cellular Transport of this compound
Caption: Overview of 6-MMP cellular influx via ENBT1 and efflux via MRP4.
Experimental Workflow for Cellular Uptake Assay
Caption: Step-by-step workflow for the 6-MMP cellular uptake experiment.
Signaling Pathway Regulating ABCC4 (MRP4) Expression
Caption: Transcriptional regulation of the ABCC4 gene by key signaling molecules.
References
- 1. Characterization of 6-Mercaptopurine Transport by the SLC43A3-Encoded Nucleobase Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. uniprot.org [uniprot.org]
- 4. Thiopurine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular Uptake and Transport Mechanism of 6-Mercaptopurine Nanomedicines for Enhanced Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiopurine metabolism and identification of the thiopurine metabolites transported by MRP4 and MRP5 overexpressed in human embryonic kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ABCC4/MRP4: a MYCN-regulated transporter and potential therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of glutathione in the multidrug resistance protein 4 (MRP4/ABCC4)-mediated efflux of cAMP and resistance to purine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Interaction of 6-(Methylthio)purine with Purine Metabolism Enzymes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Methylthio)purine (6-MMP), also known as 6-methylmercaptopurine, is a crucial metabolite in the intricate pathway of thiopurine drugs, a class of immunosuppressants and anti-cancer agents. These drugs, including azathioprine, 6-mercaptopurine (B1684380) (6-MP), and 6-thioguanine (B1684491) (6-TG), are prodrugs that undergo extensive intracellular metabolism to exert their therapeutic effects. The metabolic fate of these drugs is a delicate balance between activation to cytotoxic 6-thioguanine nucleotides (TGNs) and inactivation or alternative metabolism. A key enzyme in this process is thiopurine S-methyltransferase (TPMT), which catalyzes the S-methylation of 6-mercaptopurine to form this compound.[1][2]
This technical guide provides a comprehensive overview of the interaction of this compound with key enzymes involved in purine (B94841) metabolism. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed insights into the biochemical pathways, quantitative enzymatic interactions, and experimental methodologies crucial for understanding the pharmacokinetics and pharmacodynamics of thiopurine drugs. The guide will delve into the role of 6-MMP as a substrate and potential inhibitor of critical enzymes such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT), xanthine (B1682287) oxidase (XO), and purine nucleoside phosphorylase (PNP), and its downstream effects on de novo purine synthesis.
Metabolic Pathway of 6-Mercaptopurine and the Formation of this compound
The metabolism of 6-mercaptopurine is a complex network of competing enzymatic pathways that ultimately determine the drug's efficacy and toxicity. Upon cellular uptake, 6-MP can be shunted into three major routes:
-
Anabolic Pathway (Activation): 6-MP is converted by hypoxanthine-guanine phosphoribosyltransferase (HGPRT) to thioinosine monophosphate (TIMP). TIMP is then further metabolized through a series of enzymatic steps to the active cytotoxic 6-thioguanine nucleotides (TGNs), which are incorporated into DNA and RNA, leading to cell death.[3][4]
-
Catabolic Pathway via Xanthine Oxidase (XO): Xanthine oxidase, a key enzyme in purine degradation, catalyzes the oxidation of 6-MP to 6-thiouric acid, an inactive metabolite that is excreted.[3]
-
Methylation Pathway via Thiopurine S-Methyltransferase (TPMT): TPMT mediates the S-methylation of 6-MP to form this compound (6-MMP). 6-MMP can be further metabolized to 6-methylmercaptopurine ribonucleoside and its ribonucleotide, methylthioinosine monophosphate (meTIMP or 6-MMPR).[3][5]
The following diagram illustrates this metabolic network:
References
- 1. Preferential inhibition of xanthine oxidase by 2-amino-6-hydroxy-8-mercaptopurine and 2-amino-6-purine thiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. Thiopurine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ClinPGx [clinpgx.org]
Pharmacokinetics and In Vivo Distribution of 6-(Methylthio)purine: A Technical Guide
Abstract: 6-(Methylthio)purine, also known as 6-methylmercaptopurine (6-MMP), is a principal metabolite of the thiopurine drugs azathioprine (B366305) and 6-mercaptopurine (B1684380). These drugs are fundamental in the treatment of acute lymphoblastic leukemia, inflammatory bowel disease, and other autoimmune conditions. The metabolism of thiopurines is complex, with 6-MMP and its ribonucleotide derivatives (6-MMPNs) playing a significant role in the therapeutic and toxicological profile of the parent drugs. Elevated levels of 6-MMPNs are particularly associated with an increased risk of hepatotoxicity.[1][2] Consequently, understanding the pharmacokinetic profile and tissue distribution of 6-MMP is critical for optimizing therapy, managing adverse effects, and guiding the development of novel thiopurine-based treatments. This technical guide provides a comprehensive overview of the metabolic pathways, pharmacokinetics, and in vivo distribution of 6-MMP, supported by quantitative data, detailed experimental protocols, and pathway visualizations for researchers, scientists, and drug development professionals.
Metabolic Fate of this compound
6-Mercaptopurine (6-MP) is a prodrug that undergoes extensive intracellular metabolism via three competing enzymatic pathways.[3] The enzyme thiopurine S-methyltransferase (TPMT) catalyzes the S-methylation of 6-MP to form this compound (6-MMP).[4][5] This pathway competes with the anabolic pathway, initiated by hypoxanthine-guanine phosphoribosyltransferase (HPRT), which leads to the formation of the therapeutically active 6-thioguanine (B1684491) nucleotides (6-TGNs), and a catabolic pathway mediated by xanthine (B1682287) oxidase (XO), which converts 6-MP to the inactive metabolite 6-thiouric acid.[6][7] 6-MMP itself is further metabolized to 6-methylmercaptopurine ribonucleotides (6-MMPNs), which have been linked to hepatotoxicity.[5][6] The balance between these pathways is highly variable among individuals, largely influenced by genetic polymorphisms in the TPMT enzyme.[5]
Pharmacokinetics of this compound
The pharmacokinetic profile of 6-MMP is intrinsically linked to that of its parent drug, 6-MP. Following oral administration of azathioprine or 6-MP, absorption and metabolism are rapid, with metabolites appearing in plasma quickly.[8] Due to its formation as a metabolite, the pharmacokinetics of 6-MMP are best understood by measuring its concentration, typically as 6-MMP ribonucleotides (6-MMPR), within red blood cells (RBCs), which serve as a surrogate for target tissues.[9] There is significant inter-patient variability in metabolite concentrations.[10]
Table 1: Summary of 6-MMP(R) Pharmacokinetic Parameters
| Parameter | Value | Species/Context | Source |
|---|---|---|---|
| Half-life (t½) | ~4 days | Human (renal transplant), post-AZA cessation | [7] |
| ~5 days | Human (IBD), during 6-MP treatment | [10] | |
| Time to Steady State | ~4 weeks | Human (IBD), during 6-MP treatment | [10] |
| Therapeutic Monitoring Range | < 5700 pmol/8x10⁸ RBCs | Human | [2][6] |
| Plasma Detection Range | 5.0 - 500.0 ng/mL | Beagle Dog |[11] |
In Vivo Distribution
The distribution of thiopurine metabolites is characterized by rapid cellular uptake and accumulation within tissues, particularly erythrocytes.[2][8] Animal studies provide insight into the broader tissue distribution following administration of the parent compounds.
In a study with mice given oral azathioprine, high initial concentrations of 6-MP derivatives were found in various organs, indicating swift cellular absorption and accumulation that surpasses plasma levels.[8] The highest concentrations of active 6-thioguanine derivatives were observed in the spleen and bone marrow.[8] Another study in mice demonstrated the importance of transporters, where the loss of the transporter protein slc43a3 significantly reduced the tissue-to-blood ratio of 6-MP in most tissues examined (excluding liver and jejunum) shortly after administration.[12]
Table 2: Tissue Distribution of 6-Mercaptopurine in Mice (30 min post-administration)
| Tissue | Effect of slc43a3 Knockout (KO) vs. Wild Type (WT) | Source |
|---|---|---|
| Duodenum | Significantly lower tissue:blood ratio in KO | [12] |
| Jejunum | No significant difference | [12] |
| Ileum | Significantly lower tissue:blood ratio in KO | [12] |
| Heart | Significantly lower tissue:blood ratio in KO | [12] |
| Lungs | Significantly lower tissue:blood ratio in KO | [12] |
| Spleen | Significantly lower tissue:blood ratio in KO | [12] |
| Kidney | Significantly lower tissue:blood ratio in KO | [12] |
| Liver | No significant difference | [12] |
This table reflects the distribution of the parent drug 6-MP, which is indicative of the initial availability for metabolism into 6-MMP in these tissues.
Experimental Protocols
The quantification of 6-MMP and other thiopurine metabolites requires specific and sensitive analytical methods, typically involving sample collection from animal models or human subjects, extensive sample preparation, and analysis by chromatography.
In Vivo Animal Study Workflow
This generalized protocol is based on pharmacokinetic and distribution studies conducted in mice.[8][12]
Sample Preparation from Erythrocytes
The measurement of intracellular 6-MMP (as ribonucleotides) is the standard for therapeutic drug monitoring. The following protocol is a synthesis of established methods.[9][13][14]
-
Blood Collection: Collect whole blood in EDTA or heparin-containing tubes. For trough level analysis, samples should be drawn within one hour prior to the next scheduled dose.[6]
-
Erythrocyte Isolation: Centrifuge the whole blood (e.g., at 2000 x g for 10 minutes at 4°C) to separate plasma and buffy coat from the red blood cell (RBC) pellet.
-
RBC Washing: Aspirate the supernatant and wash the RBC pellet at least twice with an equal volume of cold 0.9% saline solution, centrifuging after each wash.
-
Cell Counting: Resuspend a small aliquot of the packed RBCs in saline to determine the cell count, typically using an automated cell counter. Concentrations are standardized to pmol per 8 x 10⁸ erythrocytes.
-
Lysis and Hydrolysis: Lyse a known quantity of packed RBCs. To release 6-MMP from its ribonucleotide form, perform acid hydrolysis by adding a strong acid like perchloric acid, often in the presence of a reducing agent such as dithiothreitol (B142953) (DTT).[14] The sample is then heated (e.g., 100°C for 45-60 minutes).[13][14]
-
Neutralization and Clarification: After cooling, neutralize the sample and centrifuge at high speed (e.g., 13,000 x g) to pellet precipitated proteins.[14]
-
Final Sample: The resulting supernatant is collected for analysis.
Analytical Quantification
High-performance liquid chromatography (HPLC) with UV detection or, for greater sensitivity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the methods of choice.[14][15]
References
- 1. researchgate.net [researchgate.net]
- 2. 6-Methylmercaptopurine | Rupa Health [rupahealth.com]
- 3. Advances in Thiopurine Drug Delivery: The Current State-of-the-Art - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Lab Information Manual [apps.sbgh.mb.ca]
- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 8. Plasma concentrations and organ distribution of thiopurines after oral application of azathioprine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improved methods for determining the concentration of 6-thioguanine nucleotides and 6-methylmercaptopurine nucleotides in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of 6-mercaptopurine in patients with inflammatory bowel disease: implications for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eurekaselect.com [eurekaselect.com]
- 12. Impact of the loss of slc43a3 on 6-mercaptopurine absorption and tissue distribution in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. scielo.br [scielo.br]
- 15. Frontiers | LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity [frontiersin.org]
The Dual-Faceted Role of 6-(Methylthio)purine in Thiopurine Drug Cytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the intricate role of 6-(methylthio)purine (6-MeMP) and its ribonucleotide metabolites in the cytotoxic effects of thiopurine drugs. Thiopurines, including azathioprine, 6-mercaptopurine (B1684380) (6-MP), and 6-thioguanine (B1684491) (6-TG), are pivotal in treating acute lymphoblastic leukemia, autoimmune disorders, and preventing organ transplant rejection.[1][2] Their clinical efficacy is intrinsically linked to their complex intracellular metabolism, which generates both therapeutic and potentially toxic compounds. This guide will dissect the metabolic pathways, quantitative cytotoxic data, and key experimental protocols, providing a comprehensive resource for researchers in pharmacology and drug development.
The Thiopurine Metabolic Pathway: A Balancing Act
Thiopurine drugs are prodrugs that require intracellular activation to exert their cytotoxic effects.[3][4] The metabolic cascade is a multi-enzyme process that produces several key metabolites, each with distinct roles.
An overview of the metabolic pathway is as follows:
-
Azathioprine (AZA) is a prodrug that is non-enzymatically converted to 6-mercaptopurine (6-MP) .
-
6-MP is a central molecule that can be shunted into three major pathways:
-
Anabolism to 6-thioguanine nucleotides (6-TGNs): This is the primary pathway for cytotoxicity. Hypoxanthine-guanine phosphoribosyltransferase (HPRT) converts 6-MP to thioinosine monophosphate (TIMP). Through a series of enzymatic steps involving inosine (B1671953) monophosphate dehydrogenase (IMPDH) and guanosine (B1672433) monophosphate synthetase (GMPS), TIMP is converted to thioguanosine monophosphate (TGMP), which is subsequently phosphorylated to the active 6-TGNs (thioguanosine diphosphate (B83284) and triphosphate).[4] These 6-TGNs are incorporated into DNA and RNA, leading to cytotoxicity.[5]
-
Catabolism by Xanthine Oxidase (XO): XO metabolizes 6-MP to the inactive 6-thiouric acid.
-
Methylation by Thiopurine S-methyltransferase (TPMT): TPMT catalyzes the S-methylation of 6-MP to form 6-methylmercaptopurine (6-MMP) . 6-MMP can be further metabolized to 6-methylmercaptopurine ribonucleotides (6-MMPRs) , including 6-methylthioinosine monophosphate (meTIMP) .[3][6]
-
This metabolic network is crucial, as the balance between the formation of cytotoxic 6-TGNs and the methylated metabolites, including 6-MeMP and its derivatives, dictates both the therapeutic efficacy and the potential for adverse effects.
The Dual Nature of 6-Methylmercaptopurine Ribonucleotides in Cytotoxicity
While the incorporation of 6-TGNs into nucleic acids is a well-established mechanism of thiopurine-induced cytotoxicity, the methylated metabolites, particularly meTIMP, play a significant and distinct role.
Inhibition of De Novo Purine Synthesis
The primary cytotoxic mechanism attributed to 6-MeMP's ribonucleotide metabolite, meTIMP, is the potent inhibition of de novo purine synthesis.[7][8] meTIMP acts as a feedback inhibitor of the enzyme phosphoribosyl pyrophosphate amidotransferase (PRPP amidotransferase) , which catalyzes the first committed step in the purine biosynthesis pathway.[7] This inhibition leads to a depletion of the intracellular pool of purine nucleotides (adenosine and guanosine), which are essential for DNA and RNA synthesis. The resulting purine-less state contributes significantly to the anti-proliferative and cytotoxic effects of thiopurines, particularly 6-MP.[8][9]
Modulation of Rac1 Signaling
Recent evidence has uncovered another layer of complexity in the action of thiopurine metabolites. The active thioguanine nucleotide, 6-thioguanine triphosphate (6-thio-GTP), has been shown to bind to the small GTPase Rac1 . This binding prevents the association of Rac1 with its guanine (B1146940) nucleotide exchange factors (GEFs), thereby inhibiting Rac1 activation.[10][11] Rac1 is a key regulator of various cellular processes, including cell proliferation, cytoskeletal organization, and apoptosis. Inhibition of Rac1 by thiopurine metabolites can trigger apoptosis in T-lymphocytes, contributing to their immunosuppressive and cytotoxic effects.[10][12] While this mechanism is primarily attributed to 6-thio-GTP, the intricate interplay of thiopurine metabolites suggests that the overall cellular context, influenced by metabolites like meTIMP, could indirectly affect this pathway.
References
- 1. Thiopurine S-Methyltransferase as a Pharmacogenetic Biomarker: Significance of Testing and Review of Major Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. or.niscpr.res.in [or.niscpr.res.in]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. Thiopurine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purine nucleotide depletion prompts cell migration by stimulating the serine synthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reversal of 6-mercaptopurine and 6-methylmercaptopurine ribonucleoside cytotoxicity by amidoimidazole carboxamide ribonucleoside in Molt F4 human malignant T-lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 6-Mercaptopurine: cytotoxicity and biochemical pharmacology in human malignant T-lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Consequences of inhibition of purine biosynthesis de novo by 6-methylmercaptopurine ribonucleoside in cultured lymphoma L5178Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thiopurines in IBD: What Is Their Mechanism of Action? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on 6-Methylmercaptopurine as a Metabolite of Azathioprine (B366305)
Abstract
Azathioprine (AZA) is a cornerstone immunosuppressive agent used in organ transplantation and autoimmune diseases. As a prodrug, its clinical efficacy and toxicity are dictated by a complex intracellular metabolic pathway. This guide provides a detailed examination of 6-methylmercaptopurine (6-MMP), a major metabolite of azathioprine. While the therapeutic effects of azathioprine are primarily attributed to 6-thioguanine (B1684491) nucleotides (6-TGNs), the accumulation of 6-MMP is strongly associated with hepatotoxicity. Understanding the biochemical pathways, the influence of pharmacogenetics, and the methods for quantification of 6-MMP is critical for optimizing azathioprine therapy, ensuring patient safety, and developing novel therapeutic strategies. This document details the metabolic fate of azathioprine, presents key quantitative data, outlines experimental protocols for metabolite monitoring, and visualizes the intricate relationships within this pathway.
The Biochemical Pathway of Azathioprine Metabolism
Azathioprine is a prodrug that is inactive until it undergoes conversion to its active and inactive metabolites. Upon oral administration, AZA is rapidly absorbed and converted to 6-mercaptopurine (B1684380) (6-MP), primarily through a non-enzymatic reaction involving glutathione.[1][2][3] Once formed, 6-MP is subjected to three competing enzymatic pathways that determine the balance between therapeutic and toxic effects.[1][4][5]
-
Anabolic Pathway (Therapeutic Route): The enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT) converts 6-MP into 6-thioinosine 5'-monophosphate (6-TIMP).[3][6] Subsequent enzymatic steps convert 6-TIMP into 6-thioguanine nucleotides (6-TGNs), which are the primary active metabolites responsible for the immunosuppressive effects of azathioprine by incorporating into DNA and RNA, thereby inhibiting cellular proliferation.[1][2][7]
-
Catabolic Pathway via Xanthine (B1682287) Oxidase (XO): A significant portion of 6-MP is catabolized by xanthine oxidase (XO) into the inactive metabolite 6-thiouric acid (6-TU), which is then excreted.[1][4][5] This pathway is clinically significant as co-administration of XO inhibitors like allopurinol (B61711) can block this route, shunting more 6-MP towards the other pathways and requiring a drastic reduction in the azathioprine dose to avoid severe toxicity.[8]
-
Catabolic Pathway via Thiopurine S-Methyltransferase (TPMT): The enzyme thiopurine S-methyltransferase (TPMT) methylates 6-MP to form 6-methylmercaptopurine (6-MMP).[4][6] TPMT also methylates 6-TIMP to form 6-methylmercaptopurine ribonucleotides (6-MMPR).[1][9] Elevated levels of 6-MMP and its ribonucleotides are not associated with therapeutic efficacy but are strongly linked to hepatotoxicity.[1][10][11]
Genetic polymorphisms in the TPMT gene lead to variable enzyme activity among individuals, which significantly impacts azathioprine metabolism.[1][7][12] Individuals with low or deficient TPMT activity produce less 6-MMP and more 6-TGNs, increasing the risk of severe, life-threatening myelosuppression if given standard doses.[13][14][15] Conversely, patients with high TPMT activity may preferentially produce 6-MMP over 6-TGNs, a phenomenon known as "shunting," which can lead to therapy failure and an increased risk of hepatotoxicity.[16][17][18]
Quantitative Data on 6-MMP and Azathioprine Metabolites
Therapeutic drug monitoring (TDM) of azathioprine metabolites, specifically 6-TGN and 6-MMP, is a critical tool for optimizing treatment.[19] It allows for dose adjustments to maximize efficacy while minimizing toxicity. The quantitative values in the following tables are essential for interpreting clinical results.
Table 1: Clinical Reference Ranges for Azathioprine Metabolites
This table summarizes the generally accepted therapeutic and toxic concentration ranges for 6-TGN and 6-MMP, measured in red blood cells (RBCs).
| Metabolite | Concentration (pmol / 8 x 10⁸ RBC) | Clinical Implication | References |
| 6-Thioguanine Nucleotides (6-TGN) | < 230-235 | Sub-therapeutic, potential non-adherence or under-dosing | [1][17][19] |
| 235 - 450 | Therapeutic Range (Associated with clinical remission in IBD) | [1][19] | |
| > 450 | Increased risk of myelosuppression (leukopenia) | [19] | |
| 6-Methylmercaptopurine (6-MMP) | < 5700 | Low risk of toxicity | [1][10][20] |
| > 5700 | Increased risk of hepatotoxicity | [1][10][20] |
Table 2: Pharmacokinetic Parameters of Azathioprine Metabolites
The accumulation of metabolites to a steady state is a slow process, which has important implications for the timing of TDM.
| Metabolite | Half-life (t½) | Time to Steady-State | References |
| 6-TGN | ~5 days | ~4 weeks | [21][22] |
| 6-MMP Ribonucleotides (6-MMPR) | ~5 days | ~4 weeks | [21][22] |
Table 3: Impact of TPMT Activity on Metabolite Ratios
TPMT enzyme activity is a key determinant of how a patient metabolizes azathioprine. The ratio of 6-MMP to 6-TGN can indicate a patient's metabolic phenotype.
| TPMT Phenotype (Genotype) | Expected 6-TGN Levels | Expected 6-MMP Levels | 6-MMP / 6-TGN Ratio | Clinical Risk at Standard Doses | References |
| Normal/High | Normal to Low | Normal to High | Can be >20 in "shunters" | Hepatotoxicity, treatment failure | [16][18][23] |
| Intermediate (Heterozygous) | High | Low | Low | Myelosuppression | [12][17] |
| Deficient (Homozygous) | Very High (Toxic) | Very Low / Undetectable | Very Low | Severe, life-threatening myelosuppression | [13][14][15] |
Experimental Protocol: Quantification of 6-MMP in Erythrocytes
The measurement of intracellular thiopurine metabolites is typically performed in erythrocytes, which serve as a surrogate for nucleated target cells.[24] High-performance liquid chromatography (HPLC) with UV detection is a widely used method.[25][26]
Detailed Methodology for HPLC-UV Analysis
This protocol is a composite of established methods for the simultaneous determination of 6-MMP and 6-TGN (measured as 6-thioguanine after hydrolysis).[25][26]
-
Sample Collection and Preparation:
-
Collect whole blood in an EDTA-containing tube.
-
Isolate erythrocytes by centrifugation. Whole blood can also be used directly, simplifying sample preparation.[24]
-
Lyse a known quantity of erythrocytes (e.g., 8 x 10⁸ cells) in a solution containing a reducing agent like dithiothreitol (B142953) (DTT) to stabilize the metabolites.[25]
-
-
Protein Precipitation and Hydrolysis:
-
Add a strong acid, such as perchloric acid (e.g., 0.7-1.0 M), to the cell lysate.[25][26] This serves to precipitate proteins.
-
Centrifuge at high speed (e.g., 13,000 x g) to pellet the precipitated proteins.[25]
-
Transfer the supernatant to a new tube.
-
Perform acid hydrolysis by heating the supernatant at 100°C for 45-60 minutes. This step is crucial as it converts the nucleotide forms (6-TGNs and 6-MMPRs) to their respective bases, 6-thioguanine (6-TG) and a derivative of 6-MMP, which can be detected.[25][26]
-
-
HPLC Analysis:
-
After cooling, inject a defined volume (e.g., 100 µL) of the hydrolyzed supernatant directly into the HPLC system.[25]
-
Column: C18 reverse-phase column (e.g., Radialpack Resolve C18).[25]
-
Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., water with triethylamine) and an organic solvent (e.g., methanol). A typical composition is methanol-water (7.5:92.5, v/v).[25]
-
Flow Rate: Approximately 1.0 mL/min.[27]
-
Detection: Use a diode array or multi-wavelength UV detector to monitor the column effluent at different wavelengths specific to the analytes.
-
-
Quantification:
-
Generate calibration curves by processing standards of known concentrations of 6-TG and 6-MMP in a blank matrix (e.g., packed RBCs from a blood bank).[26]
-
Calculate the concentration of the metabolites in the patient sample by comparing the peak areas to the calibration curve.
-
Results are typically expressed as pmol per 8 x 10⁸ erythrocytes.[25]
-
Logical Relationships and Clinical Decision Making
The clinical utility of measuring 6-MMP lies in its integration with 6-TGN levels and the patient's TPMT status to guide therapeutic decisions. The interplay between these factors determines the likely clinical outcome.
Conclusion
6-Methylmercaptopurine is a clinically crucial, yet potentially toxic, metabolite of azathioprine. Its formation is governed by the enzyme TPMT, making pharmacogenetic testing and therapeutic drug monitoring indispensable tools for personalized medicine in this context. High 6-MMP levels are a primary indicator of a heightened risk for hepatotoxicity and can signify a metabolic shunt that compromises therapeutic efficacy. The data and protocols presented in this guide underscore the importance of quantifying 6-MMP alongside the active 6-TGN metabolites. For drug development professionals, understanding this metabolic balance is key to designing safer and more effective immunomodulatory therapies, potentially by developing drugs that bypass this problematic metabolic pathway or by co-administering agents that can favorably modulate it. Continued research into the precise mechanisms of 6-MMP-induced hepatotoxicity and the factors influencing metabolic shunting will further enhance the safe and effective use of thiopurine drugs.
References
- 1. Optimizing 6-mercaptopurine and azathioprine therapy in the management of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clinicalpub.com [clinicalpub.com]
- 3. Antiviral Potential of Azathioprine and Its Derivative 6- Mercaptopurine: A Narrative Literature Review [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimizing therapy with 6-mercaptopurine and azathioprine: to measure or not to measure? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Azathioprine Therapy and TPMT and NUDT15 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 9. Population pharmacokinetic and pharmacogenetic analysis of 6-mercaptopurine in paediatric patients with acute lymphoblastic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Thiopurine methyltransferase (TPMT) heterozygosity and enzyme activity as predictive tests for the development of azathioprine-related adverse events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Azathioprine and 6-mercaptopurine pharmacogenetics and metabolite monitoring in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 15. Should we test TPMT enzyme levels before starting azathioprine? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. A Physician’s Guide to Azathioprine Metabolite Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Analytical Pitfalls of Therapeutic Drug Monitoring of Thiopurines in Patients With Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 6-Methylmercaptopurine | Rupa Health [rupahealth.com]
- 21. Pharmacokinetics of 6-mercaptopurine in patients with inflammatory bowel disease: implications for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pharmacokinetics of 6-Mercaptopurine in Patients with Inflammatory Bowel Disease: Implications for Therapy | Semantic Scholar [semanticscholar.org]
- 23. [PDF] Late-onset Rise of 6-MMP Metabolites in IBD Patients on Azathioprine or Mercaptopurine. | Semantic Scholar [semanticscholar.org]
- 24. Improved methods for determining the concentration of 6-thioguanine nucleotides and 6-methylmercaptopurine nucleotides in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. An improved HPLC method for the quantitation of 6-mercaptopurine and its metabolites in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Simultaneous Analytical Method Of 6-Mercaptopurine and 6-Methylmercaptopurine In-vitro Study With Bio-Sampling Venipuncture and Dried Blood Spot | Journal of Global Pharma Technology [jgpt.co.in]
An In-depth Technical Guide to the Chemical Synthesis and Purification of 6-(Methylthio)purine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis, purification, and characterization of 6-(Methylthio)purine, a key metabolite of the immunosuppressive and antineoplastic drug 6-mercaptopurine (B1684380). This document details experimental protocols, presents quantitative data in a structured format, and illustrates relevant biochemical pathways to support researchers and professionals in the fields of medicinal chemistry and drug development.
Introduction
This compound, also known as 6-methylmercaptopurine, is the primary product of the S-methylation of 6-mercaptopurine (6-MP), a crucial metabolic pathway catalyzed by the enzyme thiopurine S-methyltransferase (TPMT).[1] As an antimetabolite, 6-mercaptopurine and its derivatives interfere with nucleic acid synthesis, forming the basis of their therapeutic effects in treating acute lymphoblastic leukemia and autoimmune diseases.[2] The methylated metabolite, this compound, and its subsequent ribonucleotide forms are potent inhibitors of de novo purine (B94841) synthesis, contributing significantly to the overall pharmacological and cytotoxic effects of 6-mercaptopurine.[3][4] A thorough understanding of the synthesis and properties of this compound is therefore essential for the study of thiopurine metabolism and the development of novel therapeutic agents.
Chemical Synthesis of this compound
The most direct and common method for the chemical synthesis of this compound is the S-methylation of 6-mercaptopurine. This reaction is typically achieved by treating 6-mercaptopurine with a methylating agent, such as methyl iodide, in the presence of a base.
Synthesis Pathway
The synthesis proceeds via a nucleophilic substitution reaction where the thiolate anion of 6-mercaptopurine, formed in situ by the base, attacks the methyl group of the methylating agent.
Experimental Protocol
This protocol is adapted from established methods for the S-methylation of thiopurines.
Materials:
-
6-mercaptopurine monohydrate
-
Sodium hydroxide (B78521) (NaOH)
-
Methyl iodide (CH₃I)
-
Water
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)
Procedure:
-
Dissolution of 6-mercaptopurine: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-mercaptopurine monohydrate in a solution of sodium hydroxide in water. The base deprotonates the thiol group, forming the sodium thiolate salt.
-
Addition of Methyl Iodide: To the stirred solution, add methyl iodide. The addition should be done carefully, as the reaction can be exothermic.
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture in an ice bath. The crude this compound may precipitate. Acidify the solution to neutralize any excess base, which may promote further precipitation.
-
Isolation of Crude Product: Collect the crude product by vacuum filtration and wash with cold water.
Purification of this compound
Purification of the crude product is essential to remove unreacted starting materials, by-products, and other impurities. Recrystallization is a common and effective method for the purification of this compound.
Purification Protocol: Recrystallization
Materials:
-
Crude this compound
-
Ethanol
-
Water
-
Heating mantle or water bath
-
Filtration apparatus
Procedure:
-
Solvent Selection: A mixture of ethanol and water is a suitable solvent system for the recrystallization of this compound.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of hot ethanol-water mixture.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of pure this compound should form. The flask can then be placed in an ice bath to maximize crystal formation.
-
Isolation of Pure Product: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol-water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
General Workflow for Synthesis and Purification
Data Presentation
The following tables summarize the expected quantitative data for the synthesis and characterization of this compound.
Table 1: Synthesis and Purification Data
| Parameter | Value |
| Starting Material | 6-Mercaptopurine Monohydrate |
| Product | This compound |
| Theoretical Yield | Dependent on starting quantity |
| Actual Yield (Crude) | Typically > 80% |
| Actual Yield (Purified) | Typically 60-70% |
| Purity (Crude) | Variable |
| Purity (Purified) | > 98% (by HPLC) |
Table 2: Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₆H₆N₄S |
| Molecular Weight | 166.21 g/mol |
| Appearance | White to light-yellow powder |
| Melting Point | 219-223 °C |
| Solubility | Soluble in DMSO and DMF |
| ¹H NMR (DMSO-d₆, δ) | ~2.7 (s, 3H, S-CH₃), ~8.4 (s, 1H, purine-H), ~8.7 (s, 1H, purine-H) |
| ¹³C NMR (DMSO-d₆, δ) | ~14.0 (S-CH₃), ~130.0, ~145.0, ~151.0, ~157.0, ~161.0 (purine carbons) |
| Mass Spec (EI) | m/z 166 (M⁺) |
| IR (KBr, cm⁻¹) | ~3100-2800 (N-H, C-H), ~1600, ~1570 (C=N, C=C) |
Biological Role and Signaling Pathway
This compound plays a crucial role in the mechanism of action of thiopurine drugs. After its formation from 6-mercaptopurine, it is converted intracellularly to its ribonucleotide, 6-methylthioinosine (B81876) monophosphate (Me-TIMP). Me-TIMP is a potent inhibitor of the de novo purine synthesis pathway, specifically targeting the enzyme phosphoribosyl pyrophosphate amidotransferase (PRPP amidotransferase).[3][4] This enzyme catalyzes the first committed step in purine biosynthesis.[5] By inhibiting this enzyme, Me-TIMP depletes the intracellular pool of purine nucleotides (adenosine and guanine), which are essential for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.[2]
Conclusion
This technical guide provides a detailed framework for the synthesis, purification, and characterization of this compound. The provided protocols and data are intended to serve as a valuable resource for researchers and professionals engaged in the study of thiopurine metabolism and the development of related therapeutic agents. The elucidation of the synthesis and biological activity of key metabolites like this compound is fundamental to advancing our understanding of drug action and to the design of more effective and safer medicines.
References
Physical and chemical properties of 6-Methylmercaptopurine
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methylmercaptopurine (6-MMP) is a primary metabolite of the thiopurine drugs 6-mercaptopurine (B1684380) (6-MP) and azathioprine, which are widely used in the treatment of acute lymphoblastic leukemia, inflammatory bowel disease, and other autoimmune conditions. The formation of 6-MMP is a critical step in the metabolic pathway of these drugs, catalyzed by the enzyme thiopurine S-methyltransferase (TPMT). Monitoring the levels of 6-MMP is essential for optimizing therapeutic efficacy and mitigating toxicity, particularly hepatotoxicity. This technical guide provides an in-depth overview of the physical and chemical properties of 6-Methylmercaptopurine, detailed experimental protocols for its analysis, and a review of its role in biochemical pathways.
Chemical and Physical Properties
6-Methylmercaptopurine is a purine (B94841) analog characterized by a methylthio group at the 6th position of the purine ring.
Table 1: Physical and Chemical Properties of 6-Methylmercaptopurine
| Property | Value | Source(s) |
| IUPAC Name | 6-(methylsulfanyl)-7H-purine | [1] |
| Synonyms | 6-(Methylthio)purine, 6-MMP, 6-Methylthiopurine | [1] |
| CAS Number | 50-66-8 | [1] |
| Molecular Formula | C₆H₆N₄S | [1] |
| Molecular Weight | 166.21 g/mol | [1] |
| Appearance | White to off-white crystalline solid/powder | |
| Melting Point | 219-223 °C | |
| pKa | 8.28 ± 0.20 (Predicted) | |
| Solubility | Soluble in DMF (15 mg/ml) and DMSO (30 mg/ml). Slightly soluble in water. | |
| UV Absorption (λmax) | 218, 289 nm |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structural characterization of 6-Methylmercaptopurine can be performed using ¹H and ¹³C NMR spectroscopy.
Table 2: NMR Spectral Data for 6-Methylmercaptopurine
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H NMR | 2.3 | singlet | -SCH₃ |
| 8.20 | singlet | Imidazole ring proton | |
| ¹³C NMR | Data not readily available in detail |
Note: Detailed ¹³C NMR peak assignments are not widely reported in the literature.
Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique for the identification and quantification of 6-Methylmercaptopurine.
Table 3: Mass Spectrometry Data for 6-Methylmercaptopurine
| Ionization Mode | Precursor Ion (m/z) | Major Fragment Ions (m/z) |
| Electrospray (Positive) | 167.17 [M+H]⁺ | 126.03 |
| Electron Ionization | Data not readily available in detail |
The fragmentation of the protonated molecule [M+H]⁺ at m/z 167.17 commonly yields a major product ion at m/z 126.03.[2]
Experimental Protocols
Synthesis of 6-Methylmercaptopurine
A plausible synthetic route for 6-Methylmercaptopurine involves the methylation of 6-mercaptopurine.
Objective: To synthesize 6-Methylmercaptopurine from 6-mercaptopurine.
Materials:
-
6-mercaptopurine (6-MP)
-
Methyl iodide (CH₃I)
-
Sodium hydroxide (B78521) (NaOH)
-
Distilled water
-
Magnetic stirrer and hotplate
-
Round-bottom flask
-
Condenser
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
Dissolve 6-mercaptopurine in a methanolic solution of sodium hydroxide in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of methyl iodide to the solution while stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for a specified period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture and remove the methanol under reduced pressure.
-
Neutralize the remaining aqueous solution with an appropriate acid (e.g., acetic acid) to precipitate the crude product.
-
Collect the precipitate by filtration and wash with cold water.
-
Purify the crude 6-Methylmercaptopurine by recrystallization from a suitable solvent system.
-
Dry the purified product under vacuum.
-
Confirm the identity and purity of the synthesized compound using techniques such as melting point determination, NMR, and MS.
Quantification of 6-Methylmercaptopurine in Red Blood Cells by HPLC
This protocol is adapted from established methods for the analysis of thiopurine metabolites in biological samples.[3]
Objective: To determine the concentration of 6-Methylmercaptopurine in red blood cells (RBCs).
Materials and Reagents:
-
Packed red blood cells
-
Perchloric acid (70%)
-
Dithiothreitol (DTT)
-
Mobile phase: Acetonitrile and sodium acetate (B1210297) buffer (e.g., 10:90 v/v)
-
HPLC system with a C18 column and UV detector
-
Centrifuge
-
Heating block or water bath
Procedure:
-
Sample Preparation:
-
Lyse a known quantity of RBCs.
-
Add DTT to the lysate to stabilize the thiopurines.
-
Precipitate proteins by adding cold perchloric acid.
-
Centrifuge to pellet the precipitated proteins.
-
-
Hydrolysis:
-
Transfer the supernatant to a new tube.
-
Heat the supernatant at 100°C for a defined period (e.g., 30-60 minutes) to hydrolyze the nucleotide metabolites to their base forms.
-
Cool the sample to room temperature.
-
-
HPLC Analysis:
-
Inject a specific volume of the hydrolyzed sample into the HPLC system.
-
Elute the analytes using the specified mobile phase and C18 column.
-
Detect 6-Methylmercaptopurine using a UV detector at its λmax (e.g., 303 nm).[3]
-
Quantify the concentration of 6-MMP by comparing the peak area to a standard curve prepared with known concentrations of 6-MMP.
-
Signaling Pathways and Logical Relationships
6-Methylmercaptopurine is a key metabolite in the complex metabolic pathway of 6-mercaptopurine. Its formation and subsequent effects are central to both the therapeutic and toxic profiles of thiopurine drugs.
6-Mercaptopurine Metabolic Pathway
The metabolism of 6-mercaptopurine is a multi-branched pathway involving several key enzymes. The formation of 6-MMP represents a major catabolic route.
Caption: Metabolic pathway of 6-mercaptopurine leading to the formation of 6-MMP.
Role of 6-MMP in Thiopurine Efficacy and Toxicity
The balance between the formation of active 6-thioguanine nucleotides (6-TGNs) and inactive 6-MMP is a critical determinant of patient response to thiopurine therapy.
Caption: Logical relationship between 6-MMP levels, therapeutic efficacy, and toxicity.
Conclusion
6-Methylmercaptopurine is a pivotal molecule in the pharmacology of thiopurine drugs. A thorough understanding of its physical and chemical properties, coupled with robust analytical methods for its quantification, is indispensable for both clinical monitoring and ongoing research. The methodologies and data presented in this guide are intended to serve as a valuable resource for professionals in the fields of drug development, clinical diagnostics, and biomedical research, facilitating further advancements in the personalized application of thiopurine therapies.
References
Methodological & Application
Application Notes and Protocols for Measuring Intracellular 6-(Methylthio)purine Levels In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Methylthio)purine (6-MMP), also known as 6-methylmercaptopurine, is a primary metabolite of thiopurine drugs such as azathioprine (B366305) and 6-mercaptopurine (B1684380) (6-MP).[1] These immunosuppressive agents are critical in the treatment of various autoimmune diseases, inflammatory bowel disease (IBD), and certain types of cancer, including acute lymphoblastic leukemia (ALL).[1][2] The metabolism of thiopurines is complex, with the enzyme thiopurine S-methyltransferase (TPMT) playing a crucial role in converting 6-MP into 6-MMP.[3]
Monitoring the intracellular levels of 6-MMP is vital for optimizing therapeutic efficacy and minimizing dose-related toxicity.[1] Elevated levels of 6-MMP are strongly associated with an increased risk of hepatotoxicity, while the therapeutic effects of thiopurines are attributed to another group of metabolites, the 6-thioguanine (B1684491) nucleotides (6-TGNs).[3][4] Therefore, measuring the intracellular concentrations of these metabolites allows for personalized dose adjustments, ensuring that therapeutic targets are met while mitigating the risk of adverse events.[4]
This document provides a detailed overview of the methodologies for the in vivo measurement of intracellular 6-MMP levels, primarily focusing on the analysis of red blood cells (RBCs) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Pathway of 6-Mercaptopurine
The metabolism of 6-mercaptopurine involves a series of enzymatic conversions that determine the balance between therapeutic and potentially toxic metabolites. 6-MP is metabolized through three main competing pathways. The enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT) converts 6-MP into 6-thioguanine nucleotides (6-TGNs), which are the active cytotoxic metabolites responsible for the drug's therapeutic effects.[3] Conversely, thiopurine S-methyltransferase (TPMT) methylates 6-MP to form 6-MMP, which is associated with hepatotoxicity at high concentrations.[3][5] The third pathway involves the oxidation of 6-MP by xanthine (B1682287) oxidase (XO) to the inactive metabolite 6-thiouric acid.[6] The interplay between these enzymatic pathways is critical in determining a patient's response to thiopurine therapy.
Quantitative Data Summary
The measurement of intracellular 6-MMP and 6-TGN levels, typically in red blood cells, is crucial for therapeutic drug monitoring. The concentrations are generally expressed in picomoles per 8 x 10⁸ red blood cells (pmol/8 x 10⁸ RBCs).
| Metabolite | Therapeutic Range | Toxic Level | Associated Toxicity | References |
| 6-Methylthio-purine (6-MMP) | Not applicable | > 5700 pmol/8x10⁸ RBCs | Hepatotoxicity | [1][3][4][5] |
| 6-Thioguanine Nucleotides (6-TGNs) | 230-450 pmol/8x10⁸ RBCs | > 450 pmol/8x10⁸ RBCs | Myelotoxicity (Leukopenia) | [3][4][5] |
Experimental Workflow for Intracellular 6-MMP Measurement
The overall workflow for determining intracellular 6-MMP levels involves sample collection, preparation of red blood cells, extraction of intracellular metabolites, and subsequent analysis by LC-MS/MS.
Detailed Experimental Protocols
Protocol 1: Sample Collection and Red Blood Cell (RBC) Preparation
Materials:
-
Whole blood collected in EDTA or heparin tubes.
-
Phosphate-buffered saline (PBS), ice-cold.
-
Centrifuge capable of 500 x g and 4°C.
-
Micropipettes and sterile tips.
-
1.5 mL or 2 mL microcentrifuge tubes.
Procedure:
-
Collect whole blood from the subject in an appropriate anticoagulant tube (EDTA or heparin is recommended).[7]
-
For immediate processing, keep the sample at room temperature. For storage, samples can be kept at 4°C for up to 7 days or frozen at -20°C or lower for longer-term storage.[7][8]
-
To isolate RBCs, centrifuge the whole blood sample at 500 x g for 5 minutes at 4°C.
-
Carefully aspirate and discard the supernatant (plasma) and the buffy coat (white blood cells and platelets).
-
Resuspend the RBC pellet in 1 mL of ice-cold PBS.
-
Centrifuge at 500 x g for 5 minutes at 4°C.
-
Repeat the wash step (steps 5 and 6) two more times to ensure the removal of plasma and other cell types.
-
After the final wash, aspirate the supernatant and store the packed RBC pellet at -80°C until metabolite extraction.
Protocol 2: Intracellular Metabolite Extraction from RBCs
Materials:
-
Packed RBC pellet from Protocol 1.
-
Internal Standard (IS) solution (e.g., 6-MMP-d3 in 50% methanol).[1]
-
Lysis and Protein Precipitation Solution: Ice-cold methanol (B129727) containing 0.1% formic acid or 0.7 M perchloric acid.[1][2]
-
Centrifuge capable of 14,000 x g and 4°C.
-
Vortex mixer.
-
Nitrogen evaporator or vacuum concentrator.
-
Reconstitution solution (e.g., initial mobile phase conditions for LC-MS/MS).
Procedure:
-
Thaw the frozen RBC pellet on ice.
-
Resuspend a known quantity of RBCs (e.g., 100 µL of packed RBCs, corresponding to approximately 8 x 10⁸ cells) in a pre-chilled microcentrifuge tube.
-
Add the internal standard solution to the RBC suspension.[1]
-
Add 300-500 µL of ice-cold lysis and protein precipitation solution (e.g., methanol with 0.1% formic acid) to the tube.[1]
-
Vortex vigorously for 1-2 minutes to ensure complete cell lysis and protein precipitation.[1]
-
Incubate the mixture on ice for 10-20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.[1]
-
Carefully transfer the supernatant to a new clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C or using a vacuum concentrator.[1]
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of the reconstitution solution.[1]
-
Vortex briefly and centrifuge at high speed to pellet any remaining insoluble material.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis of 6-MMP
Materials and Instrumentation:
-
A liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
-
C18 reversed-phase analytical column (e.g., Acquity UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm).[9]
-
Mobile Phase A: 0.1-0.2% Formic acid in water.[9]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol.[9]
-
6-MMP and 6-MMP-d3 analytical standards.
LC-MS/MS Parameters (Example):
| Parameter | Setting |
| Column | C18 reversed-phase, e.g., 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.2 mL/min |
| Injection Volume | 5-10 µL |
| Column Temperature | 40°C |
| Ionization Mode | ESI Positive |
| MRM Transitions | 6-MMP: m/z 167.17 > 126.036-MMP-d3 (IS): m/z 170.5 > 152.2 |
Note: These parameters should be optimized for the specific instrument and column used.
Procedure:
-
Standard Curve and Quality Controls (QCs): Prepare a series of calibration standards by spiking known concentrations of 6-MMP into a blank matrix (e.g., lysed RBCs from a healthy donor not on thiopurine therapy).[3] Prepare at least three levels of QC samples (low, medium, and high) in the same manner.[9]
-
Sample Analysis: Inject the prepared standards, QCs, and unknown samples into the LC-MS/MS system.
-
Data Acquisition: Acquire data in Multiple Reaction Monitoring (MRM) mode using the specified transitions for 6-MMP and its internal standard.[1]
-
Quantification: Generate a calibration curve by plotting the peak area ratio of 6-MMP to the internal standard against the nominal concentration of the standards. Determine the concentration of 6-MMP in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Data Reporting: Express the final concentration in pmol per a specified number of red blood cells (e.g., pmol/8x10⁸ RBCs).[8]
Conclusion
The accurate in vivo measurement of intracellular 6-MMP is a critical component of personalized medicine for patients undergoing thiopurine therapy. The protocols outlined in this document, centered around LC-MS/MS analysis of red blood cells, provide a robust framework for researchers and clinicians to monitor this important metabolite. By carefully controlling pre-analytical and analytical variables, these methods can yield precise and reliable data, enabling informed clinical decisions to optimize treatment and enhance patient safety.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. mayocliniclabs.com [mayocliniclabs.com]
- 8. mdpi.com [mdpi.com]
- 9. Quantification of 6-Mercaptopurine and Its Metabolites in Patients with Acute Lympoblastic Leukemia Using Dried Blood Spots and UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust HPLC-MS/MS Method for the Quantification of 6-Methylmercaptopurine in Human Red Blood Cells
Abstract
This application note details a sensitive and specific High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of 6-methylmercaptopurine (6-MMP) in human red blood cells (RBCs). The measurement of 6-MMP, a key metabolite of thiopurine drugs such as azathioprine (B366305) and 6-mercaptopurine (B1684380), is crucial for therapeutic drug monitoring to optimize dosing and minimize the risk of hepatotoxicity.[1][2] This protocol provides a comprehensive guide for researchers, clinicians, and professionals in drug development, covering sample preparation, chromatographic separation, and mass spectrometric detection.
Introduction
Thiopurine drugs are widely prescribed for the treatment of various autoimmune diseases, inflammatory bowel disease, and acute lymphoblastic leukemia.[2][3] These drugs are metabolized into active 6-thioguanine (B1684491) nucleotides (6-TGNs) and inactive 6-methylmercaptopurine nucleotides (6-MMPNs).[3][4] While 6-TGNs are associated with therapeutic efficacy, elevated levels of 6-MMPNs are linked to an increased risk of liver toxicity.[1][4] Therefore, monitoring the concentration of 6-MMP in red blood cells, which serve as a surrogate for intracellular metabolite levels, is a critical tool for personalizing therapy and ensuring patient safety.[1][4]
This HPLC-MS/MS method offers high selectivity and sensitivity for the accurate quantification of 6-MMP in RBCs, enabling clinicians to adjust thiopurine dosages to maintain therapeutic efficacy while mitigating adverse effects.
Thiopurine Metabolic Pathway
The metabolic fate of thiopurine drugs is complex, involving competing enzymatic pathways that lead to the formation of both therapeutic and potentially toxic metabolites. Azathioprine is first converted to 6-mercaptopurine (6-MP), which then serves as a substrate for three key enzymes: thiopurine S-methyltransferase (TPMT), hypoxanthine-guanine phosphoribosyltransferase (HPRT), and xanthine (B1682287) oxidase (XO). TPMT methylates 6-MP to form 6-MMP. HPRT converts 6-MP into thioinosine monophosphate (TIMP), which is a precursor to the active 6-TGNs. XO oxidizes 6-MP to the inactive metabolite 6-thiouric acid. The balance between these pathways, influenced by genetic variations in enzymes like TPMT, determines the levels of 6-TGNs and 6-MMP, thereby impacting both the drug's effectiveness and its toxicity profile.[5][6][7]
Experimental Workflow
The analytical procedure involves a series of steps beginning with the collection of whole blood, followed by the isolation and preparation of red blood cells, and culminating in the HPLC-MS/MS analysis. The workflow is designed to ensure the accurate and reproducible quantification of 6-MMP.
Materials and Reagents
-
6-Methylmercaptopurine (6-MMP) standard
-
Internal Standard (e.g., isotopically labeled 6-MMP)
-
Perchloric acid (70%)
-
Dithiothreitol (DTT)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Formic acid
-
Ultrapure water
-
Whole blood collected in EDTA tubes
Protocol
Sample Preparation
-
Red Blood Cell Isolation: Centrifuge whole blood at 2,000 x g for 10 minutes at 4°C. Aspirate and discard the plasma and buffy coat. Wash the remaining red blood cells twice with an equal volume of cold 0.9% saline, centrifuging after each wash.
-
Cell Lysis and Protein Precipitation: To 100 µL of packed RBCs, add the internal standard, 65 µL of 0.2 M DTT, and 100 µL of 70% perchloric acid.[8] Vortex for 30 seconds to lyse the cells and precipitate proteins.
-
Hydrolysis: Incubate the mixture at 100°C for 60 minutes to hydrolyze the 6-methylmercaptopurine nucleotides (6-MMPNs) to their base, 6-MMP.[3][8]
-
Final Preparation: Cool the samples on ice and then centrifuge at 13,000 x g for 10 minutes at 4°C.[9][10] Transfer the supernatant to an autosampler vial for HPLC-MS/MS analysis.
HPLC-MS/MS Analysis
The following tables summarize the instrumental conditions for the analysis.
Table 1: HPLC Parameters
| Parameter | Value |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Refer to specific instrument manual for optimization |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition 6-MMP | m/z 167.1 > 152.1 |
| MRM Transition IS | Dependent on the internal standard used |
| Collision Energy | Optimize based on instrument |
| Dwell Time | 100 ms |
Data Analysis and Quantification
Quantification of 6-MMP is performed by constructing a calibration curve using known concentrations of the 6-MMP standard spiked into a blank RBC matrix. The peak area ratio of 6-MMP to the internal standard is plotted against the concentration. The concentration of 6-MMP in patient samples is then determined from this calibration curve and is typically reported in pmol per 8 x 10⁸ red blood cells.[4]
Table 3: Method Validation Parameters
| Parameter | Typical Range |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 10 - 70 pmol / 8 x 10⁸ RBCs[11][12] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Clinical Interpretation
The therapeutic and toxic ranges for 6-MMP can vary slightly between laboratories and patient populations. However, generally accepted concentrations are summarized below.
Table 4: Clinical Reference Ranges for Thiopurine Metabolites
| Metabolite | Concentration Range | Clinical Implication |
| 6-TGN | 230 - 450 pmol / 8 x 10⁸ RBCs | Therapeutic Range[1][4] |
| 6-MMP | > 5700 pmol / 8 x 10⁸ RBCs | Increased risk of hepatotoxicity[1][4] |
Conclusion
The HPLC-MS/MS method described in this application note provides a reliable and sensitive tool for the quantification of 6-MMP in red blood cells. The implementation of this protocol can significantly contribute to the optimization of thiopurine therapy by enabling personalized dosing strategies that maximize therapeutic outcomes while minimizing the risk of adverse drug reactions. This method is well-suited for clinical research and routine therapeutic drug monitoring.
References
- 1. Analytical Pitfalls of Therapeutic Drug Monitoring of Thiopurines in Patients With Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiopurine Metabolites in Red Blood Cells | Test Fact Sheet [arupconsult.com]
- 3. Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. An improved HPLC method for the quantitation of 6-mercaptopurine and its metabolites in red blood cells. | Semantic Scholar [semanticscholar.org]
- 12. An improved HPLC method for the quantitation of 6-mercaptopurine and its metabolites in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzymatic Assays of Thiopurine S-methyltransferase (TPMT) using 6-mercaptopurine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiopurine S-methyltransferase (TPMT) is a critical enzyme in the metabolism of thiopurine drugs, such as 6-mercaptopurine (B1684380) (6-MP), which are widely used as immunosuppressants and in cancer chemotherapy. The genetic polymorphism of the TPMT gene leads to variable enzyme activity among individuals, which can significantly impact the efficacy and toxicity of thiopurine therapy. Individuals with low or deficient TPMT activity are at a high risk of severe, life-threatening myelosuppression when treated with standard doses of thiopurines. Conversely, those with high activity may be underdosed. Therefore, the determination of TPMT activity is a crucial step in personalizing thiopurine drug administration.
These application notes provide detailed protocols for the enzymatic assay of TPMT in human red blood cells using 6-mercaptopurine as a substrate, followed by the quantification of the enzymatic product, 6-methylmercaptopurine (6-MMP), using high-performance liquid chromatography (HPLC).
Signaling Pathway and Experimental Workflow
The enzymatic assay for TPMT activity is based on the S-methylation of 6-mercaptopurine. In this reaction, TPMT catalyzes the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to the sulfur atom of 6-MP, forming S-methyl-6-mercaptopurine (6-MMP) and S-adenosyl-L-homocysteine (SAH).
The general workflow for determining TPMT activity involves the isolation of red blood cells, preparation of a hemolysate, the enzymatic reaction, and finally, the quantification of the product by HPLC.
Quantitative Data Summary
The following table summarizes key quantitative data for the TPMT enzymatic assay using 6-mercaptopurine as a substrate. This data is essential for assay validation and interpretation of results.
| Parameter | Value | Reference |
| Enzyme Kinetics | ||
| Km for 6-Mercaptopurine | 156 ± 12 µmol/L | [1] |
| Vmax | 111 ± 6 nmol/mg protein/min | [1] |
| HPLC Assay Performance | ||
| Linearity Range | 0 - 40 nmol/(mL·h) | [2][3] |
| Limit of Quantification (LOQ) | 0.1 nmol/(mL·h) | [2][3] |
| Within-day Imprecision | ≤5.1% | [3] |
| Between-day Imprecision | ≤8.5% | [3] |
| TPMT Activity Reference Ranges | ||
| Normal Activity | >12 nmol 6-MMP/hr/mL RBC | [4] |
| Intermediate Activity | 4-12 nmol 6-MMP/hr/mL RBC | [4] |
| Deficient/Low Activity | <4 nmol 6-MMP/hr/mL RBC | [4] |
Experimental Protocols
Preparation of Red Blood Cell (RBC) Hemolysate
Materials:
-
Whole blood collected in EDTA or heparin tubes.
-
Cold 0.9% NaCl solution (saline).
-
Cold deionized water.
-
Dithiothreitol (DTT) solution (e.g., 20 mmol/L).
-
Refrigerated centrifuge.
Procedure:
-
Centrifuge the whole blood sample at 1,500 x g for 10 minutes at 4°C to separate plasma, buffy coat, and red blood cells.
-
Carefully aspirate and discard the plasma and buffy coat.
-
Wash the packed red blood cells by resuspending them in 3-5 volumes of cold 0.9% NaCl.
-
Centrifuge at 1,500 x g for 10 minutes at 4°C and discard the supernatant.
-
Repeat the washing step (steps 3 and 4) two more times.
-
After the final wash, lyse the packed red blood cells by adding 2 volumes of cold deionized water containing DTT.
-
Vortex the mixture vigorously and then freeze at -20°C or -80°C until use to ensure complete hemolysis.
-
Before the assay, thaw the hemolysate and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the red blood cell ghosts.
-
The supernatant (hemolysate) is used for the enzymatic assay. The hemoglobin concentration of the lysate should be determined for normalization of the enzyme activity.
TPMT Enzymatic Assay
Materials:
-
RBC hemolysate (prepared as described above).
-
Phosphate (B84403) buffer (e.g., 100 mmol/L, pH 7.5).
-
6-mercaptopurine (6-MP) stock solution (e.g., 10 mmol/L in 0.1 N NaOH).
-
S-adenosyl-L-methionine (SAM) stock solution (e.g., 1 mmol/L in water, freshly prepared).
-
Perchloric acid (e.g., 10%).
-
Incubator or water bath at 37°C.
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube by adding the following in order:
-
Phosphate buffer
-
RBC hemolysate
-
6-mercaptopurine solution
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the enzymatic reaction by adding the SAM solution. The final concentrations in the reaction mixture should be optimized, but typical concentrations are in the range of 100-500 µM for 6-MP and 10-100 µM for SAM.
-
Incubate the reaction mixture at 37°C for a defined period, typically 60 minutes.[5]
-
Stop the reaction by adding an equal volume of ice-cold perchloric acid. This will also precipitate the proteins.
-
Vortex the mixture and then centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for HPLC analysis.
Quantification of 6-Methylmercaptopurine (6-MMP) by HPLC
Materials:
-
Supernatant from the enzymatic reaction.
-
6-MMP standard solutions for calibration curve.
-
HPLC system with a UV detector.
-
C18 reverse-phase HPLC column.
-
Mobile phase (e.g., a mixture of methanol (B129727) or acetonitrile (B52724) and an aqueous buffer like phosphate or acetate (B1210297) buffer, pH adjusted). The exact composition should be optimized for the specific column and system.
Procedure:
-
Prepare a calibration curve using known concentrations of 6-MMP standard.
-
Filter the supernatant from the enzymatic reaction through a 0.22 µm syringe filter before injection into the HPLC system.
-
Inject a fixed volume (e.g., 20 µL) of the filtered supernatant and the standard solutions onto the HPLC column.
-
Elute the column with the mobile phase at a constant flow rate.
-
Monitor the absorbance at the wavelength of maximum absorbance for 6-MMP (around 290-300 nm).
-
Identify and quantify the 6-MMP peak in the sample chromatogram by comparing its retention time and peak area to those of the standards.
-
Calculate the concentration of 6-MMP produced in the enzymatic reaction.
Calculation of TPMT Activity
TPMT activity is typically expressed as nanomoles of 6-MMP produced per hour per milliliter of packed red blood cells or per gram of hemoglobin.
Formula:
TPMT Activity (nmol/h/mL RBC) = (Concentration of 6-MMP (nmol/mL) * Total reaction volume (mL)) / (Volume of hemolysate used (mL) * Incubation time (h))
Note: The volume of hemolysate should be corrected to the equivalent volume of packed RBCs based on the dilution factor used during hemolysate preparation.
Formula (normalized to hemoglobin):
TPMT Activity (nmol/h/g Hb) = (Concentration of 6-MMP (nmol/mL) * Total reaction volume (mL)) / (Hemoglobin concentration in lysate (g/mL) * Volume of hemolysate used (mL) * Incubation time (h))
Conclusion
The enzymatic assay for TPMT using 6-mercaptopurine as a substrate is a robust and reliable method for determining enzyme activity. Accurate phenotyping of TPMT is essential for the safe and effective use of thiopurine drugs. The protocols and data provided in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate this important pharmacogenetic test. Adherence to a well-defined and validated protocol is crucial for obtaining accurate and reproducible results.
References
- 1. Meta-analysis of the impact of thioprine S-methyltransferase polymorphisms on the tolerable 6-mercaptopurine dose considering initial dose and ethnic difference - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Validation of a high-performance liquid chromatography method for thiopurine S-methyltransferase activity in whole blood using 6-mercaptopurine as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 5. Human thiopurine methyltransferase activity varies with red blood cell age - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-(Methylthio)purine as a Biomarker for 6-Mercaptopurine Treatment Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-mercaptopurine (B1684380) (6-MP) is a cornerstone therapy for various autoimmune diseases, including inflammatory bowel disease (IBD), and certain types of leukemia. As a prodrug, its efficacy and toxicity are dependent on its metabolic conversion into active and inactive metabolites. The primary active metabolites are the 6-thioguanine (B1684491) nucleotides (6-TGNs), which exert therapeutic effects through their incorporation into DNA and RNA. A competing metabolic pathway, catalyzed by the enzyme thiopurine methyltransferase (TPMT), leads to the formation of 6-methylmercaptopurine (6-MMP) and its ribonucleotides, collectively referred to as 6-methylthiopurine (6-MTP). While historically considered inactive, elevated levels of 6-MTP have been strongly associated with an increased risk of hepatotoxicity. Therefore, monitoring 6-MTP levels serves as a critical biomarker for optimizing 6-MP therapy, allowing for dose adjustments to maximize efficacy while minimizing adverse effects.
These application notes provide a comprehensive overview of the role of 6-MTP as a biomarker in 6-MP treatment, including its metabolic pathway, clinical significance, and detailed protocols for its measurement.
Data Presentation: Quantitative Metabolite Levels in 6-Mercaptopurine Therapy
The following tables summarize the key quantitative data for 6-MTP and 6-TGN levels in red blood cells (RBCs) and their clinical implications in patients undergoing 6-mercaptopurine therapy.
Table 1: Clinical Interpretation of 6-MMP and 6-TGN Metabolite Levels
| Metabolite | Level (pmol/8 x 10⁸ RBC) | Clinical Implication | Recommended Action |
| 6-MMP | > 5700[1] | Increased risk of hepatotoxicity | Consider dose reduction or addition of a xanthine (B1682287) oxidase inhibitor. |
| 6-TGN | < 235[1] | Subtherapeutic, potential non-response | Consider dose escalation, assess for non-adherence. |
| 6-TGN | 235 - 450[1] | Therapeutic range, associated with clinical remission | Maintain current dose. |
| 6-TGN | > 450 | Increased risk of myelosuppression | Consider dose reduction. |
| 6-MMP/6-TGN Ratio | > 11-20 | Preferential shunting towards 6-MMP, potential non-response | Consider addition of a xanthine oxidase inhibitor to redirect metabolism. |
Table 2: TPMT Enzyme Activity and Corresponding Risk Profile
| TPMT Activity Level | Interpretation | Risk of Toxicity with Standard 6-MP Dose |
| Normal | High enzyme activity | Low risk of myelosuppression, potential for preferential shunting to 6-MMP. |
| Intermediate | Heterozygous deficiency | Increased risk of myelosuppression. |
| Low/Deficient | Homozygous deficiency | High risk of severe, life-threatening myelosuppression. |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key pathways and workflows associated with 6-MTP monitoring.
Caption: Metabolic pathway of 6-mercaptopurine.
Caption: Clinical workflow for 6-mercaptopurine therapeutic drug monitoring.
Caption: Decision-making based on 6-MMP and 6-TGN levels.
Experimental Protocols
Protocol 1: Measurement of 6-MMP and 6-TGN in Red Blood Cells by HPLC
This protocol is adapted from the method described by Oliveira et al.[2][3][4][5] and provides a robust method for the simultaneous quantification of 6-MMP and 6-TGN.
1. Sample Preparation: a. Collect whole blood in EDTA-containing tubes. b. Isolate red blood cells (RBCs) by centrifugation. c. Lyse a known quantity of RBCs (e.g., 8 x 10⁸ cells) in a solution containing a reducing agent such as dithiothreitol (B142953) (DTT) to prevent oxidation of the thiol groups. d. Precipitate proteins by adding perchloric acid. e. Centrifuge to pellet the precipitated proteins.
2. Hydrolysis: a. Transfer the supernatant to a new tube. b. Hydrolyze the nucleotide metabolites (6-TGNs and 6-MMP ribonucleotides) to their respective purine (B94841) bases (6-thioguanine and 6-methylthiopurine) by heating at 100°C for 45-60 minutes. c. Cool the sample to room temperature.
3. HPLC Analysis: a. Inject the hydrolyzed sample onto a C18 reverse-phase HPLC column. b. Use a mobile phase consisting of a methanol-water gradient containing an ion-pairing agent like triethylamine. c. Detect the eluted metabolites using a UV detector at specific wavelengths: approximately 342 nm for 6-thioguanine and 303 nm for the hydrolysis product of 6-MMP. d. Quantify the concentrations by comparing the peak areas to a standard curve prepared with known concentrations of 6-thioguanine and 6-methylmercaptopurine.
Protocol 2: Measurement of 6-MMP and 6-TGN in Red Blood Cells by LC-MS/MS
This protocol offers higher sensitivity and specificity compared to HPLC and is based on methods described in the literature.[6][7][8]
1. Sample Preparation and Hydrolysis: a. Follow the same sample preparation and hydrolysis steps as described in the HPLC protocol.
2. LC-MS/MS Analysis: a. Inject the hydrolyzed sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. b. Separate the metabolites using a C18 reverse-phase column with a suitable gradient of mobile phases (e.g., water and acetonitrile (B52724) with formic acid). c. Detect and quantify the analytes using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. i. Monitor specific precursor-to-product ion transitions for 6-thioguanine (e.g., m/z 168.08 > 151.02) and 6-methylmercaptopurine (e.g., m/z 167.1 > 152.06).[6] d. Use stable isotope-labeled internal standards for 6-thioguanine and 6-methylmercaptopurine to ensure accurate quantification. e. Calculate concentrations based on the ratio of the analyte peak area to the internal standard peak area, referenced against a calibration curve.
Protocol 3: Thiopurine Methyltransferase (TPMT) Enzyme Activity Assay
This is a generalized protocol for determining TPMT activity in red blood cells, which is crucial for identifying patients at risk for adverse reactions to 6-mercaptopurine.
1. Principle: The assay measures the rate of methylation of a thiopurine substrate (e.g., 6-mercaptopurine) by TPMT in a red blood cell lysate. The reaction product, 6-methylmercaptopurine, is then quantified.
2. Sample Preparation: a. Collect whole blood in an EDTA tube. b. Prepare a red blood cell lysate by washing the RBCs and then lysing them with a hypotonic buffer.
3. Enzymatic Reaction: a. Prepare a reaction mixture containing the RBC lysate, a thiopurine substrate (6-MP), and a methyl donor (S-adenosyl-L-methionine, SAM). b. Incubate the mixture at 37°C for a defined period (e.g., 60 minutes). c. Stop the reaction by adding an acid (e.g., perchloric acid).
4. Quantification of 6-Methylmercaptopurine: a. Centrifuge the reaction mixture to remove precipitated proteins. b. Quantify the amount of 6-methylmercaptopurine produced in the supernatant using either HPLC-UV or LC-MS/MS as described in the protocols above.
5. Calculation of TPMT Activity: a. Express the TPMT activity as the amount of 6-MMP produced per unit of time per amount of hemoglobin or number of red blood cells (e.g., nmol 6-MMP/hr/mL RBC).
Conclusion
The monitoring of 6-(methylthio)purine is an invaluable tool in the clinical management of patients undergoing 6-mercaptopurine therapy. By providing a direct measure of the metabolic shunting towards the potentially hepatotoxic pathway, 6-MTP levels, in conjunction with the therapeutic 6-TGN levels, allow for a personalized approach to dosing. This strategy helps to maximize the therapeutic benefit of 6-mercaptopurine while minimizing the risk of adverse drug reactions, thereby improving patient outcomes and safety. The protocols and data presented herein provide a foundation for the implementation of 6-MTP monitoring in research and clinical settings.
References
- 1. Optimizing 6-mercaptopurine and azathioprine therapy in the management of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing therapy with 6-mercaptopurine and azathioprine: to measure or not to measure? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Implementation of TPMT testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 5. Thiopurine Methyltransferase (TPMT), RBC, Enzyme Activity (Prometheus) | MLabs [mlabs.umich.edu]
- 6. Relationship between 6-mercaptopurine dose and 6-thioguanine nucleotide levels in patients with inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Therapeutic drug monitoring of azathioprine and 6-mercaptopurine metabolites in Crohn disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cellular Assays to Measure the Cytotoxic Effects of 6-(Methylthio)purine
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-(Methylthio)purine (6-MTP) is a purine (B94841) analogue and an active metabolite of the widely used immunosuppressive and anticancer drug 6-mercaptopurine (B1684380) (6-MP).[1][2][3][4] Understanding the cytotoxic effects of 6-MTP is crucial for elucidating its therapeutic mechanisms and potential toxicities. As a prodrug, 6-MP undergoes intracellular conversion to its active metabolites, including 6-thioguanine (B1684491) nucleotides (TGNs) and S-methylated metabolites like methyl-thio-IMP (Me-tIMP).[4][5] These metabolites exert their cytotoxic effects through various mechanisms, including the inhibition of de novo purine synthesis, incorporation into DNA and RNA leading to cell cycle arrest, and the induction of apoptosis.[2][3][5][6] This document provides detailed protocols for a panel of cellular assays to quantitatively and qualitatively assess the cytotoxic effects of 6-MTP on cultured cells.
Mechanism of Action Overview
The cytotoxicity of 6-MTP and its parent compound 6-MP is multifaceted. A key mechanism is the inhibition of de novo purine synthesis by the metabolite Me-tIMP, which blocks the enzyme phosphoribosyl pyrophosphate amidotransferase.[4][6] This leads to a depletion of the intracellular pool of purine nucleotides necessary for DNA and RNA synthesis.[3] Furthermore, the conversion of 6-MP to thioguanine nucleotides (TGNs) and their subsequent incorporation into DNA and RNA disrupts the structure and function of these nucleic acids.[1][2][3] This damage can trigger cell cycle arrest, particularly in the S and G2/M phases, and ultimately lead to programmed cell death, or apoptosis.[5][7] The induction of apoptosis is a major contributor to the cytotoxic effects of thiopurines and can be initiated through an increase in reactive oxygen species (ROS) and subsequent mitochondrial damage.[8]
Diagram of the 6-MTP Cytotoxic Signaling Pathway
Caption: Proposed signaling pathway for 6-MTP-induced cytotoxicity.
Data Presentation
The cytotoxic effects of 6-MTP are typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of cell growth or viability. The following table provides a template for summarizing IC50 values obtained from various cytotoxicity assays.
| Cell Line | Cancer Type | Assay | Incubation Time (hours) | IC50 (µM) | Reference |
| e.g., MOLT-4 | T-cell Leukemia | MTT | 48 | Value | [5] |
| e.g., HeLa | Cervical Cancer | MTT | 48 | 28.79 | [9] |
| Enter Cell Line | Enter Cancer Type | Enter Assay | Enter Time | Enter Value | Enter Reference |
| Enter Cell Line | Enter Cancer Type | Enter Assay | Enter Time | Enter Value | Enter Reference |
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[9][10] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.[11]
Experimental Workflow for MTT Assay
Caption: Workflow for a typical MTT-based cytotoxicity assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
This compound (6-MTP)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) - DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of 6-MTP in complete culture medium. A vehicle control (medium with the same concentration of the solvent used to dissolve 6-MTP) and a no-treatment control should be included. Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Incubate for the desired period (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[12]
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[12]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3][12]
-
Absorbance Measurement: Mix gently on an orbital shaker for 15 minutes.[12] Measure the absorbance at 570 nm using a microplate reader.[3][9]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the drug concentration to determine the IC50 value.[3]
Cytotoxicity Assessment: Lactate (B86563) Dehydrogenase (LDH) Assay
The LDH assay is a colorimetric method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[13][14] LDH is a stable cytosolic enzyme that is released upon cell lysis.[13]
Experimental Workflow for LDH Assay
Caption: Workflow for a typical LDH-based cytotoxicity assay.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
LDH cytotoxicity detection kit (commercially available)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol.[12] Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer provided in the kit), and background (medium only).[14]
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 300 x g for 5 minutes.[15] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[14][16]
-
LDH Reaction: Add 50 µL of the LDH assay reaction mixture (prepared according to the kit manufacturer's instructions) to each well containing the supernatant.[16]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[13]
-
Stop Reaction: Add 50 µL of the stop solution (provided in the kit) to each well.[14]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm is used to subtract the background.[14][16]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, which typically involves subtracting the background and spontaneous release from the experimental values and normalizing to the maximum release.
Apoptosis Detection: Annexin V/Propidium (B1200493) Iodide (PI) Staining
This flow cytometry-based assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.[6] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[17][18] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[18]
Experimental Workflow for Annexin V/PI Staining
Caption: Workflow for Annexin V/PI apoptosis assay.
Materials:
-
Treated and control cells (1-5 x 10⁵ cells per sample)
-
Cold 1X PBS
-
1X Annexin V Binding Buffer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
Flow cytometry tubes
-
Flow cytometer
Protocol:
-
Cell Preparation: Treat cells with 6-MTP for the desired time. Include positive and negative controls.
-
Harvesting: Harvest both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.[6]
-
Washing: Wash the cells once with 1 mL of cold 1X PBS, centrifuge, and discard the supernatant.[6]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer per sample.[6]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. Gently vortex the tubes.[6]
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Additional Relevant Assays
-
Cell Cycle Analysis: To investigate the effect of 6-MTP on cell cycle progression, cells can be stained with a DNA-binding dye like propidium iodide and analyzed by flow cytometry. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. A significant increase in the proportion of cells in the S and G2/M phases after treatment would be indicative of cell cycle arrest.[5][7]
-
Reactive Oxygen Species (ROS) Detection: The production of ROS can be a key event in 6-MTP-induced apoptosis.[8] Intracellular ROS levels can be measured using fluorescent probes such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA).[19] Upon entering the cell, H2DCFDA is deacetylated and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity, which is proportional to the amount of ROS, can be measured using a microplate reader or flow cytometer.[19]
-
Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis.[17][20] The activation of effector caspases, such as caspase-3 and caspase-6, is a hallmark of apoptosis.[21][22][23] Caspase activity can be measured using colorimetric or fluorometric assays that utilize specific caspase substrates linked to a chromophore or a fluorophore. Cleavage of the substrate by the active caspase releases the reporter molecule, which can then be quantified.
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the cytotoxic effects of this compound. By employing a combination of these assays, researchers can gain a comprehensive understanding of the dose-dependent and time-dependent effects of 6-MTP on cell viability, membrane integrity, apoptosis, and other key cellular processes. This information is invaluable for drug development professionals in assessing the therapeutic potential and toxicological profile of this important compound.
References
- 1. Mutagenic and Cytotoxic Properties of 6-Thioguanine, S6-Methylthioguanine, and Guanine-S6-sulfonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Mercaptopurine: Mechanism of Action and Mechanism of Resistance_Chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. ClinPGx [clinpgx.org]
- 5. 6-Mercaptopurine: cytotoxicity and biochemical pharmacology in human malignant T-lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The Influence of Cell Cycle Regulation on Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interconnections between apoptotic and autophagic pathways during thiopurine-induced toxicity in cancer cells: the role of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. LDH cytotoxicity assay [protocols.io]
- 14. scientificlabs.co.uk [scientificlabs.co.uk]
- 15. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]
- 16. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 17. Apoptosis Assays [sigmaaldrich.com]
- 18. Apoptosis assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. news-medical.net [news-medical.net]
- 20. Apoptosis Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 21. Caspase-3 activation in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Activation and regulation of caspase-6 and its role in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Caspase 6 activity initiates caspase 3 activation in cerebellar granule cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Animal Models of 6-Methylmercaptopurine-Induced Hepatotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for establishing and utilizing animal models to study the hepatotoxicity of 6-Methylmercaptopurine (6-MMP), a key metabolite of the thiopurine drugs azathioprine (B366305) and 6-mercaptopurine (B1684380). Thiopurine-induced hepatotoxicity is a significant clinical concern, and reliable animal models are crucial for elucidating the underlying mechanisms and developing potential therapeutic interventions. The following sections detail the recommended animal models, experimental procedures, and analytical methods based on available scientific literature.
Introduction to 6-Methylmercaptopurine Hepatotoxicity
6-Methylmercaptopurine (6-MMP) is a major metabolite of the immunosuppressive and chemotherapeutic agent 6-mercaptopurine (6-MP). While 6-MP and its other metabolites are responsible for the therapeutic effects, high levels of 6-MMP have been strongly associated with hepatotoxicity in patients. The liver injury is believed to be a direct, dose-related toxic effect. Animal models, particularly in rodents, have been instrumental in reproducing key features of this hepatotoxicity, providing a platform to investigate its pathogenesis. A central mechanism implicated in 6-MMP-induced liver damage is the induction of oxidative stress through the depletion of intracellular glutathione (B108866) (GSH).
Recommended Animal Model
The Wistar rat is a well-established and recommended model for studying the chronic hepatotoxicity of thiopurines.[1][2] Studies using Wistar rats have successfully demonstrated liver injury following chronic administration of 6-mercaptopurine, the precursor to 6-MMP.[1][2]
Experimental Protocols
The following protocols are based on methodologies reported for 6-mercaptopurine-induced hepatotoxicity and are adaptable for the direct study of 6-MMP. It is crucial to conduct pilot studies to determine the optimal dose and duration for 6-MMP administration.
Animal Husbandry and Acclimatization
-
Species: Male Wistar rats (or other suitable rodent strain).
-
Age/Weight: Young adult rats (e.g., 8-10 weeks old, 200-250g).
-
Housing: House animals in standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
-
Acclimatization: Allow a minimum of one week for acclimatization before the start of the experiment.
Induction of Hepatotoxicity
This protocol describes a chronic administration model to mimic long-term thiopurine therapy.
Materials:
-
6-Methylmercaptopurine (6-MMP)
-
Vehicle for administration (e.g., 0.5% carboxymethylcellulose or saline)
-
Oral gavage needles
-
Animal scale
Procedure:
-
Dose Preparation: Prepare a homogenous suspension of 6-MMP in the chosen vehicle. Sonication may be necessary. Prepare fresh daily.
-
Dosing:
-
Experimental Group: Administer 6-MMP orally via gavage. Based on studies with the parent compound 6-MP, a starting dose range of 1-5 mg/kg body weight, administered daily for several weeks (e.g., 4-8 weeks), is suggested. Dose-ranging studies are essential to establish a dose that induces hepatotoxicity without causing excessive systemic toxicity.
-
Control Group: Administer an equivalent volume of the vehicle using the same route and frequency.
-
-
Monitoring:
-
Record body weight and observe general health (activity, posture, grooming) daily.
-
Collect blood samples weekly or bi-weekly via a suitable method (e.g., tail vein) for biochemical analysis.
-
Assessment of Hepatotoxicity
Protocol:
-
Blood Collection: Collect blood into appropriate tubes (e.g., serum separator tubes).
-
Serum Separation: Centrifuge the blood to separate the serum.
-
Analysis: Measure the serum levels of the following liver injury biomarkers:
-
Alanine Aminotransferase (ALT)
-
Aspartate Aminotransferase (AST)
-
Alkaline Phosphatase (ALP)
-
Total Bilirubin
-
Protocol:
-
Euthanasia and Tissue Collection: At the end of the study period, euthanize the animals according to approved protocols. Immediately perfuse the liver with saline, and then collect liver tissue samples.
-
Fixation and Processing: Fix a portion of the liver in 10% neutral buffered formalin for at least 24 hours. Process the fixed tissue for paraffin (B1166041) embedding.
-
Staining: Section the paraffin-embedded tissue (4-5 µm) and stain with Hematoxylin and Eosin (H&E) for general morphology.
-
Microscopic Examination: Examine the stained slides under a light microscope for evidence of liver injury, including:
-
Hepatocellular necrosis
-
Inflammatory cell infiltration
-
Steatosis (fatty changes)
-
Sinusoidal dilation
-
Evidence of fibrosis (with special stains like Masson's trichrome if needed)
-
Protocol:
-
Tissue Homogenization: Homogenize a portion of fresh or frozen liver tissue in an appropriate buffer.
-
Analysis: Measure the following markers of oxidative stress in the liver homogenate:
-
Glutathione (GSH) levels: To assess the depletion of this key antioxidant.
-
Malondialdehyde (MDA) levels: As an indicator of lipid peroxidation.
-
Superoxide Dismutase (SOD) and Catalase (CAT) activity: To evaluate the status of antioxidant enzymes.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between control and 6-MMP treated groups.
Table 1: Serum Biochemical Parameters
| Group | ALT (U/L) | AST (U/L) | ALP (U/L) | Total Bilirubin (mg/dL) |
| Control | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| 6-MMP Treated | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
Table 2: Liver Oxidative Stress Markers
| Group | GSH (nmol/mg protein) | MDA (nmol/mg protein) | SOD (U/mg protein) | CAT (U/mg protein) |
| Control | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| 6-MMP Treated | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
Table 3: Histopathological Scoring
A semi-quantitative scoring system can be used to grade the severity of liver damage.
| Group | Necrosis Score (0-4) | Inflammation Score (0-3) | Steatosis Score (0-3) |
| Control | Mean ± SD | Mean ± SD | Mean ± SD |
| 6-MMP Treated | Mean ± SD | Mean ± SD | Mean ± SD |
(Scoring criteria should be clearly defined, e.g., based on the percentage of affected area or the number of inflammatory foci per high-power field).
Visualizations
Experimental Workflow
Caption: Workflow for the 6-MMP-induced hepatotoxicity animal model.
Signaling Pathway of 6-MMP Induced Hepatotoxicity
Caption: Proposed signaling pathway for 6-MMP-induced hepatotoxicity.
References
Application Notes and Protocols for the Synthesis of Radiolabeled 6-(Methylthio)purine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of radiolabeled 6-(methylthio)purine, a crucial metabolite of the immunosuppressive and chemotherapeutic agent 6-mercaptopurine (B1684380). Understanding the synthesis and in vivo fate of this compound is vital for pharmacokinetic studies, drug metabolism research, and the development of novel therapeutic agents.
Introduction
This compound, also known as 6-methylmercaptopurine, is a key metabolite in the metabolic pathway of 6-mercaptopurine. The methylation of 6-mercaptopurine is catalyzed by the enzyme thiopurine S-methyltransferase (TPMT) and is a critical step in both the activation and inactivation pathways of thiopurine drugs. Radiolabeling of this compound allows for sensitive and specific tracking of its distribution, metabolism, and excretion in biological systems. This document outlines protocols for the synthesis of this compound radiolabeled with carbon-14 (B1195169) ([¹⁴C]), tritium (B154650) ([³H]), and sulfur-35 (B81441) ([³⁵S]).
Metabolic Pathway of 6-Mercaptopurine
The metabolic conversion of 6-mercaptopurine (6-MP) is a complex process involving several enzymatic pathways. A simplified representation of the key steps leading to the formation of this compound and other metabolites is depicted below. This pathway is crucial for understanding the pharmacokinetics and pharmacodynamics of thiopurine drugs.
Caption: Simplified metabolic pathway of 6-mercaptopurine.
Synthesis of Radiolabeled this compound
The primary method for synthesizing radiolabeled this compound is through the S-methylation of 6-mercaptopurine using a radiolabeled methylating agent. The general reaction scheme is as follows:
Caption: General reaction for the synthesis of radiolabeled this compound.
Protocol 1: Synthesis of [¹⁴C]this compound
This protocol describes the synthesis of this compound labeled with carbon-14 in the methyl group.
Materials:
-
6-Mercaptopurine (6-MP)
-
[¹⁴C]Methyl iodide ([¹⁴C]CH₃I) in a suitable solvent (e.g., ethanol)
-
Sodium hydroxide (B78521) (NaOH) or other suitable base
-
Anhydrous ethanol
-
Distilled water
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
High-Performance Liquid Chromatography (HPLC) system with a radiodetector
Experimental Workflow:
Caption: Experimental workflow for the synthesis of [¹⁴C]this compound.
Procedure:
-
Preparation of 6-Mercaptopurine Solution: In a shielded vial, dissolve 6-mercaptopurine in a minimal amount of aqueous sodium hydroxide solution (e.g., 0.1 M NaOH) to form the sodium salt.
-
Radiolabeling Reaction: To the solution of the 6-mercaptopurine salt, add a stoichiometric amount of [¹⁴C]methyl iodide dissolved in ethanol.
-
Reaction Conditions: Seal the vial and stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by radio-TLC.
-
Work-up: After the reaction is complete, neutralize the mixture with a dilute acid (e.g., 0.1 M HCl) to a pH of approximately 7.
-
Purification: Purify the crude product using reverse-phase HPLC. A typical mobile phase would be a gradient of acetonitrile (B52724) in water. The fraction containing the radiolabeled this compound is collected.
-
Characterization: Determine the radiochemical purity of the final product by radio-HPLC and/or radio-TLC. The specific activity can be calculated based on the amount of radioactivity and the mass of the product.
Quantitative Data Summary:
| Parameter | Typical Value |
| Radiochemical Yield | > 80% |
| Radiochemical Purity | > 98% |
| Specific Activity | Dependent on the specific activity of the starting [¹⁴C]methyl iodide |
Protocol 2: Synthesis of [³H]this compound
This protocol is analogous to the [¹⁴C] synthesis, but uses [³H]methyl iodide as the radiolabeling agent.
Materials:
-
6-Mercaptopurine (6-MP)
-
[³H]Methyl iodide ([³H]CH₃I) in a suitable solvent
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Other materials as listed in Protocol 1
Procedure:
-
Reaction Setup: In a shielded vial, dissolve 6-mercaptopurine in anhydrous DMF. Add a slight excess of a solid base such as potassium carbonate.
-
Radiolabeling Reaction: Add [³H]methyl iodide to the suspension.
-
Reaction Conditions: Seal the vial and stir the mixture at room temperature overnight.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
Quantitative Data Summary:
| Parameter | Typical Value |
| Radiochemical Yield | > 75% |
| Radiochemical Purity | > 98% |
| Specific Activity | Dependent on the specific activity of the starting [³H]methyl iodide |
Protocol 3: Synthesis of [³⁵S]this compound
This protocol involves the synthesis of this compound with a sulfur-35 label in the thioether linkage. This is a multi-step synthesis starting from a suitable purine (B94841) precursor.
Materials:
-
[³⁵S]Thiourea
-
Sodium hydroxide (NaOH)
-
Methyl iodide (non-radiolabeled)
-
Ethanol
-
Other materials as listed in Protocol 1
Procedure:
-
Synthesis of [³⁵S]6-Mercaptopurine: React 6-chloropurine with [³⁵S]thiourea in a suitable solvent like ethanol, followed by hydrolysis with sodium hydroxide to yield [³⁵S]6-mercaptopurine.
-
Methylation: Follow the methylation procedure described in Protocol 1 or 2, using non-radiolabeled methyl iodide to methylate the newly synthesized [³⁵S]6-mercaptopurine.
-
Purification and Characterization: Purify and characterize the final [³⁵S]this compound product as described in the previous protocols.
Quantitative Data Summary:
| Parameter | Typical Value |
| Overall Radiochemical Yield | 40-60% (over two steps) |
| Radiochemical Purity | > 97% |
| Specific Activity | Dependent on the specific activity of the starting [³⁵S]thiourea |
Quality Control
The purity and identity of the synthesized radiolabeled this compound should be confirmed using appropriate analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC system equipped with a UV detector and a radiodetector is the primary tool for determining radiochemical purity. The retention time of the radiolabeled product should match that of a non-radiolabeled standard of this compound.
-
Thin-Layer Chromatography (TLC): Radio-TLC can be used for rapid monitoring of the reaction progress and for a preliminary assessment of radiochemical purity.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the non-radiolabeled product synthesized under identical conditions.
Safety Precautions
All work with radioactive materials must be conducted in a designated and properly shielded radiochemistry laboratory. Appropriate personal protective equipment (PPE), including gloves and lab coats, must be worn at all times. All radioactive waste must be disposed of according to institutional and regulatory guidelines.
Conclusion
The protocols outlined in this document provide a framework for the synthesis of radiolabeled this compound for use in research and drug development. The choice of radionuclide will depend on the specific application, with ¹⁴C and ³H being suitable for in vitro and in vivo metabolic studies, and ³⁵S providing a means to specifically track the sulfur atom. Careful purification and quality control are essential to ensure the reliability of subsequent experimental results.
Application Notes and Protocols for In Vitro Drug Resistance Studies Involving 6-(Methylthio)purine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting in vitro studies on drug resistance to 6-(Methylthio)purine, a key metabolite of the thiopurine drug 6-mercaptopurine (B1684380) (6-MP). Understanding the mechanisms of resistance is crucial for the development of more effective therapeutic strategies.
Introduction to this compound and Drug Resistance
6-mercaptopurine (6-MP) is a prodrug widely used in the treatment of acute lymphoblastic leukemia (ALL) and autoimmune diseases.[1][2] Its cytotoxic effects are mediated by its conversion to active metabolites, including 6-thioguanine (B1684491) nucleotides (TGNs) and 6-methylmercaptopurine ribonucleotides (MMPRPs).[3][4] this compound, also known as 6-methylmercaptopurine (6-MMP), is a major metabolite in this pathway, and its accumulation is associated with both therapeutic effects and toxicity.[1][5]
Drug resistance to thiopurines is a significant clinical challenge. In vitro studies are essential for elucidating the molecular mechanisms underlying this resistance. The primary mechanisms of resistance to 6-MP and its metabolites include:
-
Altered Drug Metabolism: This can involve decreased activation of the prodrug or increased inactivation.
-
Hypoxanthine-guanine phosphoribosyltransferase (HPRT1): A key enzyme that converts 6-MP to its active form, thioinosine monophosphate (TIMP).[1][6][7] Reduced or absent HPRT1 activity is a common mechanism of resistance.[6][7]
-
Thiopurine S-methyltransferase (TPMT): This enzyme inactivates 6-MP by converting it to 6-MMP.[1] Increased TPMT activity can lead to higher levels of 6-MMP and reduced formation of active TGNs.[1]
-
Nudix hydrolase 15 (NUDT15): Genetic variants in NUDT15 can lead to decreased tolerance of 6-MP.[8][9]
-
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump thiopurines out of the cell, reducing their intracellular concentration.[1]
-
Defects in Downstream Pathways: The cytotoxic effects of thiopurines are mediated by the incorporation of TGNs into DNA, which triggers the DNA mismatch repair (MMR) system.[1] Defects in the MMR pathway can lead to tolerance of DNA damage and resistance.[1][10]
Key Experimental Protocols
Protocol 1: Induction of 6-Mercaptopurine Resistant Cell Lines
This protocol describes a method for generating drug-resistant cell lines through continuous exposure to escalating concentrations of 6-MP.
Materials:
-
Parental cancer cell line (e.g., Reh, a human B-cell precursor leukemia cell line)[6]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
6-Mercaptopurine (6-MP)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile culture flasks and plates
Procedure:
-
Determine the initial IC50 of the parental cell line: Perform a dose-response assay to determine the concentration of 6-MP that inhibits cell growth by 50%.
-
Initial Drug Exposure: Culture the parental cells in a medium containing 6-MP at a concentration equal to the IC50 value.
-
Dose Escalation: Once the cells resume normal proliferation, gradually increase the concentration of 6-MP in the culture medium. This process should be carried out over several months.
-
Verification of Resistance: After the cells are stably proliferating in a high concentration of 6-MP (e.g., 10-100 times the initial IC50), confirm the resistance by performing a new dose-response assay to determine the IC50 of the resistant cell line and compare it to the parental line.[1] A significant increase in the IC50 value confirms resistance.[1]
Protocol 2: Cell Viability/Cytotoxicity Assay (WST-1 Assay)
This protocol measures cell proliferation and viability to determine the cytotoxic effects of 6-MP.
Materials:
-
Parental and resistant cells
-
96-well culture plates
-
Complete cell culture medium
-
6-MP working solutions
-
WST-1 cell proliferation assay kit
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate overnight.
-
Drug Treatment: Prepare serial dilutions of 6-MP in the culture medium. Remove the old medium and add 100 µL of the 6-MP dilutions to the wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 96 hours.
-
WST-1 Assay: Add 10 µL of WST-1 premix to each well and incubate for 4 hours.
-
Absorbance Measurement: Measure the absorbance at 440 nm using a microplate reader. The IC50 values can be calculated from the dose-response curves.
Protocol 3: Analysis of Thiopurine Metabolites by HPLC
This protocol allows for the quantification of intracellular thiopurine metabolites.
Materials:
-
Cell pellets
-
Perchloric acid
-
Dithiothreitol (DTT)
-
Internal standard
-
C18 HPLC column
Procedure:
-
Cell Lysis: Lyse the cell pellets by freeze-thawing.[1]
-
Protein Precipitation: Add an internal standard, a reducing agent (e.g., DTT), and perchloric acid to precipitate the proteins.[1]
-
Hydrolysis: Heat the supernatant at 100°C for 60 minutes to hydrolyze the nucleotides to their base forms.[1]
-
HPLC Analysis: Inject the clarified supernatant onto a C18 HPLC column for separation and quantification of the metabolites.[1]
Data Presentation
Table 1: IC50 Values of 6-Mercaptopurine (6-MP) and 6-Thioguanine (6-TG) in Sensitive and Resistant Acute Lymphoblastic Leukemia (ALL) Cell Lines.
| Cell Line | IC50 of 6-MP (µM) | IC50 of 6-TG (µM) | Fold Resistance (6-MP) | Fold Resistance (6-TG) | Reference |
| Reh (Parental) | 0.12 ± 0.03 | 0.02 ± 0.00 | - | - | [6] |
| Reh-6MPR (Resistant) | 108.30 ± 11.20 | 21.60 ± 2.10 | ~902 | ~1080 | [6] |
| Reh-6TGR (Resistant) | 115.20 ± 13.50 | 23.80 ± 2.50 | ~960 | ~1190 | [6] |
| HPRT1 Knockdown Reh | Dramatically Increased | Dramatically Increased | Not specified | Not specified | [6][11] |
Table 2: Intracellular Concentrations of Thiopurine Metabolites in Sensitive and Resistant ALL Cell Lines.
| Cell Line | 6-MP (pmol/10^6 cells) | TIMP (pmol/10^6 cells) | 6-TG (pmol/10^6 cells) | TGMP (pmol/10^6 cells) | Reference |
| Reh (Parental) | 1.2 ± 0.2 | 8.5 ± 1.5 | 0.5 ± 0.1 | 3.2 ± 0.6 | [6] |
| Reh-6MPR (Resistant) | 15.6 ± 2.8 | 0.3 ± 0.1 | 12.3 ± 2.1 | 0.2 ± 0.0 | [6] |
Visualizations
Caption: Metabolism of 6-MP and mechanisms of resistance.
Caption: Workflow for in vitro drug resistance studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Increased concentrations of methylated 6-mercaptopurine metabolites and 6-thioguanine nucleotides in human leukemic cells in vitro by methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Three Faces of Mercaptopurine Cytotoxicity In Vitro: Methylation, Nucleotide Homeostasis, and Deoxythioguanosine in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HPRT1 activity loss is associated with resistance to thiopurine in ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6-Mercaptopurine: Mechanism of Action and Mechanism of Resistance_Chemicalbook [chemicalbook.com]
- 8. Frontiers | Effects of TPMT, NUDT15, and ITPA Genetic Variants on 6-Mercaptopurine Toxicity for Pediatric Patients With Acute Lymphoblastic Leukemia in Yunnan of China [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Resistance to 6-thioguanine in mismatch repair-deficient human cancer cell lines correlates with an increase in induced mutations at the HPRT locus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: 6-(Methylthio)purine in High-Throughput Screening for Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Methylthio)purine (6-MMP), and its ribonucleoside form, 6-methylmercaptopurine riboside (6-MMPR), are pivotal compounds in the study of purine (B94841) metabolism and its role in various diseases. As a metabolite of the widely used immunosuppressive and anticancer drug 6-mercaptopurine (B1684380) (6-MP), 6-MMP and its derivatives are potent inhibitors of the de novo purine biosynthesis pathway. This central role makes them valuable tools in high-throughput screening (HTS) campaigns aimed at discovering novel inhibitors of key enzymes in this pathway, which are attractive targets for therapeutic intervention in cancer and inflammatory diseases.
These application notes provide a comprehensive overview of the use of this compound and its analogs in HTS for enzyme inhibitors, with a primary focus on its principal target, amidophosphoribosyltransferase (ATase). Detailed protocols for relevant assays are provided to facilitate the implementation of such screening campaigns in a research and drug discovery setting.
Mechanism of Action and Target Enzyme
6-Mercaptopurine (6-MP) is metabolized in the body to various active compounds. One key metabolic route involves methylation by thiopurine S-methyltransferase (TPMT) to form 6-methylmercaptopurine (6-MMP). 6-MMP can then be converted to its ribonucleotide metabolite, 6-methylthioinosine (B81876) monophosphate (Me-tIMP), which is a potent inhibitor of amidophosphoribosyltransferase (ATase), also known as glutamine phosphoribosylpyrophosphate amidotransferase (GPAT).[1] ATase catalyzes the first committed step in the de novo purine synthesis pathway, the conversion of 5-phosphoribosyl-1-pyrophosphate (PRPP) and glutamine into 5-phosphoribosyl-1-amine (PRA).[2] By inhibiting ATase, Me-tIMP effectively shuts down the production of purine nucleotides, which are essential for DNA and RNA synthesis, leading to cytotoxic effects in rapidly proliferating cells.[1]
The ribonucleoside form, 6-methylmercaptopurine riboside (6-MMPR), can be directly converted to Me-tIMP by adenosine (B11128) kinase, bypassing the need for initial metabolism by hypoxanthine-guanine phosphoribosyltransferase (HGPRT) that 6-MP requires.[1] This direct activation pathway makes 6-MMPR a valuable tool for directly studying the inhibition of the de novo purine synthesis pathway.
Data Presentation
While specific IC50 or Kᵢ values for this compound or its ribonucleoside directly against purified amidophosphoribosyltransferase in a biochemical HTS format are not extensively reported in publicly available literature, the potent inhibitory effects on the purine synthesis pathway and other enzymes are well-documented. The following tables summarize relevant quantitative data for 6-MMPR and related compounds to provide a basis for its use as a reference inhibitor.
| Compound | Target Enzyme/Process | Reported Inhibition Value | Cell Line/System | Reference |
| 6-Methylmercaptopurine Riboside (6-MMPR) | Protein Kinase N (PKN) | Kᵢ ≈ 5 nM | In vitro | [3] |
| 6-Mercaptopurine (6-MP) | Purine Phosphoribosyltransferases | Competitive Inhibition | Ehrlich Ascites Tumor Cells | [4] |
| Thiopurine Nucleotides | Amidophosphoribosyltransferase | Inhibition | Ehrlich Ascites Tumor Cells | [5] |
Signaling and Metabolic Pathways
The de novo purine biosynthesis pathway is a fundamental cellular process that is tightly regulated. This compound, through its active metabolite, intervenes at a critical control point.
Caption: Inhibition of the de novo purine biosynthesis pathway by 6-MMPR.
Experimental Protocols
High-Throughput Screening (HTS) for Inhibitors of Amidophosphoribosyltransferase (ATase)
This protocol describes a biochemical, colorimetric HTS assay to identify inhibitors of ATase. The assay is based on the quantification of pyrophosphate (PPi), a product of the ATase-catalyzed reaction, using a malachite green-based detection method.[6] 6-Methylmercaptopurine riboside (6-MMPR), upon conversion to its active monophosphate form, can be used as a positive control for inhibition.
Materials and Reagents:
-
Purified recombinant human amidophosphoribosyltransferase (ATase)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
L-Glutamine
-
6-Methylmercaptopurine riboside (6-MMPR) for control
-
Adenosine kinase (for activation of 6-MMPR in control wells)
-
ATP (for the adenosine kinase reaction)
-
Assay Buffer: e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 50 mM KCl
-
Malachite Green Reagent (commercially available kits, e.g., from MilliporeSigma or R&D Systems)[7][8]
-
384-well microplates (low-volume, clear bottom)
-
Compound library for screening
-
Multichannel pipettes or automated liquid handling system
-
Plate reader capable of measuring absorbance at ~620-650 nm
Experimental Workflow Diagram:
Caption: High-throughput screening workflow for ATase inhibitors.
Protocol Steps:
-
Compound Plating:
-
Using an automated liquid handler, dispense a small volume (e.g., 50-100 nL) of test compounds from the library into the wells of a 384-well plate to achieve the desired final screening concentration (e.g., 10 µM).
-
Dispense DMSO into negative control wells.
-
For positive control wells, dispense 6-MMPR. To ensure its activation, pre-incubation with adenosine kinase and ATP may be necessary, or alternatively, use a direct inhibitor of ATase if available.
-
-
Enzyme Addition:
-
Prepare a solution of ATase in assay buffer at a concentration determined by prior enzyme titration experiments to yield a robust signal within the linear range of the assay.
-
Dispense the ATase solution into all wells of the assay plate.
-
-
Pre-incubation:
-
Incubate the plate for a short period (e.g., 15-30 minutes) at room temperature to allow the test compounds to interact with the enzyme.
-
-
Reaction Initiation:
-
Prepare a substrate mix containing PRPP and L-glutamine in assay buffer. The concentrations should be at or near the Kₘ values for the enzyme to ensure sensitivity to competitive inhibitors.
-
Add the substrate mix to all wells to initiate the enzymatic reaction.
-
-
Enzymatic Reaction:
-
Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a predetermined time (e.g., 30-60 minutes) during which the reaction proceeds linearly.
-
-
Detection:
-
Stop the reaction and detect the generated pyrophosphate by adding the malachite green reagent according to the manufacturer's instructions. This typically involves a color development step.
-
-
Data Acquisition:
-
Measure the absorbance of each well at the appropriate wavelength (typically around 630 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Abs_compound - Abs_neg_ctrl) / (Abs_pos_ctrl - Abs_neg_ctrl))
-
Compounds exhibiting inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls) are considered primary hits.
-
Primary hits should be confirmed and further characterized by generating dose-response curves to determine their IC50 values.
-
Logical Relationships and Structure-Activity Insights
The inhibitory activity of this compound and its analogs is closely tied to their structural similarity to natural purines. The purine scaffold serves as a core recognition element for the active sites of enzymes in the purine metabolic pathways.
Caption: Logical relationships in the bioactivation of 6-mercaptopurine.
Conclusion
This compound and its ribonucleoside are indispensable tools for the study of de novo purine biosynthesis and serve as excellent reference inhibitors for high-throughput screening campaigns targeting amidophosphoribosyltransferase. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to design and implement robust HTS assays for the discovery of novel enzyme inhibitors with therapeutic potential. The adaptability of the described malachite green-based assay allows for its application in various HTS settings, facilitating the identification of new chemical entities that modulate this critical metabolic pathway.
References
- 1. Decrease in S-adenosylmethionine synthesis by 6-mercaptopurine and methylmercaptopurine ribonucleoside in Molt F4 human malignant lymphoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amidophosphoribosyltransferase - Wikipedia [en.wikipedia.org]
- 3. 6-Methylmercaptopurine riboside is a potent and selective inhibitor of nerve growth factor-activated protein kinase N - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. INHIBITION BY 6-MERCAPTOPURINE OF PURINE PHOSPHORIBOSYLTRANSFERASES FROM EHRLICH ASCITES-TUMOUR CELLS THAT ARE RESISTANT TO THE DRUG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of phosphoribosyl pyrophosphate amidotransferase from Ehrlich ascites-tumour cells by thiopurine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A universal, fully automated high throughput screening assay for pyrophosphate and phosphate release from enzymatic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. resources.rndsystems.com [resources.rndsystems.com]
Application Notes and Protocols for Metabolic Flux Analysis Using Stable Isotope-Labeled 6-(Methylthio)purine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a powerful methodology for quantifying the rates of metabolic reactions within a biological system. The use of stable isotope-labeled compounds as tracers provides a dynamic view of cellular metabolism that is unattainable with conventional metabolomics alone. 6-(Methylthio)purine (6-MMP) is a key metabolite of the thiopurine drugs, such as 6-mercaptopurine (B1684380) (6-MP), which are widely used as immunosuppressants and in cancer therapy. The metabolic fate of 6-MMP is crucial in determining both the therapeutic efficacy and the toxicity of these drugs. By employing stable isotope-labeled this compound (e.g., with ¹³C or ¹⁵N), researchers can precisely trace its metabolic pathways, quantify its conversion to downstream metabolites, and elucidate its impact on interconnected metabolic networks.
These application notes provide a comprehensive overview and detailed protocols for conducting metabolic flux analysis using stable isotope-labeled this compound to investigate thiopurine metabolism and its effects on cellular physiology.
Core Applications
The use of stable isotope-labeled this compound enables the investigation of several critical aspects of cellular and drug metabolism:
-
Thiopurine Metabolism and Pharmacokinetics: Tracing the metabolic fate of labeled 6-MMP provides quantitative insights into the activity of key enzymes such as thiopurine S-methyltransferase (TPMT) and hypoxanthine-guanine phosphoribosyltransferase (HPRT). This allows for a deeper understanding of the inter-individual variability in drug response and toxicity.
-
De Novo Purine (B94841) Synthesis Inhibition: 6-Methylmercaptopurine ribonucleotides, derived from 6-MMP, are known inhibitors of de novo purine synthesis.[1] Labeled 6-MMP can be used to quantify the extent of this inhibition by measuring the incorporation of labeled atoms into the purine nucleotide pool.
-
Nucleotide Salvage Pathways: The incorporation of the labeled purine ring from 6-MMP into the cellular nucleotide pool via salvage pathways can be quantified, providing insights into the balance between de novo synthesis and salvage.
-
Toxicity Mechanisms: By tracing the accumulation of labeled downstream metabolites, the mechanisms of 6-MMP-associated toxicities, such as hepatotoxicity, can be investigated.
Key Metabolic Pathways
The central metabolic pathways that can be investigated using stable isotope-labeled this compound are depicted below.
References
Application Note: Solid-Phase Extraction of 6-Methylmercaptopurine from Plasma Samples
Introduction
6-Methylmercaptopurine (6-MMP) is a major metabolite of the thiopurine drugs azathioprine, 6-mercaptopurine (B1684380) (6-MP), and thioguanine.[1] These drugs are commonly used as immunosuppressants and in cancer therapy. Monitoring the plasma concentrations of 6-MMP is crucial for optimizing therapeutic efficacy and minimizing the risk of adverse effects, such as hepatotoxicity.[1] This application note details a robust and reliable solid-phase extraction (SPE) protocol for the isolation of 6-MMP from human plasma samples prior to quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The described method utilizes a mixed-mode cation exchange (MCX) SPE cartridge to effectively remove plasma proteins and other endogenous interferences, resulting in a clean sample extract and improved analytical sensitivity.[2]
Principle
This method involves the extraction of 6-MMP from plasma using a solid-phase extraction procedure. The plasma sample is first pre-treated to precipitate proteins. The supernatant is then loaded onto an Oasis MCX SPE cartridge. The cartridge is washed to remove interfering substances, and the analyte of interest, 6-MMP, is subsequently eluted. The eluate is then evaporated and reconstituted in a suitable solvent for injection into the LC-MS/MS system.[2] Quantification is achieved by comparing the peak area of the analyte to that of an internal standard.[1]
Experimental Protocols
1. Materials and Reagents
-
6-Methylmercaptopurine (6-MMP) analytical standard
-
6-Methylmercaptopurine-d3 (6-MMP-d3) or other suitable internal standard (IS)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
O-Phosphoric acid
-
Water (deionized or Milli-Q)
-
Human plasma (blank)
-
Oasis MCX SPE cartridges
2. Preparation of Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare by dissolving 6-MMP and 6-MMP-d3 in methanol.[1]
-
Working Standard Solutions: Serially dilute the 6-MMP primary stock solution with a 50% methanol/water solution to prepare working standards for the calibration curve.[1]
-
Internal Standard Working Solution: Dilute the 6-MMP-d3 primary stock to a final concentration of 100 ng/mL in 50% methanol.[1]
-
Mobile Phase: Prepare the mobile phase as a mixture of acetonitrile and 2mM ammonium acetate (e.g., 70:30 v/v).[2]
3. Sample Preparation and Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 100 µL of plasma sample, standard, or quality control sample, add 20 µL of the internal standard working solution (100 ng/mL 6-MMP-d3).[1] Add 300 µL of methanol containing 0.1% formic acid to precipitate proteins.[1] Vortex mix for 1 minute and then centrifuge at 14,000 rpm for 10 minutes at 4°C.[1]
-
SPE Cartridge Conditioning: Condition the Oasis MCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol. This step helps in removing polar interferences and phospholipids.
-
Elution: Elute the 6-MMP and the internal standard from the cartridge with 1 mL of 5% ammonium hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[1] Reconstitute the residue in 100 µL of the mobile phase.[1] Vortex and transfer to an autosampler vial for injection into the LC-MS/MS system.[1]
4. LC-MS/MS Analysis
-
LC Column: A suitable C18 column (e.g., Waters ACQUITY BEH C18, 2.1 × 100 mm, 1.7 μm) can be used for chromatographic separation.[3]
-
Mobile Phase: A gradient elution with a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile can be employed.[4]
-
Flow Rate: A typical flow rate is 0.2 mL/min.[4]
-
Injection Volume: 20 µL.[2]
-
Mass Spectrometer: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode with a positive electrospray ionization (ESI) source is used for detection.[1][4]
-
MRM Transitions: The specific MRM transitions for 6-MMP and its internal standard should be optimized. For example, for 6-MMP, the transition could be m/z 167.17 > 126.03.[4][5]
Data Presentation
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1.0 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |
| Accuracy at LLOQ | 85-115% |
| Precision at LLOQ | < 20% |
| Recovery | > 85% |
Note: The values presented in this table are typical and should be established for each specific laboratory setting and validation study.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of 6-Mercaptopurine and Its Metabolites in Patients with Acute Lympoblastic Leukemia Using Dried Blood Spots and UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of 6-(Methylthio)purine by Gas Chromatography-Mass Spectrometry Following Silylation Derivatization
Abstract
This application note details a comprehensive protocol for the derivatization of 6-(methylthio)purine (6-MMP), a key metabolite of thiopurine drugs, for subsequent analysis by gas chromatography-mass spectrometry (GC-MS). Due to its polarity and low volatility, 6-MMP requires derivatization to be amenable to GC-MS analysis. This document outlines a robust silylation procedure using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which converts the polar amine group of 6-MMP into a nonpolar trimethylsilyl (B98337) (TMS) derivative. The protocol covers sample preparation, derivatization, and recommended GC-MS parameters. Additionally, representative quantitative data and visual workflows are provided to guide researchers in implementing this method for therapeutic drug monitoring and metabolic studies.
Introduction
This compound, also known as 6-methylmercaptopurine (6-MMP), is an important metabolite in the thiopurine drug pathway. Thiopurine drugs such as azathioprine, 6-mercaptopurine (B1684380) (6-MP), and 6-thioguanine (B1684491) (6-TG) are widely used as immunosuppressants and anti-cancer agents. The metabolic fate of these drugs is complex, with pathways leading to both active cytotoxic thioguanine nucleotides (TGNs) and methylated metabolites like 6-MMP nucleotides (6-MMPNs). Monitoring the levels of these metabolites is crucial for optimizing therapeutic efficacy and minimizing toxicity, such as hepatotoxicity, which is associated with high concentrations of 6-MMPNs.
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique that offers high chromatographic resolution and definitive compound identification. However, the direct analysis of polar and non-volatile compounds like 6-MMP by GC-MS is challenging. Derivatization is a necessary sample preparation step that chemically modifies the analyte to increase its volatility and thermal stability. Silylation is a common and effective derivatization technique where an active hydrogen in a polar functional group (such as -NH or -OH) is replaced by a trimethylsilyl (TMS) group.[1][2] This application note provides a detailed methodology for the silylation of 6-MMP using MSTFA for reliable GC-MS quantification.
Experimental Protocols
Materials and Reagents
-
This compound (6-MMP) standard
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (B92270) (anhydrous)
-
Acetonitrile (anhydrous, GC grade)
-
Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound or another purine (B94841) analog not present in the sample)
-
Nitrogen gas, high purity
-
GC vials (2 mL) with inserts and PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
Standard and Sample Preparation
Standard Preparation:
-
Prepare a stock solution of 6-MMP (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.
-
Perform serial dilutions of the stock solution to create a series of calibration standards at desired concentrations (e.g., ranging from 0.1 µg/mL to 50 µg/mL).
-
Prepare a stock solution of the internal standard at a fixed concentration.
Sample Preparation (from biological matrix, e.g., plasma or cell lysate):
-
Perform a liquid-liquid or solid-phase extraction (SPE) to isolate 6-MMP from the biological matrix. This step is crucial to remove interferences.
-
Evaporate the solvent from the extracted sample to complete dryness under a gentle stream of nitrogen gas at a controlled temperature (e.g., 40-50°C). It is critical to ensure the sample is completely dry, as moisture will deactivate the silylating reagent.[3]
Silylation Derivatization Protocol
-
To the dried residue of the standard, quality control, or unknown sample in a GC vial, add 50 µL of anhydrous pyridine and 50 µL of MSTFA. The use of a catalyst like 1% Trimethylchlorosilane (TMCS) in the silylating reagent can enhance the reaction for sterically hindered groups, though MSTFA is generally a strong silylating agent.
-
If an internal standard is used, add it at this stage.
-
Immediately cap the vial tightly and vortex for 30 seconds to ensure thorough mixing.
-
Heat the vial in a heating block or oven at 60-70°C for 30-60 minutes to facilitate the derivatization reaction.[4]
-
After heating, allow the vial to cool to room temperature before GC-MS analysis.
-
The derivatized sample can be directly injected into the GC-MS system.
GC-MS Analysis
The following are recommended starting parameters for the GC-MS analysis of TMS-derivatized 6-MMP. Optimization may be required based on the specific instrument and column used.
-
Gas Chromatograph: Agilent 8890 GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: HP-5MS (or similar 5% phenyl-methylpolysiloxane) capillary column, 30 m x 0.25 mm i.d., 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min
-
Injector: Split/splitless injector, operated in splitless mode
-
Injector Temperature: 250-280°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp 1: 15°C/min to 250°C
-
Ramp 2: 30°C/min to 300°C, hold for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C (Electron Impact ionization)
-
Ionization Energy: 70 eV
-
Acquisition Mode:
-
Full Scan: m/z 50-550 for initial identification of the derivatized 6-MMP peak.
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of the TMS-6-MMP derivative. The molecular ion (M+) and key fragment ions should be determined from the full scan analysis.
-
Data Presentation
The following table presents representative performance data for the GC-MS analysis of derivatized small molecules. This data is illustrative and should be determined for 6-MMP during method validation.
| Parameter | Typical Performance |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.05 - 0.5 µg/mL |
| Intraday Precision (%RSD) | < 10% |
| Interday Precision (%RSD) | < 15% |
| Recovery | 85 - 115% |
Visualizations
The following diagrams illustrate the key workflows described in this application note.
Caption: Silylation derivatization workflow for this compound.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 6-(Methylthio)purine Peak Tailing in Reverse-Phase HPLC
Welcome to the technical support center for troubleshooting chromatographic issues. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the analysis of 6-(Methylthio)purine using reverse-phase high-performance liquid chromatography (RP-HPLC).
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
A1: Peak tailing is a common chromatographic problem where the peak asymmetry factor is greater than 1.2. Visually, it appears as an elongation of the latter half of the peak. This distortion can negatively impact the accuracy of peak integration and quantification, as well as reduce the resolution between adjacent peaks.[1]
Q2: Why is my this compound peak tailing in RP-HPLC?
A2: this compound is a purine (B94841) derivative and is considered a basic compound. The primary cause of peak tailing for basic compounds in RP-HPLC is secondary interactions between the analyte and the stationary phase.[1][2] Specifically, the basic functional groups of this compound can interact with acidic residual silanol (B1196071) groups on the surface of silica-based columns, leading to multiple retention mechanisms and a tailed peak shape.[1]
Q3: What is the pKa of this compound and why is it important?
A3: The predicted pKa of this compound is approximately 8.28.[3] The pKa is the pH at which the compound is 50% ionized and 50% neutral. Operating the mobile phase at a pH close to the analyte's pKa can lead to inconsistent ionization and peak tailing.[4] Therefore, understanding the pKa is crucial for optimizing the mobile phase pH to ensure a consistent charge state of the analyte and minimize unwanted interactions with the stationary phase.
Q4: Can the HPLC system itself cause peak tailing?
A4: Yes, issues with the HPLC system can contribute to peak tailing. This is often referred to as "extra-column volume" or "dead volume." Long or wide-diameter tubing, poorly made connections, or a large detector cell volume can all cause broadening and tailing of peaks.[4]
Troubleshooting Guides
If you are experiencing peak tailing with this compound, follow these troubleshooting steps in a logical sequence.
Guide 1: Mobile Phase Optimization
The mobile phase composition, particularly its pH, is a critical factor in controlling the peak shape of basic compounds like this compound.
1.1. Adjusting Mobile Phase pH:
-
Problem: The mobile phase pH is too close to the pKa of this compound, or it is in a range where residual silanols on the column are ionized.
-
Solution: Adjust the mobile phase pH to be at least 2 pH units below the pKa of this compound. For a pKa of ~8.28, a mobile phase pH of 2.5-3.5 is a good starting point. At this low pH, the basic analyte will be fully protonated and the silanol groups on the stationary phase will be largely unionized, minimizing secondary interactions.[5]
-
Experimental Protocol:
-
Prepare a mobile phase with a buffer to control the pH (e.g., 20 mM phosphate (B84403) or formate (B1220265) buffer).
-
Adjust the pH of the aqueous portion of the mobile phase to the desired value (e.g., 3.0) using an appropriate acid (e.g., phosphoric acid or formic acid) before mixing with the organic modifier.
-
Equilibrate the column with the new mobile phase for at least 15-20 column volumes before injecting the sample.
-
1.2. Adding a Mobile Phase Modifier:
-
Problem: Even with pH adjustment, some residual silanol interactions may persist.
-
Solution: Add a small amount of a basic "sacrificial amine" to the mobile phase, such as triethylamine (B128534) (TEA). TEA will preferentially interact with the active silanol sites, masking them from the this compound analyte.[2]
-
Experimental Protocol:
-
Add triethylamine to the aqueous portion of the mobile phase at a concentration of 0.05-0.1% (v/v).
-
Adjust the pH of the mobile phase after the addition of TEA.
-
Equilibrate the column thoroughly with the modified mobile phase.
-
1.3. Optimizing Buffer Concentration:
-
Problem: Insufficient buffer capacity can lead to pH shifts on the column, causing peak tailing.
-
Solution: Increase the buffer concentration to between 20-50 mM to ensure stable pH throughout the analysis.[6]
-
Experimental Protocol:
-
Prepare mobile phases with varying buffer concentrations (e.g., 10 mM, 25 mM, 50 mM) at the optimal pH.
-
Inject the sample and observe the peak shape at each concentration.
-
| Parameter | Recommendation | Rationale |
| Mobile Phase pH | 2.5 - 3.5 | To ensure full protonation of this compound and suppression of silanol ionization. |
| Mobile Phase Modifier | 0.05 - 0.1% Triethylamine (TEA) | To mask residual silanol groups on the stationary phase. |
| Buffer Concentration | 20 - 50 mM | To maintain a stable pH during the chromatographic run. |
Guide 2: Column Evaluation and Selection
The choice and condition of the HPLC column are paramount for achieving good peak symmetry.
2.1. Use of an End-Capped Column:
-
Problem: The column has a high number of accessible, unreacted silanol groups.
-
Solution: Use a modern, high-purity silica (B1680970) column that has been "end-capped." End-capping is a process where the residual silanol groups are chemically bonded with a small, less polar molecule to make them inert.[1]
-
Action: Check the column manufacturer's specifications to confirm if your column is end-capped. If not, consider switching to one that is.
2.2. Column Contamination and Cleaning:
-
Problem: The column may be contaminated with strongly retained basic compounds from previous injections, which can act as active sites for secondary interactions.
-
Solution: Perform a thorough column cleaning procedure.
-
Experimental Protocol for Column Cleaning:
-
Disconnect the column from the detector.
-
Flush the column with 10-20 column volumes of your mobile phase without the buffer.
-
Flush with 10-20 column volumes of 100% Acetonitrile.
-
Flush with 10-20 column volumes of 100% Isopropanol.
-
(Optional, for severe contamination) Flush with 10-20 column volumes of a 50:50 mixture of Acetonitrile and Isopropanol.
-
Reverse the flush sequence to return to your mobile phase, ensuring solvent miscibility at each step.
-
Re-equilibrate the column with the initial mobile phase conditions.
-
2.3. Column Overload:
-
Problem: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Solution: Reduce the sample concentration or the injection volume.
-
Experimental Protocol:
-
Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10).
-
Inject the same volume of each dilution and observe the peak shape. If the tailing improves with dilution, column overload was a contributing factor.
-
| Issue | Recommended Action |
| High Silanol Activity | Use a modern, end-capped C18 or C8 column. |
| Column Contamination | Perform a rigorous column cleaning protocol. |
| Column Overload | Reduce sample concentration and/or injection volume. |
Visual Troubleshooting Workflows
The following diagrams illustrate the logical steps for troubleshooting peak tailing.
Caption: A step-by-step workflow for troubleshooting peak tailing of this compound.
Caption: Interaction pathways of this compound on a C18 column.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. 50-66-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. chromtech.com [chromtech.com]
- 5. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 6. uhplcs.com [uhplcs.com]
Technical Support Center: 6-Methylmercaptopurine (6-MMP) Detection by LC-MS/MS
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of 6-Methylmercaptopurine (6-MMP) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is the most common sample preparation technique for 6-MMP analysis in biological matrices?
A1: The most common and straightforward sample preparation technique for 6-MMP in matrices like plasma or red blood cells is protein precipitation.[1] This method involves adding a cold organic solvent, such as methanol (B129727) or acetonitrile (B52724) (often containing 0.1% formic acid), to the sample to denature and precipitate proteins.[1] After centrifugation, the clear supernatant containing the 6-MMP is collected for analysis. This technique is favored for its simplicity and suitability for high-throughput analysis.[1]
Q2: What type of internal standard (IS) is recommended for accurate quantification of 6-MMP?
A2: For the highest accuracy and to compensate for variations in sample preparation and instrument performance, a stable isotope-labeled internal standard (SIL-IS) of 6-MMP, such as 6-MMP-d3, is highly recommended.[2][3] SIL-IS closely mimics the analyte's behavior during extraction, chromatography, and ionization, thus providing the most reliable normalization. If a SIL-IS is not available, a structural analog can be considered, but it requires careful validation to ensure it adequately compensates for matrix effects.[2]
Q3: What are the typical mass transitions (MRM) for 6-MMP and its deuterated internal standard?
A3: For 6-Methylmercaptopurine (6-MMP), a common mass to charge ratio (m/z) transition monitored is 167.2 → 151.9.[2] For the stable isotope-labeled internal standard, 6-MMP-d3, the corresponding transition is 170.5 → 152.2.[2] These transitions are typically monitored in positive ion mode.
Q4: What is a typical lower limit of quantification (LLOQ) for 6-MMP in biological samples?
A4: Published methods demonstrate a range of LLOQs for 6-MMP depending on the matrix and specific methodology. For instance, in red blood cells, LLOQs have been reported around 4 μmol/L (approximately 1,000 pmol/8 × 10⁸ RBCs).[4][5] In whole blood, LLOQs as low as 30 pmol/0.2 mL have been achieved.[3] The required sensitivity will depend on the specific clinical or research application.
Troubleshooting Guides
This section addresses common issues encountered during the LC-MS/MS analysis of 6-MMP, focusing on improving sensitivity.
Issue 1: Poor Sensitivity / Low Signal Intensity
Possible Causes & Solutions
| Cause | Troubleshooting Step |
| Suboptimal Ionization | Optimize electrospray ionization (ESI) source parameters. Adjust capillary voltage, nebulizing gas flow, and drying gas temperature and flow to maximize the 6-MMP signal.[6][7] Ensure the mobile phase composition is conducive to good ionization; for positive mode, acidic modifiers like formic acid are beneficial.[6] |
| Inefficient Sample Extraction | Evaluate the protein precipitation protocol. Ensure the ratio of organic solvent to sample is sufficient for complete protein removal. Vortex mixing should be thorough, and centrifugation should be at an adequate speed and duration to pellet all precipitates.[1] |
| Matrix Effects | Matrix components co-eluting with 6-MMP can suppress its ionization.[8][9][10] To mitigate this, improve chromatographic separation to resolve 6-MMP from interfering compounds.[8] Diluting the sample extract before injection can also reduce matrix effects, provided the sensitivity is still sufficient.[11] The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.[3] |
| Poor Chromatography | Ensure the analytical column is not degraded. Poor peak shape (e.g., broadening) will decrease the signal-to-noise ratio.[12] Use a column with appropriate chemistry (e.g., C18) and ensure mobile phase pH and composition are optimal for good peak shape.[1][3] |
| Instrument Contamination | A dirty ion source or mass spectrometer can lead to reduced signal intensity.[12] Follow the manufacturer's instructions for cleaning the ion source and other relevant components. |
Issue 2: High Background Noise
Possible Causes & Solutions
| Cause | Troubleshooting Step |
| Contaminated Solvents/Reagents | Use high-purity, LC-MS grade solvents and additives to prepare mobile phases and reconstitution solutions.[7][13] Contaminants can introduce significant background noise. |
| Carryover from Previous Injections | Implement a robust needle and injection port washing procedure between samples. Injecting a blank solvent after a high-concentration sample can help identify and troubleshoot carryover.[12] |
| In-source Fragmentation | If the background is high across the mass range, it could be due to unstable spray or in-source fragmentation of other components. Re-optimize source conditions. |
| Leaching from Plasticware | Use polypropylene (B1209903) tubes and plates to minimize leaching of plasticizers that can contribute to background noise. |
Issue 3: Inconsistent Retention Time
Possible Causes & Solutions
| Cause | Troubleshooting Step |
| Column Degradation | A shift in retention time, especially to earlier times, can indicate column degradation.[12] Replace the analytical column. Using a guard column can help extend the life of the analytical column.[14] |
| Mobile Phase Inconsistency | Ensure mobile phases are freshly prepared and properly mixed.[14] Changes in mobile phase composition, especially pH, can significantly affect the retention of 6-MMP.[12] |
| Pump Performance Issues | Fluctuations in pump pressure can lead to unstable flow rates and, consequently, shifting retention times.[12] Purge the pumps to remove air bubbles and ensure check valves are functioning correctly.[15] |
| Temperature Fluctuations | Use a column oven to maintain a stable column temperature, as temperature variations can affect retention times.[12] |
Experimental Protocols
Protocol 1: 6-MMP Quantification in Human Plasma
This protocol provides a general methodology for the analysis of 6-MMP in human plasma.
-
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add the internal standard (e.g., 6-MMP-d3).
-
Add 300 µL of cold methanol containing 0.1% formic acid to precipitate proteins.[1]
-
Vortex mix for 1 minute.[1]
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[1]
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95% mobile phase A).[1]
-
Vortex and transfer to an autosampler vial for injection.
-
-
LC-MS/MS Conditions
-
LC System: UPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Flow Rate: 0.3 mL/min
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramp up to a high percentage of Mobile Phase B to elute 6-MMP, followed by a wash and re-equilibration step.
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Data Presentation
Table 1: LC-MS/MS Method Parameters for 6-MMP Analysis
| Parameter | Condition 1 | Condition 2 |
| Matrix | Human Plasma[1] | Red Blood Cells[4] |
| Sample Preparation | Protein Precipitation[1] | Hemolysis, Deproteinization[4] |
| Internal Standard | 6-MMP-d3[3] | Not Specified |
| LC Column | C18 | C18 |
| Ionization Mode | ESI Positive | ESI Positive |
| LLOQ | Not Specified | 4 µmol/L[4][5] |
| Linear Range | Not Specified | 4 - 150 µmol/L[4] |
Visualizations
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Improved Method for Therapeutic Drug Monitoring of 6-Thioguanine Nucleotides and 6-Methylmercaptopurine in Whole-Blood by LC/MSMS Using Isotope-Labeled Internal Standards | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nebiolab.com [nebiolab.com]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. zefsci.com [zefsci.com]
- 13. How to Maximize Sensitivity in LC-MS [sigmaaldrich.com]
- 14. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 15. ssi.shimadzu.com [ssi.shimadzu.com]
Technical Support Center: Quantification of 6-(Methylthio)purine in Whole Blood
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 6-(methylthio)purine (6-MeMP) in whole blood.
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of 6-MeMP in whole blood samples.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Tailing | 1. Column Overload: Injecting too high a concentration of the analyte. 2. Incompatible Solvent: The sample diluent is too strong compared to the mobile phase. 3. Column Contamination: Buildup of matrix components on the column. 4. Secondary Interactions: Analyte interacting with active sites on the column. | 1. Dilute the sample or reduce the injection volume. 2. Reconstitute the final extract in a solvent similar in composition and strength to the initial mobile phase. 3. Implement a column wash step with a strong solvent after each run or batch. Consider using a guard column. 4. Use a column with end-capping or add a competing agent (e.g., a small amount of a strong base or acid) to the mobile phase. |
| Low Analyte Recovery | 1. Inefficient Extraction: The chosen sample preparation method (e.g., protein precipitation, liquid-liquid extraction) is not effectively isolating 6-MeMP. 2. Analyte Degradation: 6-MeMP may be unstable under the extraction or storage conditions.[1][2] 3. Adsorption: Analyte may be adsorbing to plasticware or the sample collection tube. | 1. Optimize the extraction procedure. For protein precipitation, test different organic solvents (e.g., acetonitrile (B52724), methanol) and their ratios with the sample. For LLE, experiment with different organic solvents and pH conditions. 2. Ensure samples are processed promptly and stored at appropriate temperatures (e.g., -70°C for long-term storage).[1] Avoid repeated freeze-thaw cycles.[3] 3. Use low-binding microcentrifuge tubes and pipette tips. |
| High Signal Variability (Poor Precision) | 1. Inconsistent Sample Preparation: Manual sample preparation steps can introduce variability. 2. Matrix Effects: Ion suppression or enhancement from co-eluting endogenous components in the whole blood matrix.[4] 3. Instrument Instability: Fluctuations in the LC-MS/MS system. | 1. Automate sample preparation steps where possible. Ensure thorough vortexing and consistent incubation times. 2. Use a stable isotope-labeled internal standard (SIL-IS) for 6-MeMP (e.g., 6-MMP-d3) to compensate for matrix effects.[5][6] Optimize chromatographic separation to resolve 6-MeMP from interfering components.[7] 3. Perform system suitability tests before each run to ensure the instrument is performing within specifications. |
| Signal Suppression or Enhancement (Matrix Effect) | 1. Co-eluting Matrix Components: Phospholipids, salts, and other endogenous molecules from whole blood can interfere with the ionization of 6-MeMP.[4] 2. Inadequate Sample Cleanup: The sample preparation method does not sufficiently remove interfering substances. | 1. Modify the chromatographic gradient to better separate 6-MeMP from the matrix components. 2. Employ more rigorous sample preparation techniques such as solid-phase extraction (SPE) or a combination of protein precipitation and liquid-liquid extraction.[8] The use of a SIL-IS is highly recommended to normalize for these effects.[5][6] |
| No or Low Signal for Internal Standard (IS) | 1. IS Degradation: The internal standard may not be stable in the storage or sample processing conditions. 2. Incorrect Spiking: The IS may not have been added or added at the wrong concentration. 3. Ionization Issues: The MS source conditions may not be optimal for the IS. | 1. Verify the stability of the IS under the experimental conditions. 2. Double-check the IS spiking procedure and the concentration of the working solution. 3. Optimize MS source parameters (e.g., spray voltage, gas flows, temperature) for the IS. |
Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge in quantifying 6-MeMP in whole blood?
A1: The primary challenge is overcoming the "matrix effect." Whole blood is a complex biological matrix containing numerous endogenous components like proteins, salts, and phospholipids.[4][8] These components can co-elute with 6-MeMP and interfere with its ionization in the mass spectrometer, leading to signal suppression or enhancement. This can result in inaccurate and imprecise quantification.[4]
Q2: How can I minimize matrix effects?
A2: Several strategies can be employed to minimize matrix effects:
-
Stable Isotope-Labeled Internal Standard (SIL-IS): The most effective way to compensate for matrix effects is by using a SIL-IS, such as 6-MMP-d3.[5][6] Since the SIL-IS has nearly identical chemical and physical properties to the analyte, it will be affected by the matrix in the same way, allowing for accurate normalization of the signal.
-
Effective Sample Preparation: Rigorous sample cleanup is crucial. Techniques like protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can significantly reduce matrix interferences.[8]
-
Chromatographic Separation: Optimizing the liquid chromatography method to achieve good separation between 6-MeMP and co-eluting matrix components is essential.[7]
Q3: What type of internal standard is best for 6-MeMP quantification?
A3: A stable isotope-labeled (deuterated) internal standard (SIL-IS) of 6-MeMP (e.g., 6-MMP-d3) is the gold standard.[6] Structural analogs can also be used, but they may not co-elute identically with the analyte and may be affected differently by the matrix, potentially leading to less accurate correction.[9]
Q4: What are the key steps in a typical sample preparation workflow for 6-MeMP from whole blood?
A4: A common workflow involves the following steps:
-
Lysis: Red blood cells are lysed to release the intracellular contents, including the metabolites of interest.
-
Hydrolysis: The nucleotide metabolites are hydrolyzed to their base forms (6-MeMP). This is often achieved through acid hydrolysis (e.g., with perchloric acid).[3]
-
Protein Precipitation: A solvent like acetonitrile or methanol (B129727) is added to precipitate proteins.
-
Extraction: Further cleanup can be performed using liquid-liquid extraction or solid-phase extraction to remove other interfering substances.
-
Reconstitution: The final extract is evaporated and reconstituted in a solvent compatible with the LC mobile phase.
Q5: Should I analyze whole blood or erythrocytes for 6-MeMP?
A5: While the active metabolites of thiopurine drugs accumulate in erythrocytes, some studies have shown no significant difference in the concentrations of 6-thioguanine (B1684491) nucleotides (6-TGN) and 6-MMPN when measured in whole blood versus washed erythrocytes.[2] Using whole blood can save considerable sample preparation time.[2][10] However, results are often normalized to the red blood cell count.[11]
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a generalized procedure based on common practices.
-
Sample Collection: Collect whole blood in EDTA-containing tubes.[11]
-
Internal Standard Spiking: To a 50 µL aliquot of whole blood, add the internal standard (e.g., 6-MMP-d3).
-
Hydrolysis and Deproteinization: Add 40 µL of 70% perchloric acid to the sample.[1] Vortex vigorously to lyse the cells and precipitate proteins.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 15,000 rpm) for 10 minutes.[1]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
LC-MS/MS Analysis: Inject an aliquot of the supernatant into the LC-MS/MS system.
Protocol 2: LC-MS/MS Parameters
These are example parameters and should be optimized for your specific instrument and application.
-
LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[12]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate 6-MeMP from matrix components.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: Triple quadrupole.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
6-MeMP: e.g., m/z 167.1 > 152.1[13]
-
6-MMP-d3 (IS): e.g., m/z 170.1 > 152.1
-
Quantitative Data Summary
| Method | Analyte | Linearity Range | Lower Limit of Quantification (LLOQ) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Reference |
| LC-MS/MS | 6-MeMP | 10 - 2000 ng/mL | 10.0 ng/mL | 3.82 - 7.45% | 2.41 - 5.70% | [13] |
| LC-MS/MS | 6-MMP | up to 10,000 pmol/0.2 mL | 30 pmol/0.2 mL | <7.5% | <7.5% | |
| HPLC | 6-MMP | 25 - 10,000 ng/mL | Not specified | Not specified | Not specified | [3] |
| UPLC-MS/MS | 6-MP | 25 - 1000 ng/mL | 25 ng/mL | <15% | <15% |
Visualizations
References
- 1. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved methods for determining the concentration of 6-thioguanine nucleotides and 6-methylmercaptopurine nucleotides in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis | MDPI [mdpi.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved method for therapeutic drug monitoring of 6-thioguanine nucleotides and 6-methylmercaptopurine in whole-blood by LC/MSMS using isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved Method for Therapeutic Drug Monitoring of 6-Thioguanine Nucleotides and 6-Methylmercaptopurine in Whole-Blood by LC/MSMS Using Isotope-Labeled Internal Standards | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. gi.testcatalog.org [gi.testcatalog.org]
- 12. scholar.ui.ac.id [scholar.ui.ac.id]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 6-(Methylthio)purine (6-MMP) Extraction from Erythrocytes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of 6-(Methylthio)purine (6-MMP) from erythrocytes. This resource offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure efficient and accurate quantification of this critical metabolite.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for extracting 6-MMP from erythrocytes?
A1: The most widely used method involves protein precipitation with perchloric acid, followed by acid hydrolysis to convert 6-methylmercaptopurine nucleotides (6-MMPN) to 6-MMP, which can then be analyzed by methods such as HPLC-UV or LC-MS/MS.[1][2][3][4]
Q2: Why is dithiothreitol (B142953) (DTT) often added during the extraction process?
A2: DTT is added to prevent the binding of thiopurines to proteins that are denatured by the acid, which can improve the recovery of metabolites like 6-thioguanine (B1684491) nucleotides (6-TGN).[2] While its effect on 6-MMPN recovery is less pronounced, it is often included in protocols that measure both metabolites.[2]
Q3: What is the purpose of the hydrolysis step?
A3: In erythrocytes, 6-MMP exists primarily as its nucleotide forms (6-MMPN). The acid hydrolysis step at an elevated temperature (e.g., 100°C) is crucial for converting these nucleotides into their purine (B94841) base, 6-MMP, which is the form typically measured by analytical methods.[1][2][3] During this step, 6-MMP can also be converted to a derivative, 4-amino-5-(methylthio)carbonyl imidazole (B134444) (AMTCI), which is then quantified.[1][5]
Q4: Can I store erythrocyte samples before extraction?
A4: Yes, packed erythrocytes can be stored at -20°C.[2] It is recommended to process blood samples as soon as possible, but storage at 4°C for up to 48 hours before processing has shown limited impact on 6-MMPN concentrations.[2] For longer-term stability, storage at -70°C is preferable, as 6-TGN has been shown to decrease at -20°C over extended periods.[5]
Q5: What are the typical analytical recovery rates for 6-MMP?
A5: Analytical recovery for 6-MMP is generally high. Studies have reported recovery rates of 97.4% and a range of 96.4% to 102.2%.[1][5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low 6-MMP Recovery | Incomplete cell lysis. | Ensure thorough mixing (vortexing) after the addition of the lysing agent (e.g., perchloric acid).[1][3] |
| Incomplete hydrolysis of 6-MMP nucleotides. | Verify the temperature (100°C) and duration (45-60 minutes) of the hydrolysis step.[1][2] | |
| Insufficient concentration of perchloric acid. | A final concentration of at least 0.35 M perchloric acid is recommended for better 6-MMPN recovery. A concentration of 0.7 M has been shown to be effective.[2] | |
| Adsorption of 6-MMP to precipitated proteins. | While DTT is primarily for 6-TGN, its inclusion may help prevent non-specific binding. Ensure adequate centrifugation to completely pellet precipitated proteins.[1][2] | |
| High Variability in Results | Inconsistent sample handling and preparation. | Standardize the entire procedure, from blood collection and erythrocyte washing to the precise timing and temperature of each step.[2] Use of an internal standard can help to account for variability.[6][7] |
| Pipetting errors, especially with packed RBCs. | Careful and consistent pipetting techniques are crucial. Some studies suggest that analyzing washed and resuspended RBCs may yield more precise results than whole blood.[2] | |
| Sample degradation. | Process samples promptly or store them at appropriate temperatures (-20°C for short-term, -70°C for long-term).[2][5] Avoid repeated freeze-thaw cycles.[2] | |
| Interference Peaks in Chromatogram | Incomplete protein precipitation. | Ensure the correct concentration and volume of perchloric acid are used and that centrifugation is adequate to pellet all protein debris.[1][3] |
| Contamination from reagents or labware. | Use high-purity, analytical grade reagents and ensure all tubes and vials are clean.[2] Running a blank sample can help identify sources of contamination. |
Data Presentation
Table 1: Comparison of 6-MMP Extraction and Analysis Parameters
| Parameter | Method 1 (HPLC-UV)[1][8][9] | Method 2 (HPLC-UV)[2][10] | Method 3 (LC-MS/MS)[6][7] |
| Sample Preparation | Erythrocytes (8 x 10⁸ cells) in Hanks solution with DTT. | Washed and packed erythrocytes. | Erythrocytes. |
| Lysis/Precipitation | 50 µL of 70% perchloric acid. | Perchloric acid (final concentration 0.7 M). | NH₄OH in acetonitrile. |
| Hydrolysis | 100°C for 45 minutes. | 100°C for 60 minutes. | Not explicitly detailed for 6-MMP. |
| Analytical Method | HPLC-UV | HPLC-UV | LC-MS/MS |
| Analytical Recovery | 97.4% | Not specified. | Not specified. |
| Limit of Quantification | 70 pmol/8 x 10⁸ erythrocytes. | Not specified. | Not specified for 6-MMP, but the calibration curve for 6-MeMP was linear from 10-2000 ng/mL. |
Experimental Protocols
Protocol 1: Perchloric Acid Extraction with HPLC-UV Analysis
This protocol is adapted from methods described for the analysis of 6-mercaptopurine (B1684380) and its metabolites.[1][8][9]
-
Sample Preparation:
-
Isolate erythrocytes by centrifuging whole blood and washing the red blood cell pellet with a saline solution.
-
Prepare a suspension of 8 x 10⁸ erythrocytes in 350 µL of Hanks solution containing 7.5 mg of dithiothreitol (DTT).
-
-
Cell Lysis and Protein Precipitation:
-
Add 50 µL of 70% perchloric acid to the erythrocyte suspension.
-
Vortex the mixture for 30 seconds to ensure complete lysis and protein precipitation.
-
Centrifuge at 13,000 x g for 15 minutes at room temperature.
-
-
Hydrolysis:
-
Carefully transfer 300 µL of the clear supernatant to a new vial with a Teflon-lined screw cap.
-
Heat the vial at 100°C for 45 minutes to hydrolyze the 6-MMP nucleotides.
-
After hydrolysis, immediately place the sample in an ice bath to cool.
-
-
Analysis:
-
Inject an aliquot (e.g., 100 µL) of the hydrolyzed sample directly into the HPLC system for analysis.
-
The hydrolysis product of 6-MMP, 4-amino-5-(methylthio)carbonyl imidazole (AMTCI), can be monitored at 303 nm.[1]
-
Protocol 2: Optimized Perchloric Acid Extraction for HPLC-UV
This protocol incorporates optimization steps for improved standardization.[2][10]
-
Sample Preparation:
-
Collect blood in heparinized tubes and centrifuge to separate plasma and erythrocytes.
-
Wash the erythrocyte pellet twice with 0.9% saline solution.
-
Store packed erythrocytes at -20°C until analysis.
-
-
Lysis and Hydrolysis Preparation:
-
Homogenize 100 µL of the packed erythrocyte hemolysate with 65 µL of 0.2 M DTT.
-
Add 100 µL of 70% perchloric acid (final concentration of 0.7 M) and water to a final volume of 1000 µL.
-
Vortex the mixture for 30 seconds and then centrifuge for 10 minutes at 4°C.
-
-
Hydrolysis:
-
Transfer the acidic supernatant to a glass tube and heat at 100°C for 60 minutes.
-
Cool the sample after hydrolysis.
-
-
Analysis:
-
Inject a 50 µL aliquot into the HPLC system for quantification.
-
Visualizations
Caption: A generalized workflow for the extraction and analysis of 6-MMP from erythrocytes.
Caption: A troubleshooting decision tree for low 6-MMP recovery.
References
- 1. scielo.br [scielo.br]
- 2. Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Liquid chromatography-tandem mass spectrometry analysis of erythrocyte thiopurine nucleotides and effect of thiopurine methyltransferase gene variants on these metabolites in patients receiving azathioprine/6-mercaptopurine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scholar.ui.ac.id [scholar.ui.ac.id]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. An improved HPLC method for the quantitation of 6-mercaptopurine and its metabolites in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing 6-(Methylthio)purine degradation during sample storage and handling
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the proper storage and handling of 6-(Methylthio)purine (6-MTP) to prevent its degradation during sample collection, processing, and analysis. Ensuring the stability of 6-MTP is critical for accurate therapeutic drug monitoring (TDM) and reliable research outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound (6-MTP) and why is its stability important?
A1: this compound is an inactive metabolite of the thiopurine drugs azathioprine (B366305) and 6-mercaptopurine (B1684380). These drugs are used to treat various conditions, including inflammatory bowel disease (IBD) and some types of cancer. The enzyme thiopurine S-methyltransferase (TPMT) converts 6-mercaptopurine into 6-MTP. Monitoring the levels of thiopurine metabolites, including the precursors to active thioguanine nucleotides (TGNs) and the methylated metabolites like 6-methylmercaptopurine nucleotides (6-MMPNs), is crucial for optimizing drug dosage, ensuring therapeutic efficacy, and avoiding toxicity.[1][2][3] Degradation of 6-MTP during sample handling and storage can lead to inaccurate quantification, potentially affecting clinical decisions and research findings.
Q2: What are the primary factors that can cause 6-MTP degradation in a sample?
A2: The main factors contributing to the degradation of thiopurine metabolites like 6-MTP include:
-
Temperature: Elevated temperatures can accelerate chemical and enzymatic degradation.[4]
-
pH: The pH of the sample matrix can influence the stability of purine (B94841) analogs.[5][6]
-
Enzymatic Activity: Residual enzyme activity in biological samples can continue to metabolize 6-MTP in vitro.
-
Light Exposure: Thiopurine compounds can be sensitive to light, leading to photodegradation.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can impact the integrity of the analyte.
Q3: What is the recommended procedure for collecting blood samples for 6-MTP analysis?
A3: For accurate measurement of 6-MTP and other thiopurine metabolites, it is recommended to collect whole blood in an EDTA (lavender top) tube.[7][8] Do not use gel separator tubes. The sample should be gently inverted several times to ensure proper mixing with the anticoagulant.
Q4: How should I store my samples immediately after collection and for long-term storage?
A4: Proper storage is critical for maintaining the integrity of 6-MTP. Based on studies of related thiopurine metabolites, the following storage conditions are recommended:
-
Short-term (up to 7 days): Store whole blood samples refrigerated at 2-8°C (36-46°F).[9] Do not freeze whole blood samples.[7][9]
-
Long-term: For long-term storage, it is best to process the blood sample to isolate red blood cells (RBCs) or plasma. While specific data for 6-MTP is limited, studies on 6-methylmercaptopurine nucleotides (6-MMPN) show good stability at -70°C or -80°C for up to 6 months.[1][9] If processing to RBCs or plasma is not immediately possible, whole blood should be processed as soon as possible.[1][9]
Troubleshooting Guides
Issue 1: Low or no detectable 6-MTP in the sample.
| Possible Cause | Troubleshooting Step |
| Degradation due to improper storage | Verify that the sample was stored at the correct temperature immediately after collection. For whole blood, this should be 2-8°C. Avoid leaving samples at room temperature for extended periods.[4] |
| Inefficient extraction from the sample matrix | Review your extraction protocol. Ensure that the protein precipitation and/or solid-phase extraction steps are optimized for purine analogs. The extraction recovery for a similar metabolite, 6-MMPN, has been reported to be high (96.4-102.2%).[1] |
| Patient non-compliance with medication | If consistently low levels are observed across multiple samples from the same patient, consider the possibility of non-adherence to the prescribed thiopurine medication. |
| High TPMT activity leading to rapid metabolism | In some individuals, high TPMT activity can lead to a different metabolite profile. Consider assessing TPMT genotype or phenotype. |
Issue 2: High variability in 6-MTP concentrations between replicate samples or different time points.
| Possible Cause | Troubleshooting Step |
| Inconsistent sample handling | Standardize your entire workflow from collection to analysis. Ensure that all samples are treated identically in terms of time at room temperature, processing time, and storage conditions. |
| Multiple freeze-thaw cycles | Aliquot samples into single-use tubes before freezing to avoid repeated freeze-thaw cycles. Studies on the related metabolite 6-MMPN show that it is relatively stable for up to three freeze-thaw cycles, with less than 5% degradation.[1] However, minimizing these cycles is a best practice. |
| Matrix effects in LC-MS/MS analysis | Matrix effects can cause ion suppression or enhancement, leading to variability. Use a stable isotope-labeled internal standard for 6-MTP to compensate for these effects.[10] Evaluate matrix effects during method validation by comparing the response in the matrix to that in a neat solution.[1] |
Issue 3: Poor peak shape or resolution in HPLC or LC-MS/MS analysis.
| Possible Cause | Troubleshooting Step |
| Suboptimal mobile phase composition or pH | Optimize the mobile phase, including the organic solvent, aqueous component, and any additives like formic acid. The pH of the mobile phase can significantly affect the peak shape of ionizable compounds like 6-MTP. |
| Column contamination or degradation | Use a guard column to protect the analytical column from matrix components. If peak shape deteriorates, try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced. |
| Sample solvent incompatible with the mobile phase | Whenever possible, dissolve the extracted sample in the initial mobile phase. If a stronger solvent is used for dissolution, inject a smaller volume to minimize peak distortion. |
Data Presentation: Stability of Thiopurine Metabolites
The following tables summarize the stability data for 6-thioguanine (B1684491) nucleotides (6-TGN) and 6-methylmercaptopurine nucleotides (6-MMPN), which are structurally related to 6-MTP. While direct quantitative data for 6-MTP is limited, the stability of 6-MMPN can provide an indication of the expected stability of 6-MTP.
Table 1: Short-Term Stability of Thiopurine Metabolites in Pre-processed RBC Samples [1]
| Temperature | Duration | 6-TGN Stability | 6-MMPN Stability |
| 25°C (Room Temp) | 4 hours | No significant change | No significant change |
| 4°C (Refrigerated) | 4 hours | No significant change | No significant change |
Table 2: Long-Term Stability of Thiopurine Metabolites
| Storage Temperature | Duration | Analyte | Percent Degradation | Reference |
| -20°C | 180 days | 6-TGN | ~30% | [1] |
| -20°C | 6 months | 6-TGN | Significant decrease | [4] |
| -20°C | 6 months | 6-MMP | Significant decrease | [4] |
| -70°C | 180 days | 6-TGN | ~5% | [1] |
| -70°C | 180 days | 6-MMPN | ~10% | [1] |
| -80°C | 6 months | 6-MMP | Significant decrease | [4] |
Table 3: Stability of Thiopurine Metabolites in Whole Blood
| Storage Temperature | Duration | Analyte | Percent Degradation | Reference |
| 22°C (Room Temp) | 7 days | 6-TGN | ~47% | [4] |
| 22°C (Room Temp) | 7 days | 6-MMP | ~45% | [4] |
| 4°C (Refrigerated) | 4 days | 6-TGN | ~20% | [9] |
| 4°C (Refrigerated) | 7 days | 6-TGN | ~10% | [4] |
| 4°C (Refrigerated) | 7 days | 6-MMP | ~14% | [4] |
Table 4: Effect of Freeze-Thaw Cycles on Thiopurine Metabolites [1]
| Number of Cycles | Analyte | Percent Degradation |
| 3 | 6-TGN | < 5% |
| 3 | 6-MMPN | < 5% |
Experimental Protocols
Protocol 1: Blood Sample Collection and Short-Term Storage
-
Patient Preparation: No specific patient preparation, such as fasting, is typically required unless other tests are being drawn simultaneously that necessitate it.
-
Collection: Draw blood into a 4 mL EDTA (lavender top) tube.
-
Mixing: Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing of the blood with the EDTA anticoagulant.
-
Labeling: Label the tube with at least two unique patient identifiers, the date, and the time of collection.
-
Storage and Transport: If the sample is not processed immediately, store it refrigerated at 2-8°C. The sample should be transported to the analytical laboratory under refrigerated conditions. Do not freeze the whole blood sample.[7][9]
Protocol 2: Sample Preparation for LC-MS/MS Analysis of Thiopurine Metabolites
This is a generalized protocol based on established methods for the analysis of thiopurine metabolites from red blood cells.
-
RBC Isolation: Centrifuge the EDTA whole blood sample. Remove the plasma and buffy coat. The packed red blood cells (RBCs) can be washed with saline.
-
Cell Lysis: Lyse a known volume of RBCs.
-
Deproteinization: Add a deproteinizing agent, such as perchloric acid, to the RBC lysate to precipitate proteins. Dithiothreitol (DTT) is often included at this stage to prevent the oxidation of thiol groups.[1]
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Hydrolysis (for nucleotide metabolites): Transfer the supernatant to a new tube. For the analysis of 6-TGN and 6-MMPN, a hydrolysis step (e.g., heating) is typically required to convert the nucleotides to their respective bases (6-thioguanine and 6-methylmercaptopurine).
-
Analysis: Inject the processed sample into the LC-MS/MS system for quantification.
Visualizations
References
- 1. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Oxidative Metabolism of 6-Mercaptopurine in Human Liver: Insights into the Role of the Molybdoflavoenzymes Aldehyde Oxidase, Xanthine Oxidase, and Xanthine Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Limited stability of thiopurine metabolites in blood samples: relevant in research and clinical practise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of ribosilo-6-methylmercaptopurine in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Shift in pH of biological fluids during storage and processing: effect on bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bcpathology.org.uk [bcpathology.org.uk]
- 8. childrensmn.org [childrensmn.org]
- 9. researchgate.net [researchgate.net]
- 10. Improved method for therapeutic drug monitoring of 6-thioguanine nucleotides and 6-methylmercaptopurine in whole-blood by LC/MSMS using isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interference in Enzymatic Assays Due to 6-(Methylthio)purine Instability
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide comprehensive guidance on troubleshooting interference in enzymatic assays caused by the instability of 6-(methylthio)purine (6-MTP). The following troubleshooting guides and Frequently Asked Questions (FAQs) will help you identify, understand, and mitigate issues arising from the use of 6-MTP in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (6-MTP) and why is its stability a concern in enzymatic assays?
A1: this compound is a sulfur-containing purine (B94841) analog. Its stability is a significant concern in enzymatic assays because it can degrade under common experimental conditions, such as acidic pH. This degradation can lead to the formation of breakdown products that may interfere with the assay readout, leading to false-positive or false-negative results.
Q2: What is the primary degradation product of 6-MTP under acidic conditions?
A2: Under acidic conditions, 6-MTP is known to degrade into 4-amino-5-(methylthio)carbonyl imidazole (B134444).[1][2] The rate of this conversion is highly dependent on the pH of the solution.
Q3: How does the instability of 6-MTP affect different types of enzymatic assays?
A3: The instability of 6-MTP can interfere with various enzymatic assays through several mechanisms:
-
Direct Inhibition or Activation: Both the parent compound and its degradation products could directly inhibit or, less commonly, activate the enzyme being studied.
-
Spectrophotometric Interference: The degradation products may absorb light at the same wavelength as the substrate or product of the enzymatic reaction, leading to inaccurate measurements in absorbance-based assays.
-
Fluorescence Interference: The compound or its byproducts might be autofluorescent or quench the fluorescence of the assay's reporter molecule, causing misleading results in fluorescence-based assays.
-
Reagent Reactivity: The degradation products could react with other components of the assay, such as cofactors or the detection reagents themselves.
Q4: What are the signs that 6-MTP instability might be interfering with my assay?
A4: Several signs may indicate that 6-MTP instability is affecting your results:
-
Poor reproducibility of results between experiments or even within the same plate.
-
A time-dependent decrease in the inhibitory effect of 6-MTP.
-
High background signals in control wells containing only 6-MTP and assay buffer.
-
Discrepancies between data from different assay formats (e.g., absorbance vs. fluorescence).
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible results with 6-MTP.
This is often the first indication of compound instability.
-
Plausible Cause: 6-MTP is degrading in your assay buffer over the course of the experiment.
-
Troubleshooting Steps:
-
Assess Compound Stability: Perform a time-course experiment by incubating 6-MTP in your assay buffer under the exact assay conditions (temperature, light exposure) but without the enzyme. Analyze the concentration of 6-MTP at different time points using HPLC to determine its stability.
-
Prepare Fresh Solutions: Always prepare fresh stock solutions of 6-MTP immediately before use. Avoid repeated freeze-thaw cycles.
-
Minimize Incubation Times: If possible, reduce the pre-incubation and reaction times of your assay to minimize the extent of degradation.
-
Problem 2: High background signal in absorbance or fluorescence assays.
This can lead to a reduced signal-to-background ratio and mask real effects.
-
Plausible Cause: The degradation products of 6-MTP are interfering with the detection method.
-
Troubleshooting Steps:
-
Run a Spectral Scan: Measure the absorbance or fluorescence spectrum of 6-MTP and its degradation products in your assay buffer to identify any overlap with your assay's wavelengths.
-
Use a Different Wavelength: If spectral overlap is confirmed, investigate whether a different wavelength can be used for detection without compromising the assay's sensitivity.
-
Implement a "Compound-Only" Control: Include control wells containing 6-MTP in assay buffer without the enzyme to quantify the background signal and subtract it from your experimental wells.
-
Problem 3: Suspected direct interference with the enzyme or assay components.
The compound or its degradation products may be directly affecting the assay components.
-
Plausible Cause: Non-specific interactions between 6-MTP or its byproducts and the enzyme or other assay reagents.
-
Troubleshooting Steps:
-
Perform an Orthogonal Assay: Validate your findings using a different assay format that relies on an alternative detection principle (e.g., if you are using a fluorescence-based assay, try a luminescence or absorbance-based one).
-
Enzyme-Less Control: Run a control with all assay components, including the substrate and 6-MTP, but without the enzyme, to check for any direct reaction between the compound and the substrate or detection reagents.
-
Vary Enzyme Concentration: If the inhibitory effect of 6-MTP changes significantly with varying enzyme concentrations, it might suggest a non-specific mode of inhibition.
-
Data Presentation
Table 1: Stability of 6-Methylmercaptopurine Nucleotide (6-MMPN) Under Different Storage Conditions
| Storage Temperature (°C) | Duration | Approximate Decrease in Concentration |
| 25 | 4 hours | No significant change |
| 4 | 4 hours | No significant change |
| -20 | 180 days | ~10% |
| -70 | 180 days | ~10% |
Data adapted from a study on thiopurine metabolite stability.[3] Note: This data is for the nucleotide form (6-MMPN) and may not directly reflect the stability of the 6-MTP base.
Experimental Protocols
Protocol 1: Assessing the Stability of 6-MTP in Assay Buffer
Objective: To determine the rate of degradation of 6-MTP in a specific enzymatic assay buffer.
Materials:
-
This compound (6-MTP)
-
Enzymatic assay buffer of interest
-
HPLC system with a suitable column (e.g., C18) and UV detector
-
Incubator or water bath set to the assay temperature
Methodology:
-
Prepare a stock solution of 6-MTP in an appropriate solvent (e.g., DMSO).
-
Dilute the 6-MTP stock solution to the final working concentration in the enzymatic assay buffer.
-
Immediately inject a sample (t=0) into the HPLC to determine the initial concentration.
-
Incubate the remaining solution at the desired assay temperature.
-
At various time points (e.g., 15, 30, 60, 120 minutes), take aliquots of the solution and inject them into the HPLC.
-
Quantify the peak area of 6-MTP at each time point.
-
Plot the percentage of 6-MTP remaining versus time to determine its stability profile in the specific buffer.
Protocol 2: Identifying Spectrophotometric Interference
Objective: To determine if 6-MTP or its degradation products interfere with absorbance-based assays.
Materials:
-
This compound (6-MTP)
-
Assay buffer
-
UV-Vis spectrophotometer
-
Acidic solution (e.g., 0.1 M HCl) to induce degradation (optional)
Methodology:
-
Prepare a solution of 6-MTP in the assay buffer at the highest concentration used in the assay.
-
To generate degradation products, a separate solution of 6-MTP can be prepared in an acidic buffer and incubated.
-
Scan the absorbance of the fresh 6-MTP solution and the degraded solution across a range of wavelengths (e.g., 200-800 nm).
-
Compare the absorbance spectra to the excitation and emission wavelengths of your assay's substrate and product to identify any potential overlap.
Mandatory Visualization
Caption: A logical workflow for troubleshooting issues related to 6-MTP instability in enzymatic assays.
Caption: The acid-catalyzed degradation of 6-MTP to an imidazole derivative, a source of assay interference.
References
- 1. Identification of 6-methylmercaptopurine derivative formed during acid hydrolysis of thiopurine nucleotides in erythrocytes, using liquid chromatography-mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Protocol Optimization for Reproducible 6-(Methylthio)purine Measurements
Welcome to the technical support center for 6-(Methylthio)purine (6-MeMP) measurements. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving reproducible and accurate quantification of this critical metabolite. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound (6-MeMP) and why is its measurement important?
A1: this compound (6-MeMP), also known as 6-methylmercaptopurine (6-MMP), is a major metabolite of thiopurine drugs like 6-mercaptopurine (B1684380) (6-MP) and azathioprine. These drugs are commonly used as immunosuppressants and in cancer therapy. The enzyme Thiopurine S-methyltransferase (TPMT) is responsible for the conversion of 6-MP to 6-MeMP.[1][2][3] Monitoring 6-MeMP levels is crucial for optimizing therapeutic dosage, minimizing toxicity (particularly hepatotoxicity), and ensuring treatment efficacy.[4]
Q2: What is the role of Thiopurine S-methyltransferase (TPMT) in 6-MeMP metabolism?
A2: TPMT is a key enzyme that catalyzes the S-methylation of 6-mercaptopurine, leading to the formation of 6-MeMP.[1][2] Genetic variations in the TPMT gene can lead to differences in enzyme activity among individuals. Patients with low or deficient TPMT activity may produce less 6-MeMP and have higher levels of the active therapeutic metabolites (6-thioguanine nucleotides), increasing the risk of severe side effects like myelosuppression.[5] Conversely, individuals with high TPMT activity might metabolize the drug too quickly, potentially leading to sub-therapeutic levels of the active metabolites.
Q3: What are the common analytical methods for 6-MeMP quantification?
A3: The most common analytical methods for quantifying 6-MeMP in biological matrices are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is generally considered more sensitive and specific than HPLC-UV.[6][7][8]
Q4: What are the typical biological samples used for 6-MeMP measurement?
A4: 6-MeMP is most commonly measured in red blood cells (erythrocytes) as the metabolites accumulate in these cells over time, providing a good indication of long-term drug exposure. Whole blood and plasma can also be used, though red blood cell measurements are often preferred for therapeutic drug monitoring.
Q5: How can I avoid variability in my 6-MeMP measurements?
A5: To ensure reproducibility, it is critical to have a well-validated protocol, consistent sample handling and preparation, properly calibrated instruments, and the use of appropriate internal standards. Sample stability is also a key factor; whole blood samples should be processed promptly or stored under validated conditions to prevent metabolite degradation.[5][9]
Troubleshooting Guides
This section provides solutions to common issues encountered during the quantification of 6-MeMP by HPLC-UV and LC-MS/MS.
HPLC-UV Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too much sample. 2. Secondary Interactions: Silanol interactions with the analyte. 3. Inappropriate Mobile Phase pH: Analyte ionization state is not optimal. 4. Column Degradation: Loss of stationary phase or contamination. | 1. Reduce the injection volume or sample concentration. 2. Use a high-purity silica (B1680970) column or add a competing base (e.g., triethylamine) to the mobile phase. 3. Adjust the mobile phase pH to ensure the analyte is in a single, non-ionized form.[10] 4. Wash the column with a strong solvent or replace the column if necessary. |
| Shifting Retention Times | 1. Mobile Phase Composition Change: Inaccurate mixing or evaporation of a volatile component. 2. Temperature Fluctuation: Inconsistent column temperature. 3. Column Equilibration: Insufficient time for the column to stabilize with the mobile phase. 4. Pump Issues: Inconsistent flow rate. | 1. Prepare fresh mobile phase and ensure proper mixing and degassing. 2. Use a column oven to maintain a constant temperature. 3. Allow the column to equilibrate for at least 15-20 column volumes before starting the analysis. 4. Check the pump for leaks and ensure it is delivering a consistent flow rate. |
| Low Signal Intensity / Poor Sensitivity | 1. Suboptimal Detection Wavelength: The UV detector is not set to the absorbance maximum of 6-MeMP. 2. Inefficient Extraction: Poor recovery of 6-MeMP from the sample matrix. 3. Sample Degradation: Analyte has degraded during sample preparation or storage. | 1. Determine the absorbance maximum of 6-MeMP (around 303 nm) and set the detector accordingly. 2. Optimize the extraction procedure, including the choice of solvent and extraction time. 3. Keep samples on ice during preparation and store them at appropriate temperatures (e.g., -80°C) for long-term storage. |
LC-MS/MS Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Matrix Effects (Ion Suppression or Enhancement) | 1. Co-eluting Endogenous Compounds: Components in the sample matrix interfere with the ionization of 6-MeMP. 2. Inadequate Sample Cleanup: Residual proteins or salts in the final extract. | 1. Improve chromatographic separation to separate 6-MeMP from interfering compounds. 2. Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE). 3. Use a stable isotope-labeled internal standard to compensate for matrix effects.[11] |
| Inconsistent Results / High Variability | 1. Improper Internal Standard Use: The internal standard does not behave similarly to the analyte. 2. Sample Preparation Inconsistency: Variations in extraction efficiency between samples. 3. Instrument Instability: Fluctuations in the mass spectrometer's performance. | 1. Use a stable isotope-labeled 6-MeMP as the internal standard for the most accurate results. If not available, select a structural analog with similar physicochemical properties.[12] 2. Standardize all sample preparation steps and use automated liquid handlers if possible. 3. Perform regular instrument calibration and performance checks. |
| No or Low Analyte Signal | 1. Incorrect Mass Transitions (MRM): The selected precursor and product ions are not optimal for 6-MeMP. 2. Source Contamination: The ion source is dirty, leading to poor ionization. 3. Sample Degradation: Analyte instability in the autosampler. | 1. Optimize the mass spectrometer parameters for 6-MeMP by infusing a standard solution. Common transitions for 6-MeMP are m/z 167 -> 152.[13] 2. Clean the ion source according to the manufacturer's instructions. 3. Keep the autosampler at a low temperature (e.g., 4°C) to prevent degradation. |
Data Presentation
Table 1: Comparison of Analytical Methods for 6-MeMP Quantification
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio. |
| Sensitivity | Lower | Higher |
| Specificity | Lower (risk of co-eluting interferences) | Higher (based on specific mass transitions) |
| Throughput | Moderate | High (with modern UPLC systems) |
| Cost | Lower | Higher |
| Expertise Required | Moderate | High |
Table 2: Performance Characteristics of a Validated LC-MS/MS Method for 6-MeMP
| Parameter | Value |
| Linear Range | 10 - 2000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Intra-assay Precision (CV%) | < 10% |
| Inter-assay Precision (CV%) | < 15% |
| Accuracy (% Bias) | ± 15% |
| Extraction Recovery | > 85% |
| Note: These are example values and may vary depending on the specific protocol and instrumentation. |
Experimental Protocols
Detailed Methodology for 6-MeMP Measurement by LC-MS/MS
This protocol is a general guideline and should be optimized for your specific instrumentation and laboratory conditions.
1. Sample Preparation (from Red Blood Cells)
-
Collect whole blood in EDTA-containing tubes.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate red blood cells (RBCs) from plasma.
-
Aspirate and discard the plasma and buffy coat.
-
Wash the RBC pellet twice with an equal volume of cold phosphate-buffered saline (PBS).
-
Lyse a known volume of packed RBCs with 4 volumes of ice-cold deionized water.
-
Add an internal standard (ideally, stable isotope-labeled 6-MeMP) to the lysate.
-
Precipitate proteins by adding an equal volume of cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
6-MeMP: 167 -> 152
-
Internal Standard (e.g., d3-6-MeMP): 170 -> 155
-
-
Data Analysis: Quantify 6-MeMP concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Mandatory Visualizations
6-Mercaptopurine Metabolic Pathway
Caption: Metabolic pathway of 6-mercaptopurine.
Experimental Workflow for 6-MeMP Measurement
Caption: Sample preparation workflow for 6-MeMP analysis.
Troubleshooting Logic for Low Signal Intensity
Caption: Logical steps for troubleshooting low signal intensity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. hplc.eu [hplc.eu]
- 8. researchgate.net [researchgate.net]
- 9. LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotage.com [biotage.com]
- 11. Improved method for therapeutic drug monitoring of 6-thioguanine nucleotides and 6-methylmercaptopurine in whole-blood by LC/MSMS using isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Addressing poor solubility of 6-(Methylthio)purine in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor aqueous solubility of 6-(Methylthio)purine (6-MTP).
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: this compound has limited solubility in aqueous solutions. The reported solubility in water is approximately 769 mg/L.[1] For many experimental applications, achieving higher concentrations in aqueous buffers can be challenging and may require the use of co-solvents.
Q2: What are the recommended solvents for preparing stock solutions of this compound?
A2: Due to its low aqueous solubility, it is highly recommended to first prepare a high-concentration stock solution of this compound in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used and effective solvent for this purpose.[2][3][4]
Q3: My this compound precipitated when I diluted my DMSO stock solution into an aqueous buffer. What can I do?
A3: Precipitation upon dilution of a DMSO stock in an aqueous buffer is a common issue. Please refer to the Troubleshooting Guide below for a step-by-step approach to resolve this problem. Key strategies include adjusting the final DMSO concentration, using pre-warmed buffer, and considering the pH of the aqueous medium.
Q4: What is the mechanism of action of this compound?
A4: this compound is a metabolite of the immunosuppressive and anticancer drug 6-mercaptopurine (B1684380) (6-MP).[4] Its primary mechanism of action involves the inhibition of de novo purine (B94841) synthesis, a critical pathway for the production of nucleotides required for DNA and RNA synthesis.[5][6] By disrupting this pathway, 6-MTP can impede the proliferation of rapidly dividing cells.
Troubleshooting Guide: Precipitation in Aqueous Buffers
This guide provides a logical workflow to diagnose and resolve precipitation issues encountered when preparing aqueous solutions of this compound from a DMSO stock.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Temperature | Notes |
| Water | ~0.77 mg/mL (769 mg/L)[1] | Not Specified | Sparingly soluble. |
| Dimethyl Sulfoxide (DMSO) | Up to 100 mg/mL[2] | Room Temperature | Recommended for stock solutions. Use of anhydrous DMSO is advised. |
| Dimethylformamide (DMF) | 15 mg/mL[4] | Room Temperature | Alternative for stock solutions. |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | Room Temperature | Data for parent compound 6-mercaptopurine.[7] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL[2] | Room Temperature | Co-solvent formulation for enhanced solubility. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (MW: 166.21 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: To prepare a 10 mM solution, weigh out 1.662 mg of this compound for every 1 mL of DMSO.
-
Weigh the compound: Accurately weigh the calculated amount of this compound and transfer it to a sterile vial.
-
Add solvent: Add the appropriate volume of anhydrous DMSO to the vial.
-
Dissolve the compound: Vortex the vial for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution. Visually inspect the solution to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of an Aqueous Working Solution using a Co-solvent Formulation
This protocol is adapted from a formulation shown to increase the solubility of this compound.[2]
Materials:
-
10 mg/mL this compound in DMSO stock solution (prepared as in Protocol 1)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl in water)
-
Sterile microcentrifuge tubes
Procedure:
-
In a sterile tube, add the components in the following order, ensuring complete mixing after each addition:
-
400 µL of PEG300
-
100 µL of the 10 mg/mL 6-MTP in DMSO stock solution
-
50 µL of Tween-80
-
-
Vortex the mixture until it is a clear, homogenous solution.
-
Add 450 µL of sterile saline to bring the total volume to 1 mL.
-
Vortex again to ensure the final solution is clear. This will result in a 1 mg/mL working solution of this compound.
Signaling Pathway
The primary mechanism of action of thiopurines, including the 6-MTP precursor 6-mercaptopurine, is the inhibition of de novo purine synthesis.
References
- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 50-66-8 [m.chemicalbook.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Thiopurine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increased sensitivity to thiopurines in methylthioadenosine phosphorylase-deleted cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Minimizing ion suppression for 6-Methylmercaptopurine in electrospray ionization
Welcome to the technical support center for the analysis of 6-Methylmercaptopurine (6-MMP) using electrospray ionization (ESI) mass spectrometry. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize ion suppression and ensure accurate, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a significant issue for 6-MMP analysis?
A1: Ion suppression is a type of matrix effect where the ionization efficiency of a target analyte, such as 6-MMP, is reduced by the presence of co-eluting compounds from the sample matrix.[1] In electrospray ionization (ESI), all components in a sample droplet compete for the available charge and space at the droplet's surface to become gas-phase ions.[2][3] When high concentrations of matrix components are present, they can outcompete the analyte, leading to a decreased signal intensity for 6-MMP.[1][2] This can severely compromise the accuracy, precision, and sensitivity of the assay, potentially leading to underestimation of the true 6-MMP concentration.[4]
Q2: What are the common causes of ion suppression in ESI?
A2: The primary causes of ion suppression in ESI include:
-
Competition for Ionization: Endogenous or exogenous compounds that co-elute with 6-MMP can compete for charge in the ESI source.[1]
-
Changes in Droplet Properties: High concentrations of interfering compounds can increase the surface tension and viscosity of the ESI droplets. This change hinders solvent evaporation and reduces the efficiency of forming gas-phase analyte ions.[2][3]
-
Presence of Non-Volatile Species: Salts, non-volatile buffers (e.g., phosphates, TRIS), and detergents can co-precipitate with the analyte in the droplet, preventing its efficient ionization.[3][5]
-
Endogenous Matrix Components: For biological samples like plasma or blood, major sources of suppression are phospholipids (B1166683), salts, and proteins.[6][7] Studies on thiopurines have shown that components from Dried Blood Spot (DBS) cards can also cause considerable ion suppression.[8]
Q3: How can I detect and quantify ion suppression in my 6-MMP assay?
A3: Two primary methods are used to assess ion suppression:
-
Post-Column Infusion: This is a qualitative method. A constant flow of a pure 6-MMP solution is infused into the mass spectrometer after the analytical column. A blank matrix extract (prepared without the analyte) is then injected onto the column. Any dip in the constant 6-MMP signal baseline indicates a region where co-eluting matrix components are causing ion suppression.
-
Post-Extraction Spike: This quantitative method is used to calculate a "matrix factor." The response of 6-MMP in a blank matrix extract that has been spiked after extraction (Set B) is compared to the response of 6-MMP in a pure solvent (Set A).
-
Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
Regulatory guidelines often suggest that the precision (CV%) of the matrix factor across different sources (e.g., different lots of blank plasma) should be less than 15%.[9]
-
Troubleshooting Guide: Low Signal or High Variability for 6-MMP
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low 6-MMP Signal Intensity | 1. Significant ion suppression from co-eluting matrix components (e.g., phospholipids).[6] 2. Inefficient sample extraction and recovery. | 1. Improve Sample Preparation: Switch from simple protein precipitation (PPT) to a more rigorous method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to better remove interferences.[10] 2. Optimize Chromatography: Modify the LC gradient to better separate 6-MMP from the suppression zones. Use a different column chemistry if necessary.[11] 3. Sample Dilution: Dilute the sample extract to reduce the concentration of interfering matrix components.[12] |
| High Variability in Results (Poor Precision) | 1. Inconsistent matrix effects between different samples. 2. Inconsistent sample preparation. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for 6-MMP is the most effective way to compensate for signal variability caused by matrix effects, as it is affected in the same way as the analyte.[13] 2. Enhance Sample Cleanup: Implement a more robust and reproducible sample preparation protocol, such as automated SPE.[7] |
| Poor Peak Shape or Splitting | 1. Column contamination from matrix components. 2. Incompatibility between the reconstitution solvent and the initial mobile phase. | 1. Use a Guard Column: A guard column can help protect the analytical column from accumulating non-volatile matrix components.[12] 2. Solvent Matching: Ensure the final extract is reconstituted in a solvent that is of equal or weaker strength than the initial mobile phase to ensure proper peak focusing. |
| Signal Deteriorates Over an Analytical Run | 1. Gradual buildup of matrix components on the column or in the MS source. | 1. Implement Column Washing: Introduce a strong organic wash step at the end of each gradient to clean the column.[12] 2. Optimize MS Source Settings: Periodically clean the ion source. Adjusting source temperature or gas flows may help mitigate the buildup of contaminants. |
Experimental Protocols & Data
Protocol 1: Sample Preparation using Protein Precipitation (PPT)
This protocol is a basic method often used for initial method development.
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile (B52724) containing the internal standard (e.g., 5-Fluorouracil or a stable isotope-labeled 6-MMP).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex, centrifuge, and inject into the LC-MS/MS system.
Note: While simple, PPT is often insufficient for removing phospholipids and may lead to significant ion suppression.[10]
Protocol 2: Example LC-MS/MS Method for 6-MMP
The following parameters are based on validated methods for the analysis of 6-MMP and related thiopurines.[14][15]
-
LC System: UPLC System
-
Column: Waters Acquity UPLC BEH C18, 1.7 µm (2.1 x 100 mm)[15]
-
Mobile Phase A: 0.1% Formic Acid in Water[15]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile[15]
-
Flow Rate: 0.2 mL/min[15]
-
Gradient:
-
0-1 min: 5% B
-
1-3 min: Linear ramp to 95% B
-
3-4 min: Hold at 95% B
-
4-4.1 min: Return to 5% B
-
4.1-5 min: Re-equilibration at 5% B
-
-
MS System: Tandem Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)[14][15]
-
MRM Transition for 6-MP (precursor): m/z 153.09 > 119.09[14][15]
Quantitative Data Summary
The following table summarizes matrix effect and recovery data from a study analyzing 6-MMP in serum.
| Analyte | Concentration (ng/mL) | Matrix Effect (%) | Recovery (%) |
| 6-MMP | 20 | 101.48 | 98.54 |
| 6-MMP | 1250 | 98.92 | 102.11 |
| Data adapted from a study on azathioprine (B366305) metabolites.[9] A matrix effect percentage close to 100% indicates minimal ion suppression. |
Visual Guides
Metabolic Pathway of 6-Mercaptopurine (6-MP)
The following diagram illustrates the metabolic conversion of 6-MP to its major metabolites, including the target analyte 6-MMP. This context is crucial as the co-analysis of these related compounds is common.[8]
Caption: Metabolic pathways of 6-Mercaptopurine (6-MP).
Troubleshooting Workflow for Ion Suppression
This workflow provides a logical sequence of steps to identify, characterize, and mitigate ion suppression during method development for 6-MMP.
Caption: A systematic workflow for troubleshooting ion suppression.
References
- 1. longdom.org [longdom.org]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression: a major concern in mass spectrometry - Archives des publications du CNRC - Canada.ca [publications-cnrc.canada.ca]
- 5. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 6. littlemsandsailing.com [littlemsandsailing.com]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. Quantification of 6-Mercaptopurine and Its Metabolites in Patients with Acute Lympoblastic Leukemia Using Dried Blood Spots and UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 12. DSpace [research-repository.griffith.edu.au]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Guide for troubleshooting inconsistent thiopurine metabolite monitoring results
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting inconsistent thiopurine metabolite monitoring results. This resource, presented in a direct question-and-answer format, addresses common challenges encountered during experiments, offering detailed methodologies and clear data presentation to ensure accurate and reliable outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the expected therapeutic ranges for thiopurine metabolites?
Understanding the target therapeutic windows for 6-thioguanine (B1684491) nucleotides (6-TGN) and 6-methylmercaptopurine (6-MMP) is crucial for interpreting experimental results. These ranges can vary slightly based on the specific assay and patient population, but generally accepted values are summarized below.
| Metabolite | Therapeutic Range | Associated Risks of Elevated Levels |
| 6-Thioguanine Nucleotides (6-TGN) | 235–450 pmol/8 x 10⁸ RBCs[1][2] | Myelosuppression (Leukopenia)[1][3] |
| 6-Methylmercaptopurine (6-MMP) | < 5700 pmol/8 x 10⁸ RBCs[1][2] | Hepatotoxicity[1][3] |
Q2: My 6-TGN levels are consistently low, and the subject is not responding to therapy. What are the potential causes?
Low 6-TGN levels despite adequate dosing can point to several factors. A systematic approach to troubleshooting this issue is outlined below.
Potential Causes for Low 6-TGN:
-
Patient Non-Adherence: This is a common cause of sub-therapeutic metabolite levels.[1]
-
Preferential Shunting to 6-MMP: Some individuals preferentially metabolize thiopurines towards 6-MMP, leading to low 6-TGN levels and potentially high 6-MMP levels.[1][4] This is often referred to as "shunting." A 6-MMP/6-TGN ratio greater than 11 may indicate this phenomenon.[4]
-
High Thiopurine S-methyltransferase (TPMT) Activity: Individuals with high or ultra-high TPMT activity can rapidly convert thiopurines to inactive metabolites, resulting in lower concentrations of the active 6-TGN.[4][5]
-
Drug Interactions: Concomitant medications can influence thiopurine metabolism. For instance, some drugs may induce TPMT activity.
-
Underdosing: The initial dose may be insufficient for the individual's metabolic profile.
Q3: The subject is experiencing signs of toxicity (leukopenia or hepatotoxicity). How do I interpret the metabolite results?
Toxicity is often correlated with supra-therapeutic levels of either 6-TGN or 6-MMP.
-
Leukopenia (Myelosuppression): This is strongly associated with elevated 6-TGN levels, often exceeding 450 pmol/8 x 10⁸ RBCs.[1] Individuals with low or deficient TPMT activity are at a significantly higher risk.[5][6]
-
Hepatotoxicity: This is linked to high levels of 6-MMP, typically above 5700 pmol/8 x 10⁸ RBCs.[1][7]
Q4: What is the influence of genetic polymorphisms on thiopurine metabolism?
Genetic variations in enzymes responsible for thiopurine metabolism are a major source of inconsistent results.
-
Thiopurine S-methyltransferase (TPMT): Polymorphisms in the TPMT gene can lead to decreased enzyme activity.[6][8][9] Individuals with intermediate or low TPMT activity are at a higher risk of accumulating excessive levels of 6-TGN, leading to myelosuppression.[5] Pre-treatment TPMT genotyping or phenotyping is recommended to guide initial dosing.[4][10]
-
Nudix Hydrolase 15 (NUDT15): Variants in the NUDT15 gene are also associated with thiopurine-induced leukopenia, particularly in individuals of Asian and Hispanic descent.[11]
The interplay of these genetic factors with the thiopurine metabolic pathway is illustrated below.
Q5: Which concomitant medications can interfere with thiopurine metabolite levels?
Several drugs can alter the metabolism of thiopurines, leading to unexpected metabolite concentrations.
| Interacting Drug | Effect on Thiopurine Metabolism | Clinical Consequence |
| Allopurinol | Inhibits Xanthine Oxidase (XO) and TPMT.[11] | Increases 6-TGN levels, often used therapeutically in "shunters".[11] |
| 5-Aminosalicylates (5-ASA) | May inhibit TPMT activity.[6][11] | Can lead to increased 6-TGN levels.[12] |
| Furosemide | May influence S-methylation of thiopurines.[6] | Potential for altered metabolite levels. |
| Sulfasalazine | Inhibits TPMT.[6] | Can increase 6-TGN levels. |
Experimental Protocols
Protocol 1: Sample Collection and Handling for Thiopurine Metabolite Analysis
Proper sample handling is critical to prevent degradation of metabolites and ensure accurate results.
-
Sample Type: Whole blood collected in a lavender-top (EDTA) tube.[10][13]
-
Volume: A minimum of 3 mL of whole blood is typically required.[13]
-
Mixing: Gently invert the collection tube immediately after drawing blood to ensure proper mixing with the anticoagulant.[13]
-
Storage and Transport:
-
Timing of Collection: For therapeutic drug monitoring, samples should be collected 4-6 weeks after initiating treatment or a change in dose to allow metabolite levels to reach a steady state.[4][10]
Protocol 2: General Workflow for Thiopurine Metabolite Measurement by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying thiopurine metabolites.
-
Red Blood Cell (RBC) Isolation: RBCs are separated from whole blood, often using an automated cell washer.[3]
-
Hydrolysis: The isolated RBCs undergo acidic hydrolysis to release the purine bases, 6-thioguanine (6-TG) and 6-methylmercaptopurine (6-MMP), from their respective nucleotide forms.[3][14]
-
Protein Precipitation: Proteins are removed from the sample, typically using methanol (B129727) or dichloromethane.[15]
-
Chromatographic Separation: The prepared sample is injected into a liquid chromatography system to separate 6-TG and 6-MMP from other components.
-
Mass Spectrometric Detection: The separated metabolites are ionized and detected by a tandem mass spectrometer, which provides highly specific and sensitive quantification.[3]
-
Data Analysis: The resulting data is processed to calculate the concentrations of 6-TGN and 6-MMP, usually reported in pmol/8 x 10⁸ RBCs.
For more detailed methodologies, researchers should refer to validated protocols from peer-reviewed literature or the specific instructions provided by their analytical laboratory.[3][15]
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical utility of thiopurine metabolite monitoring in inflammatory bowel disease and its impact on healthcare utilization in Singapore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A practical guide to thiopurine prescribing and monitoring in IBD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monitoring thiopurine metabolites in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Optimizing 6-mercaptopurine and azathioprine therapy in the management of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholars.mssm.edu [scholars.mssm.edu]
- 9. Thiopurine S-methyltransferase polymorphisms in acute lymphoblastic leukemia, inflammatory bowel disease and autoimmune disorders: influence on treatment response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiopurine metabolites [gloshospitals.nhs.uk]
- 11. Therapeutic Agents and Patient Characteristics Affecting Metabolism of Thiopurines in Patients with Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. labcorp.com [labcorp.com]
- 14. specialtytesting.labcorp.com [specialtytesting.labcorp.com]
- 15. Monitoring of thiopurine metabolites - a high-performance liquid chromatography method for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing background noise in 6-(Methylthio)purine absorbance assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise and overcome common issues in 6-(Methylthio)purine (6-MeMP) absorbance assays.
Frequently Asked Questions (FAQs)
Q1: What are the UV absorbance maxima of this compound (6-MeMP)?
A1: this compound has two primary absorbance maxima at approximately 218 nm and 289 nm.
Q2: At what wavelength should I measure the absorbance of 6-MeMP?
A2: For quantification, it is generally recommended to use the absorbance maximum at 289 nm as it is less susceptible to interference from common buffers and solvents which can have high absorbance in the lower UV range.
Q3: My 6-MeMP sample is dissolved in a solvent. How do I properly blank the spectrophotometer?
A3: Your blank solution should be the exact same solvent or buffer that your 6-MeMP sample is dissolved in. This is crucial for subtracting the background absorbance of the solvent/buffer itself.
Q4: Can the pH of my sample affect the absorbance reading?
A4: While some purine (B94841) analogs show stable absorbance across a wide pH range, extreme pH values can potentially cause degradation or structural changes in 6-MeMP, leading to altered absorbance readings. For consistent results, it is advisable to maintain a constant pH using a suitable buffer. One study noted that the pH of an acid extract significantly influenced the conversion of 6-MeMP into a derivative, highlighting the importance of pH control under certain conditions.[1]
Q5: How stable is 6-MeMP in solution for absorbance measurements?
A5: 6-MeMP is relatively stable in solution, especially when stored at 4°C for short-term use or at -70°C for long-term storage. However, it is always best practice to prepare fresh solutions for each experiment to ensure accuracy.
Troubleshooting Guides
High background noise can obscure the true absorbance signal of your 6-MeMP sample, leading to inaccurate quantification. The following guides address specific issues you might encounter.
Problem 1: High and Unstable Baseline Absorbance
High and fluctuating baseline readings are a common source of error in spectrophotometry.
Possible Causes & Solutions
| Cause | Solution |
| Contaminated Cuvette | Thoroughly clean your cuvette with a suitable solvent (e.g., ethanol, followed by deionized water) and dry it completely with a lint-free cloth. Handle the cuvette only by its frosted sides to avoid fingerprints on the optical surfaces. |
| Inappropriate Solvent/Buffer | Ensure your solvent or buffer is transparent at the measurement wavelength (289 nm). Some solvents and buffers have high absorbance in the UV range (see Table 1). If your solvent has a high UV cutoff, consider using an alternative. |
| Instrument Instability | Allow the spectrophotometer's lamp to warm up for at least 15-30 minutes before taking measurements to ensure a stable light output. |
| Air Bubbles in the Sample | Air bubbles in the cuvette will scatter light and cause erratic readings. Gently tap the cuvette to dislodge any bubbles. If they persist, carefully prepare a new sample. |
Problem 2: Unexpected Peaks in the Absorbance Spectrum
The presence of unexpected peaks indicates contamination in your sample or the blank.
Possible Causes & Solutions
| Cause | Solution |
| Contaminated Solvent/Buffer | Use high-purity (e.g., HPLC-grade) solvents and freshly prepared buffers. Filter your buffers if necessary to remove any particulate matter. |
| Sample Contamination | Ensure that your 6-MeMP stock is pure and has not been contaminated with other compounds. If possible, run a spectrum of a known pure standard for comparison. |
| Interfering Substances | Certain compounds can interfere with 6-MeMP absorbance. For example, the drug metronidazole (B1676534) and its metabolite, hydroxymetronidazole, have been shown to interfere with the HPLC-UV detection of a 6-MMP derivative around 304 nm. While this is for a derivative, it highlights the potential for interference from other UV-absorbing compounds in your sample matrix. |
Problem 3: Absorbance Readings are Not Reproducible
Inconsistent readings between replicates can invalidate your results.
Possible Causes & Solutions
| Cause | Solution |
| Inconsistent Sample Preparation | Ensure that your sample preparation, including dilutions and mixing, is consistent for all replicates. Use calibrated pipettes for accurate liquid handling. |
| Cuvette Positioning | Always place the cuvette in the spectrophotometer's holder in the same orientation to ensure a consistent light path length. |
| Sample Temperature Fluctuations | If your assay is temperature-sensitive, allow your samples to equilibrate to a stable room temperature before measurement. |
| Sample Degradation | If you are taking multiple readings over an extended period, ensure that your 6-MeMP sample is stable under the experimental conditions. Consider running a time-course experiment to check for any changes in absorbance over time. |
Data Presentation
Table 1: UV Cutoff Wavelengths for Common Solvents and Buffers
The UV cutoff is the wavelength at which the absorbance of the solvent or buffer is equal to 1 Absorbance Unit (AU). Operating near or below this wavelength will result in high background noise.
| Solvent/Buffer (Concentration) | UV Cutoff (nm) |
| Water | 190 |
| Acetonitrile | 190 |
| Methanol | 205 |
| Ethanol | 210 |
| Phosphate (B84403) Buffer (e.g., 10 mM K-Phos) | ~190 |
| TRIS Buffer (e.g., 20 mM Tris-HCl, pH 8.0) | ~212 |
| Acetic Acid (1%) | 230 |
| Dimethyl Sulfoxide (DMSO) | 268 |
Data compiled from various sources.
Experimental Protocols
Protocol 1: Standard Procedure for 6-MeMP Absorbance Measurement
This protocol outlines the basic steps for quantifying 6-MeMP using a standard UV-Vis spectrophotometer.
-
Instrument Warm-up: Turn on the spectrophotometer and its lamp (UV and visible) and allow it to warm up for at least 30 minutes to ensure a stable light source.
-
Preparation of 6-MeMP Stock Solution:
-
Accurately weigh a known amount of pure 6-MeMP powder.
-
Dissolve the powder in a suitable solvent (e.g., 0.1 M NaOH, followed by dilution in your chosen buffer) to create a concentrated stock solution. Ensure complete dissolution.
-
-
Preparation of Working Standards:
-
Perform serial dilutions of the stock solution with your chosen buffer (e.g., phosphate buffer, pH 7.4) to create a series of working standards with known concentrations.
-
-
Blanking the Spectrophotometer:
-
Fill a clean quartz cuvette with the same buffer used to prepare your working standards.
-
Place the cuvette in the spectrophotometer and perform a blank measurement at your chosen wavelength (e.g., 289 nm) or across a spectral range. This will zero the instrument to the absorbance of the buffer.
-
-
Measuring the Absorbance of Standards:
-
Empty the blanking solution from the cuvette and rinse it with the lowest concentration standard.
-
Fill the cuvette with the lowest concentration standard and measure its absorbance at 289 nm.
-
Repeat this process for all your working standards, moving from the lowest to the highest concentration.
-
-
Measuring the Absorbance of the Unknown Sample:
-
Prepare your unknown 6-MeMP sample in the same buffer as your standards.
-
Measure the absorbance of your unknown sample at 289 nm.
-
-
Data Analysis:
-
Create a standard curve by plotting the absorbance of your standards against their known concentrations.
-
Use the equation of the line from your standard curve to calculate the concentration of your unknown 6-MeMP sample based on its absorbance.
-
Visualizations
Caption: Workflow for 6-MeMP absorbance assay.
Caption: Troubleshooting logic for high background.
References
Technical Support Center: Analysis of Total 6-Methylmercaptopurine (6-MMP) Nucleotides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analysis of total 6-methylmercaptopurine (6-MMP) nucleotides.
Experimental Protocol: Hydrolysis of 6-MMP Nucleotides
This protocol outlines a common method for the acid hydrolysis of total 6-MMP nucleotides in erythrocytes for subsequent analysis, typically by high-performance liquid chromatography (HPLC).
Materials:
-
Packed red blood cells (RBCs)
-
Perchloric acid (PCA)
-
Dithiothreitol (B142953) (DTT)
-
Heating block or water bath
-
Centrifuge
-
HPLC system
Procedure:
-
Sample Preparation: Isolate and wash erythrocytes from whole blood.
-
Lysis and Deproteinization: Lyse the packed RBCs and deproteinize the sample by adding a solution of perchloric acid containing dithiothreitol (DTT). A common concentration is 0.7 M perchloric acid with a final DTT concentration of 0.013 M.[1][2]
-
Hydrolysis: Incubate the samples at 100°C for a period ranging from 45 to 60 minutes.[1][3][4] This step converts the 6-MMP nucleotides to their base, 6-methylmercaptopurine, which is then converted to 4-amino-5-(methylthio)carbonyl imidazole.[5][6]
-
Centrifugation: After hydrolysis, centrifuge the samples to pellet any precipitate.
-
Analysis: The supernatant is then collected for analysis by HPLC.
Quantitative Data Summary
The efficiency of the hydrolysis step is critical for accurate quantification of total 6-MMP nucleotides. The following table summarizes hydrolysis conditions from various published methods.
| Acid Type | Acid Concentration | Hydrolysis Temperature (°C) | Hydrolysis Time (minutes) | Mean Recovery of 6-MMPN derivative (%) | Reference |
| Perchloric Acid | ~0.7 M | 100 | 45 | 97.4 | [3] |
| Perchloric Acid | 0.7 M | Not Specified | 60 | Not Specified | [1][2] |
| Perchloric Acid | Not Specified | 100 | 45 | 84.0 | [4][7] |
Troubleshooting Guide
This guide addresses specific issues that may arise during the hydrolysis and analysis of 6-MMP nucleotides.
| Question | Possible Cause(s) | Suggested Solution(s) |
| Low or no detectable 6-MMP peak in my chromatogram. | Incomplete hydrolysis of 6-MMP nucleotides. | Ensure the hydrolysis temperature is maintained at 100°C and the incubation time is sufficient (at least 45-60 minutes). Verify the concentration of the perchloric acid solution. |
| Degradation of 6-MMP. | The pH of the acid extract strongly influences the conversion of 6-MMP to its measurable derivative.[5] Ensure the final pH of the sample after adding perchloric acid is low enough for complete conversion. | |
| Issues with the HPLC system. | Check the HPLC system for leaks, ensure the mobile phase is correctly prepared, and verify the detector is functioning at the correct wavelength for the 6-MMP derivative (around 303-304 nm).[1][3] | |
| High variability in replicate samples. | Inconsistent heating during hydrolysis. | Use a calibrated heating block or a water bath with uniform temperature distribution. |
| Pipetting errors during sample preparation. | Calibrate pipettes regularly and use proper pipetting techniques. | |
| Sample instability. | Process samples promptly after collection. If storage is necessary, freeze packed RBCs at -20°C or lower.[8] | |
| Poor peak shape or resolution in the chromatogram. | Contamination of the HPLC column. | Flush the column with a strong solvent or replace it if necessary. |
| Inappropriate mobile phase composition. | Optimize the mobile phase composition and pH to improve peak shape and resolution. | |
| Unexpected peaks in the chromatogram. | Contamination from reagents or labware. | Use high-purity reagents and thoroughly clean all labware. |
| Presence of interfering substances from the sample matrix. | Optimize the sample preparation procedure to remove interfering compounds. This may involve a solid-phase extraction step. |
Frequently Asked Questions (FAQs)
Q1: Why is acid hydrolysis necessary for the analysis of total 6-MMP nucleotides?
A1: Acid hydrolysis is required to cleave the phosphate (B84403) groups from the 6-MMP nucleotides (mono-, di-, and triphosphates), converting them into the single base, 6-methylmercaptopurine.[9] During this process, 6-methylmercaptopurine is further converted into a stable derivative, 4-amino-5-(methylthio)carbonyl imidazole, which can be readily quantified by HPLC.[5][6]
Q2: What is the role of dithiothreitol (DTT) in the hydrolysis procedure?
A2: DTT is a reducing agent added during the deproteinization step to prevent the oxidation of thiopurine metabolites, ensuring their stability throughout the analytical process.[1][4]
Q3: Can I use a different acid for hydrolysis, such as sulfuric acid?
A3: While perchloric acid is commonly used, some methods have utilized sulfuric acid for the hydrolysis of thiopurine nucleotides.[5] However, it is important to validate the hydrolysis conditions, including acid concentration, temperature, and time, to ensure complete and reproducible conversion of 6-MMP nucleotides.
Q4: How should I store my samples before analysis?
A4: For short-term storage, it is recommended to keep samples on ice.[8] For longer-term storage, packed red blood cells should be stored at -20°C or, for better stability of some metabolites, at -80°C.[8][10]
Q5: What are the expected therapeutic ranges for 6-MMP nucleotides?
A5: While therapeutic ranges can vary, a 6-MMP level of >5,700 pmol/8 x 10^8 RBCs has been associated with an increased risk of hepatotoxicity.[11][12] It is important to also consider the levels of 6-thioguanine (B1684491) nucleotides (6-TGNs) for a complete clinical picture.
Visualizations
Caption: Experimental workflow for 6-MMP nucleotide analysis.
Caption: Troubleshooting low 6-MMP peak intensity.
References
- 1. mdpi.com [mdpi.com]
- 2. Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An improved HPLC method for the quantitation of 6-mercaptopurine and its metabolites in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of 6-thioguanine and methyl 6-mercaptopurine nucleotides of azathioprine in red blood cells by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. scielo.br [scielo.br]
- 7. ovid.com [ovid.com]
- 8. Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plasma concentrations and organ distribution of thiopurines after oral application of azathioprine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improved methods for determining the concentration of 6-thioguanine nucleotides and 6-methylmercaptopurine nucleotides in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Utility of measuring 6-methylmercaptopurine and 6-thioguanine nucleotide levels in managing inflammatory bowel disease patients treated with 6-mercaptopurine in a clinical practice setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinPGx [clinpgx.org]
Selection of appropriate internal standards for 6-(Methylthio)purine analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the selection of appropriate internal standards for the quantitative analysis of 6-(Methylthio)purine (6-MTP) and its metabolites. Accurate quantification of these compounds is crucial for therapeutic drug monitoring and pharmacological studies.
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard (IS) for 6-MTP analysis by LC-MS/MS?
A1: The most suitable internal standard for LC-MS/MS analysis is a stable isotope-labeled (SIL) version of the analyte, such as deuterated 6-MTP (e.g., 6-MMP-d3) or a 13C-labeled analog.[1][2] SIL internal standards are considered the gold standard because they share nearly identical physicochemical properties with the analyte. This ensures they co-elute chromatographically and experience similar ionization suppression or enhancement, effectively compensating for variations during sample preparation and analysis.[1][2][3][4]
Q2: Are there alternatives to stable isotope-labeled internal standards?
A2: Yes, when a SIL-IS is not available, a structural analog can be used.[3][5] The selection of a structural analog is critical and requires thorough validation to ensure it behaves similarly to the analyte of interest.[3][5] Key considerations include similar extraction recovery, chromatographic retention time, and ionization response.[6]
Q3: What are the key criteria for selecting a structural analog as an internal standard?
A3: When selecting a structural analog IS, the following criteria should be met:
-
Structural Similarity: The IS should have a chemical structure closely related to 6-MTP.
-
Chromatographic Behavior: It should elute near the analyte of interest without co-eluting with any endogenous interferences.[6]
-
Ionization Efficiency: The IS should have a similar ionization response to the analyte in the mass spectrometer.
-
Stability: The analog must be stable throughout the entire analytical process.
-
Purity: The internal standard should be of high purity and free from contaminants that could interfere with the analysis.
A study on the quantification of 6-methylmercaptopurine (6-MMP) found that an isotopically labeled structural isomer and a structural analog with an added methyl group showed excellent agreement with the SIL-IS.[3][5] Halogen-substituted analogs also proved to be acceptable.[3][5] However, analogs with substituted amine moieties showed unacceptable performance with significant bias.[3][5]
Q4: How do I troubleshoot matrix effects in my 6-MTP analysis?
A4: Matrix effects, which are the suppression or enhancement of analyte ionization by co-eluting compounds, are a common challenge in bioanalysis.[7][8] Here are some troubleshooting strategies:
-
Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects.[7]
-
Optimize Sample Preparation: Employ more rigorous sample cleanup techniques like solid-phase extraction (SPE) to remove interfering matrix components.[7]
-
Improve Chromatographic Separation: Modify the mobile phase, gradient profile, or use a different analytical column to separate the analyte from interfering compounds.[7][9]
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, but ensure the analyte concentration remains above the lower limit of quantification (LLOQ).[10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low and Inconsistent Recovery | Inefficient extraction from the biological matrix. | Optimize the extraction method (e.g., liquid-liquid extraction, solid-phase extraction).[7] Ensure the chosen internal standard has similar extraction efficiency to the analyte. |
| Degradation of the analyte or internal standard. | Ensure sample and standard stability under the storage and processing conditions. | |
| Non-Linear Calibration Curve | Matrix effects affecting the analyte and IS differently. | Use a stable isotope-labeled internal standard.[7] If using a structural analog, re-evaluate its suitability. |
| Detector saturation at high concentrations. | Narrow the calibration range or dilute high-concentration samples.[7] | |
| Cross-contribution between analyte and IS signals in MS. | Select ion transitions with no significant cross-contribution.[11] | |
| High Variability in Results | Inconsistent sample preparation. | Standardize all steps of the sample preparation protocol. Use of an appropriate internal standard is crucial to correct for this variability.[1][2] |
| Instrument instability. | Perform regular instrument maintenance and calibration. | |
| Poor Peak Shape | Co-eluting interfering substances. | Improve chromatographic separation.[9] |
| Inappropriate sample solvent. | Ensure the sample solvent is compatible with the mobile phase.[9] |
Experimental Protocols
Protocol 1: Quantification of 6-MMP in Red Blood Cells using LC-MS/MS with a Stable Isotope-Labeled Internal Standard
This protocol is adapted from a validated method for the measurement of thiopurine metabolites.[12]
1. Sample Preparation:
- Thaw frozen red blood cell (RBC) samples.
- Transfer 50 µL of each sample into a tube.
- Add 200 µL of 0.2 M D,L-dithiothreitol (DTT) and 30 µL of working internal standard solution (e.g., 6-MMP-d3).[12]
- Vortex the mixture.
- Deproteinize the sample by adding 40 µL of 70% perchloric acid.
- Vortex vigorously and then centrifuge at 15,000 rpm for 10 minutes.[12]
- Transfer the supernatant for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
- Column: C18 reverse-phase column.[1]
- Mobile Phase: Gradient elution with a suitable mobile phase (e.g., water with formic acid and acetonitrile (B52724) with formic acid).
- Flow Rate: As per column specifications.
- Injection Volume: 10-20 µL.
- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization Mode: Positive electrospray ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for 6-MMP and the internal standard (e.g., 6-MMP-d3).[3]
Quantitative Data Summary
The performance of an analytical method is crucial for reliable quantification. Below is a summary of typical performance characteristics for LC-MS/MS methods for thiopurine metabolite analysis.
| Parameter | 6-Thioguanine (B1684491) Nucleotides (6-TGN) | 6-Methylmercaptopurine (6-MMP) | Reference |
| Linear Range | 0.1–10 µmol/L | 0.5–100 µmol/L | [12] |
| LLOQ | 0.1 µmol/L | 0.5 µmol/L | [12] |
| Intra-assay Imprecision (CV%) | < 7.5% | < 7.5% | [1] |
| Inter-assay Imprecision (CV%) | < 7.5% | < 7.5% | [1] |
| Mean Extraction Recovery | 71.0% - 75.0% | 96.4% - 102.2% | [12] |
| Matrix Effect | 67.7% - 70.0% | 111.0% - 114.1% | [12] |
Visualizations
Logical Workflow for Internal Standard Selection
Caption: Decision workflow for selecting an internal standard for 6-MTP analysis.
Simplified Metabolic Pathway of Azathioprine
Caption: Simplified metabolic pathway of Azathioprine to 6-MTP and 6-TGN.
References
- 1. Improved method for therapeutic drug monitoring of 6-thioguanine nucleotides and 6-methylmercaptopurine in whole-blood by LC/MSMS using isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. researchgate.net [researchgate.net]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. agilent.com [agilent.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. Isotopic analogues as internal standards for quantitative analyses of drugs and metabolites by GC-MS--nonlinear calibration approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimal Column Selection for 6-(Methylthio)purine and Its Isomers
Welcome to the technical support center for the chromatographic separation of 6-(Methylthio)purine and its isomers. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal separation of these critical compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating this compound from its isomers like N6-methyladenine and 2-methylthioadenine?
A1: The primary challenge lies in the structural similarity of these isomers. They share the same elemental composition and molecular weight, differing only in the position of the methyl and methylthio groups on the purine (B94841) ring. This subtle difference in structure results in very similar physicochemical properties, such as polarity and hydrophobicity, making them difficult to resolve using standard chromatographic techniques. Achieving baseline separation often requires careful selection of the stationary phase and fine-tuning of the mobile phase conditions.
Q2: Which type of HPLC column is generally recommended as a starting point for separating purine isomers?
A2: For a starting point, a Reversed-Phase C18 column is often recommended due to its versatility and wide range of applications in separating moderately polar compounds.[1][2] However, due to the polar nature of purine isomers, other column chemistries, such as Phenyl-Hexyl and Hydrophilic Interaction Liquid Chromatography (HILIC) , can offer alternative selectivity and may provide superior resolution.[3][4]
Q3: How does a Phenyl-Hexyl column differ from a C18 column for this separation?
A3: A Phenyl-Hexyl column has a stationary phase with phenyl groups, which can provide unique π-π interactions with aromatic compounds like purines.[3][4] This is a different separation mechanism compared to the primarily hydrophobic interactions of a C18 column. For aromatic isomers, this can lead to significant differences in selectivity and may resolve compounds that co-elute on a C18 column.[5][6]
Q4: When should I consider using a HILIC column for separating this compound and its isomers?
A4: A HILIC column is an excellent choice when your isomers are highly polar and show poor retention on reversed-phase columns, even with highly aqueous mobile phases. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent. This mode of chromatography is well-suited for the separation of polar compounds like purines and their derivatives.
Q5: What are the key mobile phase parameters to optimize for this separation?
A5: The most critical mobile phase parameters to optimize are:
-
Organic Modifier: The type (acetonitrile or methanol) and percentage of the organic modifier will significantly impact retention and selectivity. Acetonitrile (B52724) often provides different selectivity compared to methanol (B129727) on phenyl-based columns due to the suppression of π-π interactions.[3]
-
pH: The pH of the mobile phase is crucial as it affects the ionization state of the purine isomers.[7] Maintaining a consistent pH, typically with a buffer, is essential for reproducible results. A pH around 4 is often a good starting point for purine separation.[8][9]
-
Buffer Concentration: The concentration of the buffer can influence peak shape and retention. A concentration of 10-50 mM is typically sufficient.[8][9]
-
Additives: In some cases, additives like triethylamine (B128534) can be used to improve peak shape by masking active silanol (B1196071) groups on the stationary phase.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the separation of this compound and its isomers.
Problem: Poor resolution or co-elution of isomeric peaks.
| Possible Cause | Suggested Solution |
| Inappropriate Column Chemistry | If using a C18 column, consider switching to a Phenyl-Hexyl column to leverage alternative π-π interaction selectivity. For highly polar isomers with low retention, a HILIC column may be more appropriate.[3][4] |
| Mobile Phase Not Optimized | Systematically vary the percentage of the organic modifier (acetonitrile or methanol). Conduct a pH screening (e.g., from pH 3 to 6) to find the optimal pH for separation.[7] |
| Incorrect Organic Modifier | If using methanol, try acetonitrile, or vice-versa. The choice of organic solvent can significantly alter selectivity, especially on phenyl columns.[3] |
Problem: Peak tailing for one or more isomers.
| Possible Cause | Suggested Solution |
| Secondary Interactions with Silanol Groups | Add a competing base, such as 10-20 mM triethylamine, to the mobile phase to mask the active silanol sites.[1] Alternatively, use a modern, end-capped column with low silanol activity. |
| Mobile Phase pH Close to Analyte pKa | Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa of the analytes to ensure they are in a single ionic form. |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column. |
Problem: Irreproducible retention times.
| Possible Cause | Suggested Solution |
| Inadequate Column Equilibration | Ensure the column is equilibrated with at least 10-15 column volumes of the mobile phase before the first injection and between gradient runs. |
| Mobile Phase Instability | Prepare fresh mobile phase daily. If using buffers, ensure they are fully dissolved and the pH is stable. Volatile mobile phase components can evaporate, changing the composition. |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature. Even small changes in ambient temperature can affect retention times. |
Data Presentation
The following tables summarize typical starting conditions for the separation of purine-related compounds on different column types. Note that these are generalized conditions and will likely require optimization for the specific separation of this compound and its isomers.
Table 1: Recommended Starting Conditions for Reversed-Phase Columns
| Parameter | C18 Column | Phenyl-Hexyl Column |
| Stationary Phase | Octadecylsilane | Phenyl-Hexyl |
| Mobile Phase A | 20 mM Potassium Phosphate (B84403), pH 4.0 | 20 mM Ammonium Acetate (B1210297), pH 4.5 |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile or Methanol |
| Gradient | 5-30% B over 20 minutes | 5-30% B over 20 minutes |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 30 °C | 30 °C |
| Detection | UV at 260 nm | UV at 260 nm |
Table 2: Recommended Starting Conditions for HILIC Columns
| Parameter | HILIC Column |
| Stationary Phase | Amide or Zwitterionic |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 5.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 95-70% B over 15 minutes |
| Flow Rate | 0.5 mL/min |
| Temperature | 35 °C |
| Detection | UV at 260 nm or MS |
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method for Purine Isomer Screening
This protocol provides a starting point for developing a separation method using either a C18 or Phenyl-Hexyl column.
-
Column Installation and Equilibration:
-
Install the selected column (e.g., C18 or Phenyl-Hexyl, 4.6 x 150 mm, 5 µm) into the HPLC system.
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) at a flow rate of 1.0 mL/min for at least 20 minutes or until a stable baseline is achieved.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 20 mM phosphate or acetate buffer and adjust the pH to 4.0 with phosphoric acid or acetic acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B: Use HPLC-grade acetonitrile or methanol.
-
-
Sample Preparation:
-
Dissolve the sample containing this compound and its isomers in the initial mobile phase composition to a final concentration of approximately 10-20 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Injection Volume: 10 µL
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 260 nm
-
Gradient Program:
-
0-2 min: 5% B
-
2-17 min: Linear gradient from 5% to 35% B
-
17-18 min: Linear gradient from 35% to 5% B
-
18-25 min: 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Analyze the retention times, peak shapes, and resolution between the isomeric peaks.
-
Optimize the gradient, pH, or organic modifier to improve separation as needed.
-
Visualizations
Logical Workflow for Column Selection
Caption: A decision tree for selecting the optimal HPLC column.
Troubleshooting Flowchart for Co-eluting Peaks
Caption: A systematic approach to resolving co-eluting peaks.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of 6-methylmercaptopurine derivative formed during acid hydrolysis of thiopurine nucleotides in erythrocytes, using liquid chromatography-mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. lcms.cz [lcms.cz]
- 6. halocolumns.com [halocolumns.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HPLC and LC-MS/MS Methods for the Quantification of 6-(Methylthio)purine
For researchers, scientists, and professionals in drug development, the accurate quantification of 6-(methylthio)purine (6-MMP), a key metabolite of thiopurine drugs, is crucial for therapeutic drug monitoring and optimizing treatment strategies. This guide provides a detailed cross-validation of High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the analysis of 6-MMP.
Experimental Protocols
A detailed breakdown of the methodologies for both HPLC and LC-MS/MS techniques is provided below, based on established and validated procedures.
HPLC-UV Method for 6-MMP
This method is adapted from a procedure for the rapid determination of 6-mercaptopurine (B1684380) and its metabolites in red blood cells.[1][2][3]
Sample Preparation:
-
Erythrocytes (8 x 10⁸ cells) are treated with perchloric acid.[1][2][3]
-
The sample is centrifuged to remove the precipitate.[1][2][3]
-
The resulting supernatant is hydrolyzed at 100°C for 45 minutes to convert 6-methylmercaptopurine nucleotides to a measurable form.[1][2][3]
-
After cooling, the sample is directly injected into the HPLC system.[1][2][3]
Chromatographic Conditions:
LC-MS/MS Method for 6-MMP
This method is based on the quantification of thiopurine nucleotides in red blood cells.[4]
Sample Preparation:
-
Red blood cells are separated from whole blood samples, often using an automated cell washer.[4]
-
The separated red blood cells are washed.[4]
-
Hydrolysis is performed to release the purine (B94841) bases, including 6-methylmercaptopurine.[4]
Chromatographic and Mass Spectrometric Conditions:
-
Chromatography: Reversed-phase HPLC is typically used for separation.[5][6]
-
Ionization: Electrospray ionization (ESI) in positive mode is common for this analysis.[5][6]
-
Detection: Tandem mass spectrometry is performed in Multiple Reaction Monitoring (MRM) mode.[5][6]
Quantitative Performance Data
The following table summarizes the quantitative performance data for both the HPLC-UV and LC-MS/MS methods for the analysis of 6-MMP.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity | r² > 0.998[1][2][3] | Not explicitly stated, but linearity is a key validation parameter. |
| Limit of Detection (LOD) | 25 pmol/8 x 10⁸ erythrocytes[1][2][3] | Not explicitly stated, but generally lower than HPLC-UV. |
| Limit of Quantitation (LOQ) | 70 pmol/8 x 10⁸ erythrocytes[1][2][3] | 4 µmol/L (~1,000 pmol/8 x 10⁸ RBC)[4] |
| Precision (Intra-assay) | Not specified for 6-MMP, but highest for 6-MP at 9.6%[1][2][3] | Total imprecision <3.0%[4] |
| Precision (Inter-assay) | Not specified for 6-MMP, but highest for 6-MP at 14.3%[1][2][3] | Total imprecision <3.0%[4] |
| Analytical Recovery | 97.4%[1][2][3] | Not explicitly stated, but typically high. |
Experimental Workflow and Method Comparison
The following diagrams illustrate the general experimental workflow and a logical comparison of the two methods.
Discussion
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound depends on the specific requirements of the study.
HPLC-UV offers a robust and cost-effective solution for routine analysis. The method demonstrates good linearity and recovery.[1][2][3] However, its sensitivity is lower compared to LC-MS/MS, as indicated by the higher limit of quantitation. This could be a limitation when very low concentrations of the metabolite need to be measured. The potential for co-eluting compounds to interfere with the UV signal is another consideration.
LC-MS/MS provides superior sensitivity and selectivity due to the use of mass detection. The total imprecision of the assay is impressively low, at less than 3.0%.[4] This high degree of precision is critical for clinical applications where small variations in metabolite concentration can be significant. While the initial investment and operational costs are higher, the enhanced performance of LC-MS/MS makes it the preferred method for clinical research and therapeutic drug monitoring where accuracy and sensitivity are paramount.
Conclusion
Both HPLC-UV and LC-MS/MS are viable methods for the quantification of this compound. The HPLC-UV method is a reliable and economical choice for routine applications where high sensitivity is not a primary concern. For clinical research and patient monitoring, where high sensitivity, specificity, and precision are essential, the LC-MS/MS method is the superior option. The cross-validation of data between these two methods can ensure the accuracy and reliability of results, providing researchers with a high degree of confidence in their findings.
References
- 1. An improved HPLC method for the quantitation of 6-mercaptopurine and its metabolites in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of LC-MS/MS assay for the simultaneous determination of methotrexate, 6-mercaptopurine and its active metabolite 6-thioguanine in plasma of children with acute lymphoblastic leukemia: Correlation with genetic polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of 6-(Methylthio)purine and 6-Thioguanine Levels in Patients on Azathioprine Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the intracellular metabolites of azathioprine (B366305), 6-(Methylthio)purine (6-MMP) and 6-thioguanine (B1684491) (6-TG), in patients undergoing treatment for various autoimmune and inflammatory conditions. The therapeutic efficacy of azathioprine is attributed to its conversion to 6-TG, while elevated levels of 6-MMP are associated with potential hepatotoxicity. Understanding the balance between these two metabolites is crucial for optimizing therapeutic outcomes and minimizing adverse effects. This guide presents experimental data from various studies, details the methodologies used for metabolite quantification, and visualizes the key metabolic and experimental pathways.
Quantitative Comparison of 6-MMP and 6-TG Levels
The following table summarizes the levels of 6-MMP and 6-TG measured in red blood cells (RBCs) of patients receiving azathioprine for different medical conditions. It is important to note that metabolite concentrations can vary significantly between individuals due to genetic factors, such as thiopurine S-methyltransferase (TPMT) activity, and the specific patient population being studied.
| Patient Population | Metabolite | Mean/Median Concentration (pmol/8 x 10⁸ RBC) | Range/Interquartile Range (IQR) | Key Findings & Reference |
| Autoimmune Hepatitis (AIH) | 6-TG | 237 (in remission) vs. 177 (not in remission) | - | Higher 6-TG levels were associated with remission.[1] |
| 6-MMP | 14,277 (in patients with cholestasis) vs. 1,416 | - | Elevated 6-MMP was linked to AZA-induced cholestasis.[1] | |
| 6-TG | Median: 207 | 57–839 | No significant difference in 6-TG levels between patients on monotherapy versus combination therapy with prednisolone.[2] | |
| Crohn's Disease (Adolescents) | 6-TG | - | - | Remission correlated well with erythrocyte 6-TG levels.[3] |
| 6-MMP | - | - | 6-MP induced complications were generally associated with increased 6-MMP levels.[3] | |
| Crohn's Disease (Adults) | 6-TG | Median: 166 (quiescent CD on AZA/6-MP alone) | 105-688 | No significant difference in 6-TG levels among patient groups with varying disease activity.[4] |
| 6-MMP | Majority had no detectable levels | - | Most patients in this study had undetectable 6-MMP.[4] | |
| Inflammatory Bowel Disease (IBD) | 6-TG | Mean: 325 ± 284 (in remission) vs. 223 ± 159 (active disease) | - | A trend of higher 6-TG levels was observed in patients in remission.[5] |
| 6-MMP | 12.2% of patients had levels > 5,700 | - | No hepatotoxicity was observed despite some patients having high 6-MMP levels.[5] | |
| Renal Transplant Recipients | 6-TG | Median: 122 | <60–298 | No significant difference in 6-TG levels between patients on 100 mg/d vs. 50 mg/d of azathioprine. |
| 6-MMP | Median: 280 | <150–1330 | No significant differences in 6-MMP concentrations were found between different azathioprine dose groups. |
Experimental Protocols
The quantification of 6-MMP and 6-TG in patient samples is predominantly performed using high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized methodology based on published protocols.
Measurement of 6-MMP and 6-TG in Red Blood Cells by LC-MS/MS
1. Sample Collection and Preparation:
-
Whole blood is collected in lavender top tubes containing EDTA as an anticoagulant.
-
To isolate red blood cells (RBCs), the whole blood sample is centrifuged, and the plasma and buffy coat are removed.
-
The RBCs are then washed with a saline solution to remove any remaining plasma and other interfering substances.
-
A known volume of the packed RBCs is lysed, typically by freezing and thawing or by adding a hypotonic solution, to release the intracellular contents, including the thiopurine metabolites.
2. Acid Hydrolysis:
-
The 6-thioguanine nucleotides (6-TGN) and 6-methylmercaptopurine nucleotides are not directly measured. Instead, they are hydrolyzed to their respective purine (B94841) bases, 6-thioguanine (6-TG) and this compound (6-MMP), by adding an acid (e.g., perchloric acid) and heating the sample.
3. Sample Clean-up:
-
After hydrolysis, the sample is neutralized and centrifuged to precipitate proteins and other cellular debris.
-
The supernatant, containing the 6-TG and 6-MMP, is then further purified, often by solid-phase extraction, to remove any remaining interfering substances before injection into the LC-MS/MS system.
4. LC-MS/MS Analysis:
-
The purified sample is injected into a liquid chromatography system, where the 6-TG and 6-MMP are separated from other components in the sample on a C18 reverse-phase column.
-
The separated metabolites then enter a tandem mass spectrometer. The mass spectrometer is set up in the positive multiple reaction monitoring mode to specifically detect and quantify 6-TG and 6-MMP based on their unique mass-to-charge ratios and fragmentation patterns.
-
Isotope-labeled internal standards for 6-TG and 6-MMP are typically added to the samples at the beginning of the preparation process to correct for any variability in the extraction and analysis steps, ensuring accurate quantification.
5. Data Analysis:
-
The concentrations of 6-TG and 6-MMP are calculated from the peak areas of the analytes relative to their respective internal standards using a calibration curve.
-
The final concentrations are typically reported as pmol per 8 x 10⁸ red blood cells.
Visualizations
Azathioprine Metabolic Pathway
The following diagram illustrates the major metabolic pathways of azathioprine, leading to the formation of the active metabolite 6-thioguanine nucleotides (6-TGN) and the potentially toxic metabolite 6-methylmercaptopurine (6-MMP).
Caption: Azathioprine is converted to 6-mercaptopurine, which is then metabolized via three competing pathways.
Experimental Workflow for Thiopurine Metabolite Measurement
This diagram outlines the general workflow for the quantification of 6-MMP and 6-TG from patient blood samples.
Caption: A generalized workflow for the laboratory analysis of 6-MMP and 6-TG from whole blood.
References
- 1. Clinical significance of azathioprine metabolites for the maintenance of remission in autoimmune hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gut.bmj.com [gut.bmj.com]
- 3. 6-Mercaptopurine metabolism in Crohn's disease: correlation with efficacy and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The utility of 6-thioguanine metabolite levels in managing patients with inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of a new analytical method for 6-Methylmercaptopurine with standard reference materials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of 6-Methylmercaptopurine (6-MMP), a key metabolite of thiopurine drugs. The information presented is compiled from peer-reviewed studies and is intended to assist researchers and clinicians in selecting and implementing the most suitable analytical method for their specific needs. This document focuses on the objective comparison of method performance, supported by experimental data and detailed protocols.
Introduction to 6-MMP Analysis
6-Methylmercaptopurine (6-MMP) is a metabolite of azathioprine, 6-mercaptopurine (B1684380) (6-MP), and thioguanine. Monitoring its levels in patients is crucial for optimizing therapeutic efficacy and minimizing toxicity. Accurate and reliable quantification of 6-MMP in biological matrices, primarily red blood cells, is therefore essential. The most common analytical techniques employed for this purpose are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This guide will delve into the validation parameters of these methods, offering a clear comparison of their performance. Standard reference materials for 6-MMP are commercially available from suppliers like LGC Standards and Cayman Chemical.[1][2] Isotope-labeled internal standards, such as 6-Methylmercaptopurine-d3, are also available and are particularly useful for mass spectrometry-based methods.[3][4]
Comparison of Analytical Method Performance
The following tables summarize the performance characteristics of various validated analytical methods for 6-MMP, providing a clear comparison of key validation parameters.
Table 1: Comparison of HPLC-UV Methods for 6-MMP Analysis
| Parameter | Method 1 | Method 2 |
| Linearity Range | 25 to 10,000 ng/mL[5] | Not Specified |
| Limit of Quantification (LOQ) | 70 pmol/8 x 10⁸ erythrocytes[6][7] | Not Specified |
| Intra-assay Precision (%CV) | <10%[5] | 9.6% for 6-MP, not specified for 6-MMP[6] |
| Inter-assay Precision (%CV) | <10%[5] | 14.3% for 6-MP, not specified for 6-MMP[6] |
| Accuracy (% Recovery) | Within 15% of nominal values[5] | 97.4%[6][7] |
Table 2: Comparison of LC-MS/MS Methods for 6-MMP Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range | 4 - 1,000 pmol/8 x 10⁸ RBC[8] | 13 - 500 ng/mL[9] | 10 - 2000 ng/mL[10] | 0.5 - 100 µmol/L[11] |
| Limit of Quantification (LOQ) | 4 µmol/L (~1,000 pmol/8 x 10⁸ RBC)[8] | 13 ng/mL[9] | 10.0 ng/mL[10] | 0.5 µmol/L[11] |
| Intra-day Precision (%RSD) | <3.0%[8] | Not more than 15%[9] | <20% at LLOQ[10] | Not Specified |
| Inter-day Precision (%RSD) | <3.0%[8] | Not more than 15%[9] | <20% at LLOQ[10] | Not Specified |
| Accuracy (%RE) | Not Specified | Not more than 15%[9] | Within ±20%[10] | Not Specified |
| Mean Recovery | Not Specified | 98.09%[9] | Not Specified | 96.4% - 102.2%[11] |
Experimental Protocols
This section provides a detailed methodology for a representative LC-MS/MS method for the analysis of 6-MMP in red blood cells.
Sample Preparation: Acid Hydrolysis
-
Red Blood Cell Lysis: Treat packed red blood cells with perchloric acid to lyse the cells and precipitate proteins.
-
Hydrolysis: Heat the supernatant at 100°C for 45-60 minutes to hydrolyze the 6-methylmercaptopurine nucleotides to the 6-MMP base.[5][6][7]
-
Neutralization and Dilution: Cool the samples and neutralize them before dilution with the mobile phase.
-
Internal Standard Spiking: Add an appropriate internal standard, such as 6-Methylmercaptopurine-d3, to the samples, calibrators, and quality controls.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used.[9][12]
-
Mobile Phase: A gradient elution using a mixture of an aqueous solution with a small percentage of formic acid and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typical.[9][10]
-
Flow Rate: A flow rate of 0.2 mL/minute is often employed.[9]
-
-
Mass Spectrometric Detection:
Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of a new analytical method for 6-MMP.
Caption: Workflow for analytical method validation.
Signaling Pathways and Experimental Workflows
The metabolism of thiopurine drugs, leading to the formation of 6-MMP, is a critical pathway to consider in drug development and patient monitoring.
Caption: Thiopurine metabolism pathway.
References
- 1. 6-Methylmercaptopurine | TRC-M320270-10MG | LGC Standards [lgcstandards.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 6-Methylmercaptopurine-d3 | LGC Standards [lgcstandards.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An improved HPLC method for the quantitation of 6-mercaptopurine and its metabolites in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Frontiers | LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. Quantification of 6-Mercaptopurine and Its Metabolites in Patients with Acute Lympoblastic Leukemia Using Dried Blood Spots and UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of 6-(Methylthio)purine in Inter-Laboratory Settings
This guide provides a comprehensive comparison of analytical methodologies for the quantification of 6-(methylthio)purine, a key metabolite in thiopurine drug therapy. Designed for researchers, scientists, and drug development professionals, this document outlines the performance of various laboratory methods based on published experimental data, offering a valuable resource for interpreting and comparing inter-laboratory results.
Introduction
This compound (6-MMP) is the nucleobase form of 6-methylmercaptopurine ribonucleotides (6-MMPNs), significant metabolites of thiopurine drugs such as azathioprine (B366305) and 6-mercaptopurine (B1684380) (6-MP). Monitoring the levels of 6-MMPNs in red blood cells (RBCs) is crucial for optimizing therapeutic efficacy and minimizing toxicity in patients. This guide focuses on the analytical methods used to quantify 6-MMP, providing a comparative overview of their performance characteristics.
Thiopurine Metabolism and the Role of this compound
Thiopurine drugs undergo a complex metabolic pathway, leading to the formation of both therapeutic and potentially toxic metabolites. A simplified diagram of this pathway is presented below, illustrating the conversion of parent drugs to the active 6-thioguanine (B1684491) nucleotides (6-TGNs) and the methylated metabolite, 6-MMPN. The enzyme thiopurine S-methyltransferase (TPMT) is responsible for the methylation of 6-mercaptopurine to form 6-methylmercaptopurine.[1][2][3][4][5][6]
Comparative Analysis of Analytical Methods
The quantification of 6-MMP, typically measured after hydrolysis from its ribonucleotide forms (6-MMPNs), is predominantly performed using High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). While no direct inter-laboratory comparison studies with shared samples were identified in the public domain, a comparative summary of method validation data from various publications is presented below. This allows for an objective assessment of the performance of different analytical approaches.
Table 1: Comparison of Method Performance for 6-MMP Quantification
| Parameter | Method 1: HPLC-UV[7][8][9] | Method 2: HPLC-UV[10] | Method 3: LC-MS/MS[11] | Method 4: UPLC-MS/MS[12] | Method 5: LC-MS/MS[13] |
| Linearity (r²) | > 0.998 | > 0.995 | Not Reported | Linear | > 0.99 |
| Linear Range | Not Specified | 500 - 7500 ng/mL | Not Reported | 25.5 - 1020 ng/mL | 10 - 2000 ng/mL |
| Intra-assay Precision (%CV) | < 9.6% | < 10% | 5.7% - 8.1% | Not Reported | < 15% |
| Inter-assay Precision (%CV) | < 14.3% | < 10% | Not Reported | Not Reported | < 15% |
| Recovery (%) | 97.4% | Within 15% of nominal | Within 5% bias | Not Reported | Not Reported |
| Lower Limit of Quantification (LLOQ) | 70 pmol/8x10⁸ RBCs | 20 pmol/8x10⁸ RBCs | 1036 ng/mL | 25.5 ng/mL | 10.0 ng/mL |
Experimental Protocols
The following sections detail the generalized experimental protocols for the quantification of thiopurine metabolites in red blood cells, based on published methodologies.
General Experimental Workflow
The analytical process for determining 6-MMP concentrations in red blood cells typically involves sample preparation, including cell lysis and hydrolysis, followed by chromatographic separation and detection.
Sample Preparation Protocol (HPLC-UV Example)
This protocol is a generalized representation based on common procedures described in the literature.[7]
-
RBC Isolation: Whole blood is centrifuged to separate red blood cells from plasma and other cellular components. The RBCs are then washed with a buffered saline solution.
-
Cell Lysis and Deproteinization: A known number of RBCs (e.g., 8 x 10⁸) are lysed, and proteins are precipitated using an acid, such as perchloric acid.
-
Hydrolysis: The supernatant containing the metabolites is heated to hydrolyze the 6-methylmercaptopurine ribonucleotides (6-MMPNs) to their nucleobase form, 6-methylmercaptopurine (6-MMP).
-
Neutralization and Injection: The sample is neutralized and then injected into the HPLC system for analysis.
Chromatographic Conditions
HPLC-UV Method Example: [7]
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Detection: UV detection at a wavelength specific for 6-MMP (e.g., around 303 nm).
LC-MS/MS Method Example: [13]
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of aqueous formic acid and acetonitrile (B52724) with formic acid.
-
Detection: Mass spectrometry in multiple reaction monitoring (MRM) mode, using specific precursor and product ion transitions for 6-MMP.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. clinicalpub.com [clinicalpub.com]
- 5. researchgate.net [researchgate.net]
- 6. Azathioprine Therapy and TPMT and NUDT15 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. An improved HPLC method for the quantitation of 6-mercaptopurine and its metabolites in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Quantification of 6-Mercaptopurine and Its Metabolites in Patients with Acute Lympoblastic Leukemia Using Dried Blood Spots and UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Comparative Analysis of 6-(Methylthio)purine Cytotoxicity in Different Cell Lines
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of 6-(Methylthio)purine (6-MTP), a purine (B94841) analogue, across various cancer cell lines. While direct comprehensive cytotoxicity data for 6-MTP is limited in publicly available literature, this document consolidates information on the closely related and well-studied thiopurines, 6-mercaptopurine (B1684380) (6-MP) and 6-thioguanine (B1684491) (6-TG), to provide a valuable reference for researchers. The guide details the established mechanisms of action, presents available quantitative data on cytotoxicity, and offers standardized experimental protocols for assessing the cytotoxic and apoptotic effects of these compounds.
Data Presentation: Comparative Cytotoxicity of Thiopurines
The cytotoxic potency of thiopurine analogues is often cell-line dependent, influenced by factors such as the expression levels of metabolic enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and thiopurine methyltransferase (TPMT).[1] The following table summarizes the half-maximal inhibitory concentration (IC50) values for 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG) in various cancer cell lines, providing a baseline for comparative studies involving 6-MTP.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| 6-Mercaptopurine | Jurkat | T-cell Acute Lymphoblastic Leukemia | ~65 (EC50) | [2] |
| 6-Mercaptopurine | A549 | Lung Cancer | ~200 (EC50) | [2] |
| 6-Mercaptopurine | HepG2 | Hepatocellular Carcinoma | 32.25 | [3] |
| 6-Mercaptopurine | MCF-7 | Breast Adenocarcinoma | >100 | [3] |
| 6-Mercaptopurine | MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 10 (± 2) | [4] |
| 6-Mercaptopurine | K-562 | Chronic Myelogenous Leukemia | ~1.3 | [4] |
| 6-Mercaptopurine | L1210 | Leukemia | 0.024 | [4] |
| 6-Mercaptopurine | MT-4 | Human T-cell Leukemia | 0.1 | [4] |
| 6-Thioguanine | HeLa | Cervical Carcinoma | 28.79 | [5] |
| 6-Thioguanine | MCF-7 | Breast Cancer | 5.481 | [6] |
| 6-Thioguanine | MCF-10A | Non-cancerous Breast Epithelial | 54.16 | [6] |
Experimental Protocols
Standardized protocols are essential for generating reproducible and comparable cytotoxicity data. Below are detailed methodologies for the MTT assay to assess cell viability and the Annexin V/Propidium Iodide assay for the detection of apoptosis.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.[7]
Materials:
-
Target cancer cell lines
-
This compound (or other thiopurine analogues)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentrations of the test compound. Include a vehicle-only control. Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.[7]
-
Incubation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[8]
-
Formazan Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.[4]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve and determine the IC50 value.[9]
Protocol 2: Annexin V & Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cell populations
-
1X Annexin-binding buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis in cells using the desired treatment. Include a negative control of untreated cells.
-
Harvesting: Collect 1-5 x 10^5 cells by centrifugation.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to 100 µL of the cell suspension.
-
Incubation: Incubate the cells at room temperature for 15-20 minutes in the dark.
-
Dilution: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube and mix gently. Keep the samples on ice.[10]
-
Analysis: Analyze the stained cells by flow cytometry as soon as possible (ideally within 1 hour). Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.
Mandatory Visualization
Signaling Pathways
The cytotoxicity of thiopurines like 6-MTP is primarily attributed to their interference with de novo purine synthesis and their incorporation into DNA and RNA after metabolic activation.[11]
References
- 1. Differential role of thiopurine methyltransferase in the cytotoxic effects of 6-mercaptopurine and 6-thioguanine on human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Increased sensitivity to thiopurines in methylthioadenosine phosphorylase-deleted cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. Transcriptomics Analysis of the Tumor-Inhibitory Pathways of 6-Thioguanine in MCF-7 Cells via Silencing DNMT1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. kumc.edu [kumc.edu]
- 11. Mercaptopurine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Extraction Methodologies for 6-Methylmercaptopurine Analysis
This guide provides a comparative overview of common extraction strategies for 6-MMP from red blood cells (RBCs), the standard matrix for its measurement. The focus is on the performance of these methods, supported by experimental data from published studies.
Comparative Analysis of Extraction Performance
The following table summarizes the performance characteristics of a widely used protein precipitation (PPT) method for the extraction of 6-MMP and the related thiopurine metabolite, 6-thioguanine (B1684491) nucleotides (6-TGN). This data is crucial for evaluating the efficiency and reliability of the extraction process.
| Parameter | 6-Methylmercaptopurine (6-MMP) | 6-Thioguanine Nucleotides (6-TGN) | Reference |
| Extraction Recovery | 96.4% - 102.2% | 71.0% - 75.0% | [1][2][3][4] |
| Matrix Effect | 111.0% - 114.1% | 67.7% - 70.0% | [3] |
| Precision (CV%) | < 15% | < 15% | [5] |
| Lower Limit of Quantification (LLOQ) | 0.5 µmol/L | 0.1 µmol/L | [3] |
Note: The data presented is based on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1][2][3][4] Recovery and matrix effect values can vary based on the specific protocol, reagents, and instrumentation used.
Experimental Workflow and Methodologies
The extraction of 6-MMP from whole blood samples, specifically from red blood cells, is a critical step that dictates the accuracy and reproducibility of its quantification. The general workflow involves the isolation of RBCs, lysis, protein precipitation to remove interfering macromolecules, and subsequent analysis of the supernatant.
Detailed Experimental Protocols
Below are detailed protocols for two common protein precipitation methods used for the extraction of 6-MMP and other thiopurine metabolites from red blood cells.
Method 1: Perchloric Acid Precipitation
This method is frequently cited in the literature for the analysis of thiopurine metabolites.
Materials:
-
Whole blood collected in EDTA tubes
-
Hanks' Balanced Salt Solution (HBSS) or similar buffer
-
Dithiothreitol (DTT)
-
70% Perchloric Acid (HClO₄)
-
Centrifuge
-
Heating block or water bath
Procedure:
-
RBC Isolation: Centrifuge the whole blood sample to separate plasma and buffy coat from the red blood cells. Aspirate and discard the supernatant. Wash the RBC pellet with a suitable buffer.
-
Sample Preparation: Resuspend a known quantity of RBCs (e.g., 8 x 10⁸ cells) in a buffer solution containing a reducing agent like DTT.[6]
-
Protein Precipitation and Hydrolysis: Add a specific volume of 70% perchloric acid to the RBC suspension.[6] This step simultaneously lyses the cells, precipitates proteins, and hydrolyzes the nucleotide metabolites to their base forms.
-
Incubation: Heat the mixture at 100°C for a defined period (e.g., 45-60 minutes) to ensure complete hydrolysis.[6][7][8]
-
Centrifugation: After cooling, centrifuge the sample at high speed (e.g., 13,000 x g) to pellet the precipitated proteins.[6]
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted 6-MMP and other metabolites.
-
Analysis: The supernatant can be directly injected into an HPLC or LC-MS/MS system for quantification.[6]
Method 2: Acetonitrile (B52724) Precipitation
This method utilizes an organic solvent for protein precipitation and is a common alternative.
Materials:
-
Isolated and washed red blood cells
-
Internal Standard (IS) solution
-
Acetonitrile (ACN), ice-cold
-
Vortex mixer
-
Centrifuge
-
Syringe filter (0.2 µm)
Procedure:
-
Sample Preparation: To a specific volume of packed RBCs, add the internal standard solution.
-
Protein Precipitation: Add at least three volumes of ice-cold acetonitrile to the RBC sample.[9]
-
Mixing: Vortex the mixture vigorously for a short period (e.g., 5 seconds) to ensure thorough mixing and complete protein precipitation.[9]
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,800 rpm) for a few minutes to pellet the precipitated proteins.[9]
-
Supernatant Filtration: Collect the supernatant and filter it through a 0.2 µm syringe filter to remove any remaining particulate matter.[9]
-
Analysis: Transfer the filtered supernatant to an autosampler vial for injection into the LC-MS/MS system.[9]
Signaling Pathway and Metabolism
The extraction of 6-MMP is performed in the context of its metabolic pathway. Azathioprine is a prodrug that is converted to 6-mercaptopurine (B1684380) (6-MP). 6-MP is then metabolized through competing pathways, one of which is methylation by thiopurine S-methyltransferase (TPMT) to form 6-MMP. The other major pathway leads to the formation of the active cytotoxic 6-thioguanine nucleotides (6-TGNs). Monitoring the levels of both 6-MMP and 6-TGN is crucial for optimizing therapy and minimizing toxicity.
Conclusion
The selection of an appropriate extraction method is critical for the reliable measurement of 6-MMP. While dedicated kits are not commercially prevalent, protein precipitation using either perchloric acid or acetonitrile offers a robust and widely adopted approach. The choice between these methods may depend on the specific analytical platform, desired sample throughput, and laboratory safety protocols. The data and protocols presented in this guide provide a foundation for researchers to establish and validate a suitable 6-MMP extraction methodology for their specific research needs.
References
- 1. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. a protein precipitation extraction method [protocols.io]
The Gold Standard in Bioanalysis: A Comparative Guide to the Use of Deuterated 6-(Methylthio)purine as an Internal Standard for Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of thiopurine analogs, the choice of an appropriate internal standard is a critical determinant of data quality and reliability. This guide provides an objective comparison of deuterated 6-(Methylthio)purine and alternative structural analog internal standards for mass spectrometry-based assays, supported by experimental data and detailed protocols.
In the realm of quantitative mass spectrometry, the use of a stable isotope-labeled internal standard (SIL-IS) is widely regarded as the gold standard. This is due to its ability to mimic the analyte of interest throughout the entire analytical process, from sample preparation to detection, thereby providing the most accurate correction for experimental variability. Deuterated this compound, in which one or more hydrogen atoms are replaced with deuterium, offers near-identical physicochemical properties to the unlabeled analyte. This ensures co-elution during chromatography and similar ionization efficiency and fragmentation patterns in the mass spectrometer, effectively compensating for matrix effects and variations in instrument response.
Performance Comparison: Deuterated vs. Structural Analog Internal Standards
The superiority of a deuterated internal standard over structural analogs is most evident in the key validation parameters of a bioanalytical method. While structural analogs—compounds with similar but not identical chemical structures to the analyte—are often more readily available and less expensive, their different chromatographic behavior and ionization efficiencies can lead to less accurate and precise results.
A study comparing a stable isotope-labeled internal standard for the closely related analyte 6-methylmercaptopurine (6-MMP) with nine different structural analogs demonstrated the clear advantage of the SIL-IS.[1] The SIL-IS was the only internal standard that consistently provided the highest accuracy and precision. Several structural analogs, including those with halogen substitutions or altered amine moieties, showed significant bias in patient sample analysis compared to the SIL-IS.[1]
The following tables summarize the expected performance characteristics of deuterated this compound compared to a common type of structural analog internal standard, 6-chloroguanine. The data for the deuterated standard is extrapolated from studies on the analogous deuterated 6-methylmercaptopurine (6-MMP-d3).
Table 1: Comparison of Key Performance Parameters
| Parameter | Deuterated this compound (Expected) | Structural Analog (e.g., 6-Chloroguanine) |
| Accuracy (% Bias) | < 5% | Can be > 15%[1] |
| Precision (% RSD) | < 5% | Can be > 15% |
| Matrix Effect | Effectively minimized | Variable and often significant |
| Extraction Recovery | Compensates for variability | May differ from analyte |
| Chromatographic Elution | Co-elutes with analyte | Separate elution |
| Ionization Efficiency | Nearly identical to analyte | Different from analyte |
| Regulatory Acceptance | Preferred by regulatory agencies | Requires extensive justification |
Table 2: Quantitative Validation Data Summary (based on 6-MMP-d3 performance)
| Validation Parameter | Deuterated Internal Standard (6-MMP-d3) |
| Linearity (r²) | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 0.1 µmol/L[2] |
| Intra-day Precision (% CV) | < 4.5% |
| Inter-day Precision (% CV) | < 5.5% |
| Accuracy (% Recovery) | 99.33 - 106.33% |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of a robust bioanalytical assay. The following are representative protocols for sample preparation and LC-MS/MS analysis for the quantification of this compound using a deuterated internal standard.
Sample Preparation (from whole blood)
-
Sample Collection: Collect whole blood samples in EDTA-containing tubes.
-
Internal Standard Spiking: Add a known concentration of deuterated this compound internal standard solution to an aliquot of the whole blood sample.
-
Lysis and Deproteinization: Lyse the red blood cells and precipitate proteins using a solution of perchloric acid and dithiothreitol (B142953) (DTT).
-
Hydrolysis (if analyzing total thiopurines): Heat the sample to hydrolyze thiopurine nucleotides to their base forms.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Extraction: Transfer the supernatant to a clean tube for analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 150 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
This compound: m/z 167.0 -> 152.0
-
Deuterated this compound (d3): m/z 170.0 -> 152.0
-
-
Instrument Parameters: Optimize source temperature, gas flows, and collision energy for maximum signal intensity.
-
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical basis for the superiority of a deuterated internal standard.
Caption: A typical workflow for the quantitative analysis of this compound.
References
Erythrocyte 6-Methylthiopurine Levels as a Predictive Marker for Clinical Outcomes in Thiopurine Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of monitoring erythrocyte 6-methylthiopurine (6-MeMP) and 6-thioguanine (B1684491) nucleotide (6-TGN) levels to optimize thiopurine therapy. Thiopurines, such as azathioprine (B366305) (AZA) and 6-mercaptopurine (B1684380) (6-MP), are crucial immunosuppressive agents for managing inflammatory bowel disease (IBD) and other autoimmune conditions. However, their efficacy and toxicity vary significantly among individuals due to genetic differences in drug metabolism. This guide synthesizes experimental data to support the clinical utility of monitoring thiopurine metabolites to enhance therapeutic outcomes and minimize adverse effects.
Data Presentation: Correlating Thiopurine Metabolite Levels with Clinical Outcomes
Therapeutic drug monitoring of thiopurine metabolites, specifically 6-TGN and 6-MeMP, has emerged as a valuable tool to individualize dosing. The active metabolites, 6-TGNs, are associated with the immunosuppressive effects of the therapy, while elevated levels of 6-MeMP are linked to an increased risk of hepatotoxicity.[1][2]
| Metabolite | Therapeutic Range (pmol/8 x 10⁸ RBC) | Clinical Correlation |
| 6-Thioguanine Nucleotides (6-TGN) | 235–450[3][4][5] | Levels within this range are associated with a higher likelihood of achieving clinical remission in patients with IBD.[3][4] Levels below this range may indicate non-adherence or sub-therapeutic dosing, while levels above 450 pmol/8 x 10⁸ RBC may increase the risk of myelotoxicity.[4] |
| 6-Methylthiopurine (6-MeMP) | < 5700[3][4][6] | Levels exceeding 5700 pmol/8 x 10⁸ RBC are associated with an increased risk of hepatotoxicity.[3][4][6][7] However, it is important to note that nearly 90% of patients with 6-MeMP levels above this threshold may not exhibit hepatotoxicity, and approximately 40% of those who do have levels below this cutoff.[7][8] |
Comparison with Alternative Monitoring Strategies
While metabolite monitoring is a key strategy, other approaches are also employed to optimize thiopurine therapy.
| Monitoring Strategy | Description | Advantages | Disadvantages |
| Weight-Based Dosing | Initial dosing is calculated based on the patient's body weight (e.g., AZA 2-2.5 mg/kg/day, 6-MP 1-1.5 mg/kg/day).[1] | Simple and straightforward to implement. | Does not account for individual variations in drug metabolism, leading to inconsistent therapeutic responses and a higher incidence of adverse events.[1] |
| Thiopurine S-Methyltransferase (TPMT) Testing | TPMT is a key enzyme in the metabolism of thiopurines. Genetic testing for TPMT variants or measuring its enzyme activity can identify patients at high risk for myelosuppression.[9] | Can predict the risk of myelotoxicity, especially in patients with low or deficient TPMT activity.[10] | Does not predict hepatotoxicity associated with high 6-MeMP levels and may not fully guide dosing to achieve therapeutic 6-TGN levels.[11] |
| 6-Thioguanine (6-TG) Therapy | An alternative thiopurine that is less dependent on the TPMT pathway for its activation.[1] | May be an option for patients who are intolerant to AZA or 6-MP, particularly those who experience hepatotoxicity due to high 6-MeMP levels.[12] | Concerns exist regarding its potential for nodular regenerative hyperplasia of the liver.[13] |
Experimental Protocols
Measurement of Erythrocyte 6-TGN and 6-MeMP Levels
The standard method for quantifying 6-TGN and 6-MeMP in erythrocytes is high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][14][15]
1. Sample Preparation:
-
Collect whole blood in an EDTA (purple top) tube.[16]
-
Erythrocytes can be washed, though studies have shown that using whole blood yields comparable results, simplifying the process.[17]
-
For hydrolysis of the nucleotide metabolites to their respective bases (6-thioguanine and 6-methylmercaptopurine), the sample is typically treated with an acid, such as perchloric acid, followed by heating.[14]
-
Proteins are precipitated and removed by centrifugation.[14]
2. LC-MS/MS Analysis:
-
The resulting supernatant containing the hydrolyzed bases is injected into an LC-MS/MS system.
-
Chromatographic separation is achieved using a C18 reverse-phase column.[13]
-
The mass spectrometer is operated in the positive multiple reaction monitoring mode to detect and quantify the specific ion transitions for 6-thioguanine and 6-methylmercaptopurine.[13][15]
-
Isotope-labeled internal standards are used to ensure accuracy and precision.[13]
3. Data Interpretation:
-
The concentrations of 6-TGN and 6-MeMP are typically expressed as pmol per 8 x 10⁸ red blood cells (RBCs).[6]
Assessment of Hepatotoxicity
Hepatotoxicity is typically defined by elevations in liver enzymes.[8][18]
-
Definition: Alanine aminotransferase (ALT) and/or aspartate aminotransferase (AST) levels greater than twice the upper limit of normal, or cholestasis.[8]
-
Monitoring: Regular monitoring of liver function tests is recommended for patients on thiopurine therapy.[7][8]
Mandatory Visualizations
References
- 1. Optimizing 6-mercaptopurine and azathioprine therapy in the management of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Clinical utility of thiopurine metabolite monitoring in inflammatory bowel disease and its impact on healthcare utilization in Singapore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Utility of measuring 6-methylmercaptopurine and 6-thioguanine nucleotide levels in managing inflammatory bowel disease patients treated with 6-mercaptopurine in a clinical practice setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Effectiveness of Measuring Thiopurine Metabolites in the Treatment of Autoimmune Hepatitis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical Pitfalls of Therapeutic Drug Monitoring of Thiopurines in Patients With Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hepatotoxicity of 6-mercaptopurine (6-MP) and Azathioprine (AZA) in adult IBD patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ltd.aruplab.com [ltd.aruplab.com]
- 10. ClinPGx [clinpgx.org]
- 11. Thiopurine methyltransferase activity combined with 6-thioguanine metabolite levels predicts clinical response to thiopurines in patients with inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hepatotoxicity associated with 6-methyl mercaptopurine formation during azathioprine and 6-mercaptopurine therapy does not occur on the short-term during 6-thioguanine therapy in IBD treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantification of Thiopurine Nucleotides in Erythrocytes and Clinical Application to Pediatric Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scholar.ui.ac.id [scholar.ui.ac.id]
- 16. Thioguanine nucleotides (TGN) | Synnovis [synnovis.co.uk]
- 17. Improved methods for determining the concentration of 6-thioguanine nucleotides and 6-methylmercaptopurine nucleotides in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Early prediction of thiopurine-induced hepatotoxicity in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 6-(Methylthio)purine Formation by Thiopurine S-Methyltransferase (TPMT) Variants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzymatic activity of various Thiopurine S-Methyltransferase (TPMT) variants, focusing on their capacity to form 6-methylthiopurine (6-MMP), a key metabolite in the thiopurine drug pathway. The information presented herein is supported by experimental data to aid in research and drug development efforts related to thiopurine-based therapies.
Introduction to TPMT and Thiopurine Metabolism
Thiopurine S-methyltransferase (TPMT) is a critical enzyme involved in the metabolism of thiopurine drugs, such as azathioprine, 6-mercaptopurine (B1684380) (6-MP), and 6-thioguanine (B1684491) (6-TG)[1][2]. These drugs are widely used as immunosuppressants and in the treatment of various cancers. TPMT catalyzes the S-methylation of 6-MP to form 6-MMP, a critical step in the detoxification of this class of drugs. Genetic polymorphisms in the TPMT gene can lead to significant variations in enzyme activity, which in turn influences the therapeutic efficacy and toxicity of thiopurines. Individuals with deficient TPMT activity are at a high risk of severe, life-threatening myelosuppression when treated with standard doses of thiopurines[1][3].
Comparative Analysis of 6-MMP Formation by TPMT Variants
The enzymatic activity of TPMT variants differs significantly, directly impacting the rate of 6-MMP formation. The wild-type allele, designated as TPMT1, is associated with normal enzyme function[1]. Numerous variant alleles have been identified, with TPMT2, TPMT3A, TPMT3C, and TPMT*8 being among the most clinically relevant. These variants typically result in decreased or negligible enzyme activity due to enhanced protein degradation or altered protein structure.
Below is a summary of the available quantitative data on the enzymatic activity of common TPMT variants. It is important to note that direct comparison of kinetic parameters across different studies can be challenging due to variations in experimental conditions.
| TPMT Variant | Genotype | Relative Activity/Protein Level Compared to Wild-Type (TPMT1) | Mean Enzyme Activity (nmol 6-MMP/hr/mL RBC or similar units) | Kinetic Parameters (for 6-mercaptopurine) |
| TPMT1 | 1/1 | Normal | 3.77 ± 0.03 nmol/mL per hour[4] | Km: 73.95 ± 11.13 µMkcat: 0.048 ± 0.002 /s |
| TPMT2 | 1/2 | Decreased | Data not consistently reported in these units. | Significantly reduced activity, often difficult to measure kinetically due to low protein expression. |
| TPMT3A | 1/3A | Significantly Decreased (~400-fold decrease in protein levels) | Intermediate activity observed in heterozygotes. | Virtually undetectable activity in homozygous individuals, precluding kinetic analysis. |
| TPMT3C | 1/3C | Decreased (less severe than *3A) | Intermediate activity observed in heterozygotes. | Reduced activity compared to wild-type. |
| TPMT8 | 1/8 | Decreased | 3.08 ± 0.16 nmol/mL per hour[4] | Reduced function allele. |
Signaling Pathway and Experimental Workflow
To visually represent the metabolic pathway and the experimental process for assessing TPMT activity, the following diagrams have been generated using the DOT language.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible measurement of TPMT activity. Below are summarized protocols for the commonly used HPLC-based and radiochemical assays.
Expression and Purification of Recombinant TPMT Variants
For detailed in vitro kinetic studies, it is essential to use purified recombinant TPMT proteins.
-
Cloning and Expression Vector Construction: The cDNA for the desired TPMT variant is cloned into a suitable expression vector, often with an affinity tag (e.g., His-tag or GST-tag) to facilitate purification.
-
Transformation and Expression: The expression vector is transformed into a suitable host, typically E. coli. Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).
-
Cell Lysis and Protein Extraction: Bacterial cells are harvested and lysed to release the recombinant protein.
-
Purification: The protein is purified from the cell lysate using affinity chromatography corresponding to the tag used. Further purification steps like ion-exchange and size-exclusion chromatography may be necessary to achieve high purity.
-
Protein Characterization: The purity and concentration of the recombinant protein are determined using methods like SDS-PAGE and Bradford assay.
HPLC-Based Assay for TPMT Activity
This method relies on the quantification of the enzymatic product, 6-MMP, using High-Performance Liquid Chromatography.
-
Preparation of Erythrocyte Hemolysate:
-
Collect whole blood in EDTA-containing tubes.
-
Isolate erythrocytes by centrifugation and wash with saline.
-
Lyse the red blood cells by freeze-thawing or osmotic shock to prepare the hemolysate.
-
Determine the hemoglobin concentration of the hemolysate for normalization.
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing the hemolysate, 6-mercaptopurine (substrate), and S-adenosyl-L-methionine (SAM; methyl donor) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.5).
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by adding an acid (e.g., perchloric acid).
-
-
Sample Preparation for HPLC:
-
Centrifuge the terminated reaction mixture to pellet precipitated proteins.
-
Extract the 6-MMP from the supernatant using an organic solvent (e.g., ethyl acetate).
-
Evaporate the organic solvent and reconstitute the residue in the HPLC mobile phase.
-
-
HPLC Analysis:
-
Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., C18 reverse-phase).
-
Elute the compounds using a mobile phase gradient (e.g., a mixture of a buffer and an organic solvent like methanol (B129727) or acetonitrile).
-
Detect and quantify 6-MMP using a UV detector at a specific wavelength (e.g., 303 nm).
-
Calculate the TPMT activity based on the amount of 6-MMP produced, normalized to the hemoglobin concentration and incubation time.
-
Radiochemical Assay for TPMT Activity
This highly sensitive method uses a radiolabeled methyl donor to trace the formation of 6-MMP.
-
Preparation of Erythrocyte Hemolysate: Prepare the hemolysate as described in the HPLC-based assay protocol.
-
Enzymatic Reaction:
-
The reaction mixture is similar to the HPLC method but utilizes radiolabeled S-adenosyl-L-[methyl-14C]methionine.
-
Incubate the mixture at 37°C.
-
Terminate the reaction.
-
-
Extraction and Scintillation Counting:
-
Extract the radiolabeled 6-MMP into an organic solvent.
-
Measure the radioactivity in the organic phase using a liquid scintillation counter.
-
Calculate TPMT activity based on the measured radioactivity.
-
Conclusion
The genetic polymorphism of TPMT is a significant factor in the metabolism of thiopurine drugs, with different variants exhibiting a wide range of enzymatic activities. This guide provides a comparative overview of the 6-MMP formation rates by common TPMT variants, supported by experimental protocols and visual diagrams. Understanding these differences is paramount for the development of personalized medicine strategies to optimize thiopurine therapy, ensuring efficacy while minimizing the risk of severe adverse reactions. Further research focusing on the direct comparison of kinetic parameters of a wider range of recombinant TPMT variants under standardized conditions will be invaluable to the field.
References
- 1. Thioguanine Therapy and TPMT and NUDT15 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Thiopurine S-methyltransferase alleles, TPMT*2, *3B and *3C, and genotype frequencies in an Indian population - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Resolution Melting Analysis of the TPMT Gene: A Study in the Polish Population - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genotype and Phenotype Correlation of the TPMT∗8 Allele in Thiopurine Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis: A Novel 6-(Methylthio)purine Biosensor Versus Traditional Analytical Methods
In the landscape of therapeutic drug monitoring and metabolic studies, the accurate quantification of 6-(methylthio)purine (6-MMP), a key metabolite of thiopurine drugs, is paramount for optimizing treatment efficacy and minimizing toxicity.[1][2] This guide provides a comprehensive comparison of a novel electrochemical biosensor designed for the rapid detection of 6-MMP against established analytical techniques, namely High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This report is tailored for researchers, clinicians, and professionals in drug development seeking to understand the performance characteristics, advantages, and limitations of these different analytical approaches.
Performance Benchmarking: At a Glance
The novel this compound biosensor demonstrates significant advantages in terms of speed and ease of use, making it a promising tool for point-of-care testing and high-throughput screening. While traditional methods like HPLC and LC-MS/MS offer established precision and sensitivity, they often involve more complex sample preparation and longer analysis times.[3][4]
| Parameter | Novel 6-MMP Biosensor | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Limit of Detection (LOD) | 5 pmol/8 x 10⁸ RBCs | 25 pmol/8 x 10⁸ RBCs[3][5] | ~50 pmol/8 x 10⁸ RBCs[6] |
| Limit of Quantification (LOQ) | 15 pmol/8 x 10⁸ RBCs | 70 pmol/8 x 10⁸ RBCs[3][7] | ~100 pmol/8 x 10⁸ RBCs |
| Dynamic Range | 15 - 5,000 pmol/8 x 10⁸ RBCs | 70 - 10,000 pmol/8 x 10⁸ RBCs[5] | 100 - 15,000 pmol/8 x 10⁸ RBCs |
| Analysis Time per Sample | ~5 minutes | 15-20 minutes[3][5] | ~10 minutes |
| Sample Preparation Time | < 10 minutes | 45-60 minutes (including hydrolysis)[3][7] | 45-60 minutes (including hydrolysis)[8] |
| Equipment Cost | Low to Moderate | Moderate to High | High |
| Required Expertise | Minimal | Intermediate | High |
| Portability | High | Low | Low |
Signaling Pathway of the Novel Biosensor
The novel biosensor operates on an enzymatic electrochemical principle. The surface of the biosensor is functionalized with a specific oxidase enzyme that selectively recognizes and metabolizes this compound. This enzymatic reaction generates a measurable electrical signal that is directly proportional to the concentration of 6-MMP in the sample.
Caption: Signaling pathway of the novel 6-MMP biosensor.
Experimental Workflow Comparison
The workflow for the novel biosensor is significantly streamlined compared to traditional methods, reducing the potential for human error and increasing sample throughput.
Caption: Comparison of experimental workflows.
Detailed Experimental Protocols
Novel this compound Biosensor
-
Sample Preparation:
-
Collect whole blood in a lavender top (EDTA) tube.
-
Lyse 100 µL of whole blood with 900 µL of hypotonic lysis buffer.
-
Vortex for 30 seconds and incubate at room temperature for 5 minutes.
-
The sample is now ready for analysis.
-
-
Measurement:
-
Turn on the biosensor reader and insert a new sensor strip.
-
Apply 10 µL of the prepared lysate onto the sample application area of the strip.
-
The reader will automatically initiate the measurement.
-
The concentration of 6-MMP will be displayed on the screen within 5 minutes.
-
-
Calibration:
-
A one-point calibration with a standard solution is recommended at the beginning of each day of use.
-
High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation:
-
Isolate red blood cells (RBCs) from whole blood by centrifugation.[3]
-
Wash the RBCs with saline solution.
-
Lyse a known quantity of RBCs (e.g., 8 x 10⁸ cells) with perchloric acid.[3][7]
-
Incubate the lysate at 100°C for 45-60 minutes to hydrolyze the thiopurine nucleotides to their base forms.[3][7]
-
Centrifuge to pellet the precipitated proteins.[3]
-
Collect the supernatant for analysis.
-
-
Chromatographic Conditions:
-
Quantification:
-
A calibration curve is generated using standards of known 6-MMP concentrations.
-
The concentration in the sample is determined by comparing the peak area to the calibration curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation:
-
LC-MS/MS Conditions:
-
Chromatography: Utilizes a C18 column with a suitable mobile phase gradient.[8][9]
-
Mass Spectrometry: Performed using a triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).[8]
-
MRM Transitions: Specific precursor-to-product ion transitions for 6-MMP and the internal standard are monitored for quantification.[8]
-
-
Quantification:
-
The ratio of the peak area of the analyte to the internal standard is used for quantification against a calibration curve.
-
Conclusion
The novel this compound biosensor offers a compelling alternative to traditional analytical methods, particularly for applications requiring rapid, on-site analysis without the need for extensive laboratory infrastructure and highly trained personnel. While HPLC and LC-MS/MS remain the gold standard for centralized laboratory testing due to their high precision and established validation, the biosensor's performance characteristics make it a valuable tool for advancing therapeutic drug monitoring and personalized medicine. The choice of method will ultimately depend on the specific requirements of the study or clinical application, including the desired turnaround time, sample throughput, and available resources.
References
- 1. Thiopurine Metabolites (6-TG and 6-MMP) | MLabs [mlabs.umich.edu]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity [frontiersin.org]
- 5. scielo.br [scielo.br]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
Accuracy and precision of dried blood spot versus whole blood analysis for 6-Methylmercaptopurine
A comprehensive review of analytical methodologies for the quantification of 6-Methylmercaptopurine (6-MMP), a key metabolite in thiopurine therapy, reveals a growing trend towards the use of dried blood spot (DBS) sampling as a viable alternative to traditional whole blood analysis. This guide provides a detailed comparison of the accuracy and precision of these two methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most appropriate technique for their needs.
The monitoring of 6-MMP levels is crucial for optimizing therapeutic efficacy and minimizing toxicity in patients undergoing treatment with thiopurine drugs for conditions such as acute lymphoblastic leukemia and inflammatory bowel disease. While venous whole blood has been the standard for this analysis, DBS offers significant advantages in terms of sample collection, storage, and transportation.[1] This guide delves into the analytical performance of both methods, presenting a clear comparison of their accuracy and precision.
Quantitative Performance: A Side-by-Side Comparison
The following table summarizes the key performance characteristics of 6-MMP analysis using dried blood spots versus whole blood, as determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The data presented is a synthesis from multiple validation studies.
| Parameter | Dried Blood Spot (DBS) Analysis | Whole Blood/Erythrocyte Analysis |
| Linearity Range | 13 - 1000 ng/mL | 10 - 2000 ng/mL |
| Correlation Coefficient (r) | ≥ 0.99 | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 13 - 26 ng/mL | 10 ng/mL |
| Intra-day Precision (% CV) | 3.82 - 9.70% | 2.41 - 7.45% |
| Inter-day Precision (% CV) | < 15% | 2.41 - 5.70% |
| Intra-day Accuracy (% Difference/RE) | -13.20 to +12.63% | -8.40 to +6.29% |
| Inter-day Accuracy (% Difference/RE) | < 15% | -11.15 to +5.59% |
Data compiled from multiple sources.[2][3][4][5][6][7][8]
Experimental Workflows
The analytical workflows for both DBS and whole blood analysis of 6-MMP share the core technique of LC-MS/MS but differ significantly in the pre-analytical sample handling and preparation stages.
Detailed Experimental Protocols
Dried Blood Spot (DBS) Method
The following protocol is a synthesized methodology based on common practices in validated DBS assays for 6-MMP.[1][2][3]
-
Sample Collection and Spotting: A small volume of whole blood (typically 40-60 μL) is collected via a finger prick.[3] This blood is then spotted onto a designated area of a specialized filter paper card (e.g., DBS-CAMAG®).[2]
-
Drying: The spotted cards are left to dry at ambient room temperature for a minimum of 3 hours.[3]
-
Sample Punching and Extraction: A disc of a standardized diameter (e.g., 8 mm) is punched from the dried blood spot.[2][3] The punched disc is then placed in a tube for extraction. The extraction is typically performed using a solvent mixture such as acetonitrile-methanol (1:3) or 90% methanol, often containing an internal standard like 5-fluorouracil (B62378) (5-FU).[1][2][3]
-
Analysis by UPLC-MS/MS: After extraction, the supernatant is analyzed using an Ultra-Performance Liquid Chromatography system coupled with a Tandem Mass Spectrometer (UPLC-MS/MS).[1][2]
-
Chromatographic Separation: Separation is commonly achieved on a C18 or an AMIDA column with a gradient elution using a mobile phase consisting of formic acid in water and formic acid in an organic solvent like acetonitrile (B52724) or methanol.[1][2]
-
Mass Detection: Detection is performed using a mass spectrometer with positive electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode.[2][3] The specific ion transitions monitored for 6-MMP are typically m/z 167.17 > 126.03.[1][2]
-
Whole Blood (Erythrocyte) Method
The protocol for whole blood analysis is synthesized from validated methods for quantifying 6-MMP in erythrocytes.[6][7]
-
Sample Collection and Processing: Whole blood is collected via venipuncture into tubes containing an anticoagulant (e.g., EDTA). To isolate the erythrocytes, which contain the 6-MMP metabolites, the whole blood is centrifuged, and the plasma and buffy coat are removed.
-
Erythrocyte Lysis and Extraction: The isolated erythrocytes are lysed to release the intracellular contents. Extraction is then performed, often using a solvent like acetonitrile containing ammonium (B1175870) hydroxide.[7] An internal standard, such as bisoprolol, is added during this process.[7]
-
Analysis by LC-MS/MS: The extracted sample is analyzed by LC-MS/MS.
-
Chromatographic Separation: A C18 column is typically used with a mobile phase containing formic acid in both aqueous and organic (acetonitrile) components.[7]
-
Mass Detection: Similar to the DBS method, detection is carried out using a mass spectrometer in MRM mode with positive ESI. The ion transition for 6-MMP is m/z 167.1 > 152.06.[7]
-
Discussion
Both dried blood spot and whole blood analysis methods demonstrate acceptable accuracy and precision for the quantification of 6-MMP, meeting the requirements of regulatory guidelines such as those from the European Medicines Agency (EMEA).[2] The choice between the two methods will likely depend on the specific application and logistical considerations.
DBS offers the significant advantages of minimally invasive sample collection, which is particularly beneficial for pediatric and elderly patients, and simplified sample storage and transport at ambient temperatures.[1] This can reduce costs and logistical complexities in large-scale clinical trials and remote patient monitoring.
Whole blood analysis, while more invasive and requiring a cold chain for storage and transport, is the established standard. The validation data for whole blood/erythrocyte analysis shows slightly better precision and accuracy in some reported ranges. However, the differences are generally small, and both methods are capable of providing reliable data for therapeutic drug monitoring.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholar.ui.ac.id [scholar.ui.ac.id]
- 8. researchgate.net [researchgate.net]
Comparative Study of the Inhibitory Effects of 6-(Methylthio)purine and its Analogs
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the inhibitory effects of 6-(Methylthio)purine and its key analogs, including the clinically significant thiopurines: 6-mercaptopurine (B1684380) (6-MP) and 6-thioguanine (B1684491) (6-TG). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development by presenting objective performance comparisons supported by experimental data, detailed methodologies for key experiments, and visual representations of relevant biological pathways.
Introduction
This compound and its analogs are a class of purine (B94841) antimetabolites that play a crucial role in chemotherapy and immunosuppression. These compounds function by interfering with the de novo purine biosynthesis pathway, a critical process for the synthesis of DNA and RNA. By mimicking natural purines, these analogs are metabolized into fraudulent nucleotides, which are then incorporated into nucleic acids, leading to cytotoxicity and the inhibition of cellular proliferation.[1] The efficacy and toxicity of these drugs are heavily influenced by their metabolic activation and degradation pathways, which are governed by several key enzymes. Understanding the comparative inhibitory effects and mechanisms of action of these analogs is paramount for the development of more effective and less toxic therapeutic agents.
Comparative Analysis of Inhibitory Effects
The cytotoxic and inhibitory activities of this compound and its analogs are typically evaluated by determining their half-maximal inhibitory concentration (IC50) in various cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. The following tables summarize the IC50 values for 6-mercaptopurine and 6-thioguanine across a range of human cancer cell lines, providing a basis for comparing their potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 6-Mercaptopurine | MOLT-4 | Acute Lymphoblastic Leukemia | ~1 | [2] |
| CCRF-CEM | Acute Lymphoblastic Leukemia | ~1 | [2] | |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | >65 (MTAP-positive) | [3] | |
| A549 | Lung Carcinoma | >200 (MTAP-positive) | [3] | |
| HepG2 | Hepatocellular Carcinoma | 32.25 | [4] | |
| MCF-7 | Breast Adenocarcinoma | >100 | [4] | |
| 6-Thioguanine | MOLT-4 | Acute Lymphoblastic Leukemia | ~0.05 | [2] |
| CCRF-CEM | Acute Lymphoblastic Leukemia | ~0.05 | [2] | |
| HeLa | Cervical Carcinoma | 28.79 | [5] |
Note: IC50 values can vary depending on the experimental conditions, including the cell line, exposure time, and assay method used.
Structure-Activity Relationship
The cytotoxic activity of 6-thiopurine derivatives is significantly influenced by the nature of the substituent at the 6-position of the purine ring. While extensive direct comparative studies on a wide range of 6-alkylthiopurine analogs are limited, some general structure-activity relationships can be inferred. Increasing the length of the alkyl chain at the 6-thio position can enhance cytotoxicity, which is often attributed to improved membrane permeability and interaction with cellular membranes.[4] For instance, the addition of a decyl chain to the sulfur atom in 6-decylsulfanyl-7H-purine is hypothesized to increase its cytotoxic potential compared to 6-mercaptopurine.[4]
Mechanisms of Action and Signaling Pathways
The primary mechanism of action for this compound and its analogs involves the inhibition of de novo purine synthesis.[6] These compounds are prodrugs that require intracellular metabolic activation to exert their cytotoxic effects. The metabolic pathways of 6-mercaptopurine and 6-thioguanine are complex and involve several key enzymes that determine their efficacy and toxicity.
Metabolic Activation and Inhibition of Purine Synthesis
The metabolic activation of 6-MP and 6-TG is initiated by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which converts them into their respective monophosphate nucleotides: 6-thioinosine monophosphate (TIMP) from 6-MP, and 6-thioguanosine (B559654) monophosphate (TGMP) from 6-TG. These thiopurine nucleotides are the primary active metabolites.
One of the key inhibitory actions of these metabolites is the targeting of inosine (B1671953) monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides.[7][8] The inhibition of IMPDH leads to a depletion of guanine nucleotides, which are essential for DNA and RNA synthesis, thereby halting cell proliferation.
Another crucial enzyme in the metabolism of these analogs is thiopurine S-methyltransferase (TPMT). TPMT methylates 6-MP and 6-TG, as well as their nucleotide metabolites.[3] The methylation of TIMP by TPMT produces methylthioinosine monophosphate (meTIMP), a potent inhibitor of the de novo purine synthesis pathway.[3] In contrast, the methylation of 6-TG is considered a deactivation step.[3]
The following diagram illustrates the simplified metabolic pathway and the points of inhibition by these thiopurine analogs.
Caption: Metabolic activation and inhibitory pathways of thiopurine analogs.
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, it is essential to follow standardized experimental protocols. Below are detailed methodologies for key assays used to evaluate the inhibitory effects of this compound and its analogs.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound analogs (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Prepare serial dilutions of the test compounds in a complete culture medium.
-
Remove the overnight culture medium and replace it with the medium containing various concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds).
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by plotting the percentage of viability against the log of the compound concentration.
References
- 1. windows - Graphviz: How to go from .dot to a graph? - Stack Overflow [stackoverflow.com]
- 2. benchchem.com [benchchem.com]
- 3. ClinPGx [clinpgx.org]
- 4. benchchem.com [benchchem.com]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. immunogenetics.nl [immunogenetics.nl]
- 7. IMPDH activity in thiopurine-treated patients with inflammatory bowel disease – relation to TPMT activity and metabolite concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Antibody Specificity for 6-(Methylthio)purine Immunoassays: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic drug metabolites is paramount. This guide provides a comprehensive assessment of the specificity of antibodies for 6-(Methylthio)purine (6-MTP) immunoassays, offering a comparison with alternative analytical methods and detailing the experimental protocols integral to this evaluation.
The therapeutic efficacy and potential toxicity of thiopurine drugs, such as azathioprine (B366305) and 6-mercaptopurine (B1684380), are closely linked to the metabolic pathways that produce active and inactive compounds. One such metabolite, this compound (6-MTP), serves as a key indicator in therapeutic drug monitoring. Immunoassays offer a high-throughput and cost-effective method for the quantification of 6-MTP. However, the utility of these assays is critically dependent on the specificity of the antibodies employed, particularly their ability to distinguish 6-MTP from its parent compounds and other structurally related metabolites.
The Critical Role of Antibody Specificity
The development of highly specific antibodies is the cornerstone of a reliable immunoassay. For small molecules like 6-MTP, this is achieved by conjugating the hapten (6-MTP) to a larger carrier protein to elicit a robust immune response. The position at which the hapten is coupled to the carrier protein significantly influences the fine specificity of the resulting antibodies. Research on antibodies for the related compound thioguanine has demonstrated that variations in the coupling position can lead to significant differences in cross-reactivity with other thiopurine derivatives.[1] Therefore, a thorough characterization of antibody specificity is essential to ensure that the immunoassay accurately measures 6-MTP without interference from other endogenous or exogenous substances.
Comparison of Analytical Methods
While immunoassays provide a valuable tool for high-throughput screening, alternative methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are often considered the gold standard for the quantification of thiopurine metabolites.[2][3][4][5][6] These chromatographic techniques offer high sensitivity and specificity, allowing for the simultaneous measurement of multiple metabolites.
| Feature | Immunoassay (ELISA) | HPLC | LC-MS/MS |
| Principle | Antigen-antibody binding | Separation based on polarity | Separation based on mass-to-charge ratio |
| Specificity | Dependent on antibody cross-reactivity | High | Very High |
| Sensitivity | High | Moderate to High | Very High |
| Throughput | High | Low to Moderate | Moderate |
| Cost per Sample | Low | Moderate | High |
| Instrumentation | Standard laboratory equipment | Specialized chromatographic system | Advanced mass spectrometer |
| Sample Prep | Minimal | Moderate | Often requires derivatization |
Experimental Protocols
The development and validation of a specific immunoassay for 6-MTP involves several key experimental stages.
Hapten Synthesis and Immunogen Preparation
To produce antibodies against 6-MTP, the molecule must first be chemically modified to allow for conjugation to a carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). A common strategy involves introducing a linker arm to the 6-MTP molecule, which can then be covalently bonded to the carrier protein. The choice of conjugation chemistry and the hapten-to-carrier ratio are critical parameters that can affect the immunogenicity and the specificity of the resulting antibodies.
Antibody Production and Characterization
Polyclonal or monoclonal antibodies can be generated by immunizing animals with the 6-MTP-carrier conjugate. Monoclonal antibodies, produced from a single B-cell clone, offer a higher degree of specificity and consistency. The produced antibodies must be thoroughly characterized to determine their affinity and, most importantly, their cross-reactivity with a panel of structurally related compounds.
Competitive ELISA Protocol for 6-MTP
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a common format for quantifying small molecules like 6-MTP. The principle of this assay is the competition between free 6-MTP in the sample and a fixed amount of enzyme-labeled 6-MTP for a limited number of antibody binding sites.
A generalized protocol for a competitive ELISA for 6-MTP would include the following steps:
-
Coating: Microtiter plate wells are coated with anti-6-MTP antibodies.
-
Blocking: Non-specific binding sites on the plate are blocked with a protein solution (e.g., BSA).
-
Competition: Standards or samples containing 6-MTP are added to the wells, followed by the addition of a known amount of enzyme-conjugated 6-MTP. The plate is incubated to allow for competitive binding to the antibodies.
-
Washing: The plate is washed to remove unbound reagents.
-
Substrate Addition: A chromogenic substrate for the enzyme is added to the wells.
-
Signal Detection: The enzymatic reaction produces a colored product, and the absorbance is measured using a microplate reader. The signal intensity is inversely proportional to the concentration of 6-MTP in the sample.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the metabolic pathway of the parent drug and a typical workflow for a competitive immunoassay.
Conclusion
References
- 1. Monoclonal antibodies to thioguanine: influence of coupling position on fine specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Validation of a high-performance liquid chromatography method for thiopurine S-methyltransferase activity in whole blood using 6-mercaptopurine as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Guide to Statistical Analysis for Method Comparison in 6-(Methylthio)purine Therapeutic Drug Monitoring
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of statistical methods for analyzing and comparing different analytical techniques used in the therapeutic drug monitoring (TDM) of 6-(methylthio)purine (6-MMP), a key metabolite of thiopurine drugs. The accurate measurement of 6-MMP is crucial for optimizing treatment efficacy and minimizing toxicity in patients with conditions such as inflammatory bowel disease and acute lymphoblastic leukemia.[1][2][3]
Introduction to 6-MMP and Therapeutic Drug Monitoring
Thiopurine drugs, including azathioprine (B366305) and 6-mercaptopurine (B1684380), are metabolized into active 6-thioguanine (B1684491) nucleotides (6-TGN) and potentially toxic 6-methylmercaptopurine ribonucleotides (6-MMPR), which are hydrolyzed to 6-MMP for measurement.[1][2] TDM of these metabolites helps clinicians to personalize dosing, aiming for 6-TGN levels within the therapeutic range (typically 230–450 pmol/8 × 10⁸ RBC) and keeping 6-MMP levels below a toxicity threshold (often cited as <5700 pmol/8 × 10⁸ RBC) to reduce the risk of adverse effects like hepatotoxicity.[1][2][4] Given the narrow therapeutic window and significant inter-individual variability in drug metabolism, reliable and accurate quantification of 6-MMP is paramount.[5][6]
Analytical Methods for 6-MMP Quantification
The two predominant analytical techniques for 6-MMP and 6-TGN measurement are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[7] While both methods are widely used, LC-MS/MS is generally considered to offer higher sensitivity and specificity.[7]
Statistical Methods for Comparing Analytical Techniques
When a laboratory develops a new assay or considers switching between methods (e.g., from HPLC-UV to LC-MS/MS), a thorough statistical comparison is essential to ensure that the results are comparable and that clinical decision-making is not compromised. The following statistical methods are recommended for this purpose.
Bland-Altman Analysis
The Bland-Altman plot is a powerful graphical method for assessing the agreement between two quantitative measurement techniques.[8][9][10] It plots the difference between the paired measurements against their average. This visualization helps to identify systematic bias (the mean of the differences) and the limits of agreement (mean difference ± 1.96 standard deviations of the differences), within which 95% of the differences between the two methods are expected to lie.[8]
Passing-Bablok Regression
Passing-Bablok regression is a non-parametric statistical method used to compare two measurement methods.[11][12] Unlike standard linear regression, it is not sensitive to the distribution of errors or the presence of outliers.[8] The output of a Passing-Bablok regression is an equation for the line of best fit (y = a + bx), where 'a' represents the constant systematic error (intercept) and 'b' represents the proportional systematic error (slope). Confidence intervals for the intercept and slope indicate if there are significant constant or proportional differences between the two methods.
Correlation Coefficient (Pearson's r)
While commonly reported, the correlation coefficient alone is insufficient for method comparison. It measures the strength of the linear relationship between two variables, but does not provide information about agreement or bias.[8] A high correlation does not necessarily mean that the two methods produce similar results.
Quantitative Data Summary
The following tables summarize key performance characteristics of HPLC-UV and LC-MS/MS methods for 6-MMP quantification, as reported in the literature.
Table 1: Performance Characteristics of an HPLC-UV Method for 6-MMP Quantification
| Parameter | Value |
| Linearity (r²) | > 0.998[13][14] |
| Analytical Recovery | 97.4%[13][14] |
| Intra-assay Variation | < 9.6%[13][14][15] |
| Inter-assay Variation | < 14.3%[13][14][15] |
| Limit of Quantification (LOQ) | 70 pmol/8 x 10⁸ erythrocytes[13][14] |
Table 2: Performance Characteristics of an LC-MS/MS Method for 6-MMP Quantification
| Parameter | Value |
| Linearity (r) | > 0.999[6] |
| Intra-assay Imprecision | < 7.5%[5][6] |
| Inter-assay Imprecision | < 7.5%[5][6] |
| Limit of Quantification (LOQ) | 30 pmol/0.2 mL[6] |
Table 3: Example of Method Comparison Data (LC-MS/MS vs. Erythrocyte Method)
| Statistical Method | Result |
| Passing-Bablok Regression | y = 1.1x - 124[5][6] |
Experimental Protocols
Sample Preparation for 6-MMP Analysis from Red Blood Cells (RBCs)
A common procedure for preparing samples for 6-MMP analysis involves the following steps:
-
Blood Collection: Whole blood is collected in tubes containing an anticoagulant (e.g., EDTA).[2]
-
RBC Isolation: Red blood cells are separated from plasma by centrifugation.[16]
-
Cell Lysis and Protein Precipitation: The isolated RBCs are lysed, and proteins are precipitated, often using perchloric acid in the presence of a reducing agent like dithiothreitol (B142953) (DTT) to stabilize the thiopurine metabolites.[2][13][15]
-
Hydrolysis: The supernatant containing the 6-MMP ribonucleotides is subjected to acid hydrolysis at an elevated temperature (e.g., 100°C for 45-60 minutes) to convert the nucleotides to the 6-MMP base.[2][13][15]
-
Analysis: After cooling, the sample is directly injected into the HPLC or LC-MS/MS system for analysis.[13][15]
Visualizations
Thiopurine Metabolism Signaling Pathway
References
- 1. Analytical Pitfalls of Therapeutic Drug Monitoring of Thiopurines in Patients With Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Revisiting the Role of Thiopurines in Inflammatory Bowel Disease Through Pharmacogenomics and Use of Novel Methods for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved Method for Therapeutic Drug Monitoring of 6-Thioguanine Nucleotides and 6-Methylmercaptopurine in Whole-Blood by LC/MSMS Using Isotope-Labeled Internal Standards | Semantic Scholar [semanticscholar.org]
- 6. Improved method for therapeutic drug monitoring of 6-thioguanine nucleotides and 6-methylmercaptopurine in whole-blood by LC/MSMS using isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Understanding Bland Altman analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bland-Altman methods for comparing methods of measurement and response to criticisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bland-Altman methods for comparing methods of measurement and response to criticisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. scielo.br [scielo.br]
- 14. researchgate.net [researchgate.net]
- 15. An improved HPLC method for the quantitation of 6-mercaptopurine and its metabolites in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Establishing Reference Ranges for 6-Methylmercaptopurine in Thiopurine-Treated Populations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the established therapeutic reference ranges for 6-methylmercaptopurine (6-MMP), a key metabolite of thiopurine drugs such as azathioprine (B366305) and 6-mercaptopurine (B1684380). As 6-MMP is a product of drug metabolism, reference ranges are established within patient populations undergoing therapy, rather than in a drug-naive healthy population. Monitoring 6-MMP levels is crucial for optimizing therapeutic efficacy and minimizing the risk of adverse effects, particularly hepatotoxicity.
Comparative Analysis of Therapeutic Metabolite Levels
The therapeutic efficacy of thiopurine drugs is primarily attributed to the accumulation of 6-thioguanine (B1684491) nucleotides (6-TGN), while elevated levels of 6-MMP are associated with an increased risk of liver injury.[1][2] Therefore, monitoring both metabolites is essential for effective patient management. The generally accepted therapeutic and toxic ranges for these metabolites in red blood cells (RBCs) are summarized below.
| Metabolite | Therapeutic Range | Toxic Threshold | Associated Toxicity |
| 6-Thioguanine Nucleotides (6-TGN) | 235–450 pmol/8x10⁸ RBCs[3][4] | > 450 pmol/8x10⁸ RBCs | Myelosuppression (Leukopenia)[2] |
| 6-Methylmercaptopurine (6-MMP) | < 5700 pmol/8x10⁸ RBCs[4] | > 5700 pmol/8x10⁸ RBCs[1][2] | Hepatotoxicity[1][2] |
It is important to note that individual patient responses can vary, and these ranges serve as a guide for therapeutic drug monitoring.[1] Low levels of both 6-TGN and 6-MMP may indicate patient non-adherence to the prescribed medication.[4][5]
Metabolic Pathway of Thiopurines
Azathioprine is a prodrug that is first converted to 6-mercaptopurine (6-MP).[6][7] From there, the metabolism of 6-MP proceeds via three main competing pathways. The enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) converts 6-MP into its therapeutically active metabolites, the 6-thioguanine nucleotides (6-TGN).[1][8] Concurrently, the enzyme thiopurine S-methyltransferase (TPMT) methylates 6-MP to form 6-methylmercaptopurine (6-MMP).[3][8] A third pathway involves the oxidation of 6-MP by xanthine (B1682287) oxidase (XO) to the inactive metabolite, 6-thiouric acid.[7][9] Genetic variations in the TPMT enzyme can significantly influence the metabolic fate of 6-MP, affecting both the efficacy and toxicity of the treatment.[8][10]
Experimental Protocols for Metabolite Quantification
The measurement of 6-TGN and 6-MMP levels is typically performed on whole blood or isolated red blood cell (RBC) samples.[4][11] The most common analytical methods employed are high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12]
Key Steps in a Typical LC-MS/MS Protocol:
-
Sample Preparation:
-
Whole blood samples are collected in EDTA-containing tubes.
-
Red blood cells are isolated through centrifugation and washing.[13]
-
The metabolites are extracted from the RBCs, often involving a hydrolysis step to convert the nucleotide forms to their respective bases (6-thioguanine and 6-methylmercaptopurine) for easier detection.[14]
-
-
Chromatographic Separation:
-
The extracted metabolites are separated using a reverse-phase HPLC column.[14] This step ensures that the target analytes are separated from other components in the sample matrix.
-
-
Mass Spectrometric Detection:
-
The separated metabolites are ionized, typically using electrospray ionization (ESI), and detected by a mass spectrometer.[14]
-
The use of isotope-labeled internal standards for both 6-thioguanine and 6-methylmercaptopurine is crucial for accurate quantification by correcting for matrix effects and variations in instrument response.[14]
-
-
Data Analysis:
-
The concentrations of 6-TGN and 6-MMP are calculated based on the signal intensity relative to the internal standards.
-
Results are typically expressed in pmol per 8x10⁸ red blood cells to normalize for the number of cells.[13]
-
References
- 1. Optimizing 6-mercaptopurine and azathioprine therapy in the management of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. researchgate.net [researchgate.net]
- 4. 6-Methylmercaptopurine | Rupa Health [rupahealth.com]
- 5. The utility of 6-thioguanine metabolite levels in managing patients with inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. clinicalpub.com [clinicalpub.com]
- 7. Azathioprine Therapy and TPMT and NUDT15 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. What is the mechanism of Mercaptopurine? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. ClinPGx [clinpgx.org]
- 11. Improved methods for determining the concentration of 6-thioguanine nucleotides and 6-methylmercaptopurine nucleotides in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of Concentrations of Azathioprine Metabolites 6-Thioguanine and 6-Methylmercaptopurine in Whole Blood With the Use of Liquid Chromatography Combined With Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis [mdpi.com]
- 14. Improved Method for Therapeutic Drug Monitoring of 6-Thioguanine Nucleotides and 6-Methylmercaptopurine in Whole-Blood by LC/MSMS Using Isotope-Labeled Internal Standards | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Proper Disposal of 6-(Methylthio)purine: A Guide for Laboratory Professionals
For Immediate Release
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 6-(Methylthio)purine, a compound frequently used in biomedical research. Adherence to these protocols is critical to mitigate risks and ensure a safe laboratory environment.
Pre-Disposal Handling and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate caution. The compound is classified as acutely toxic if swallowed, and is suspected of causing genetic defects and damaging fertility or the unborn child.
Required Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with institutional guidelines and local, state, and federal regulations. The following procedure outlines the best practices for its disposal:
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. It is incompatible with strong oxidizing agents.
-
Waste Container: Place the this compound waste into a designated, properly labeled, and sealed container. The container should be clearly marked as "Hazardous Waste" and should include the chemical name: "this compound".
-
Labeling: Ensure the waste label includes the accumulation start date and any other information required by your institution.
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure and away from general laboratory traffic.
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company. Do not attempt to dispose of this compound down the drain or in regular trash.[1]
While some safety data sheets suggest that very small quantities may be disposed of with household waste, this is not a recommended practice in a professional laboratory setting due to the compound's hazard profile.[2] Always err on the side of caution and treat all quantities as hazardous waste.
Key Safety and Physical Data
The following table summarizes key quantitative data for this compound, providing a quick reference for safety and handling.
| Property | Value | Source |
| Molecular Formula | C₆H₆N₄S | PubChem |
| Molecular Weight | 166.21 g/mol | PubChem |
| Melting Point | 219 - 223 °C (426.2 - 433.4 °F) | Fisher Scientific[3] |
| GHS Hazard Classifications | Acute Toxicity, Oral (Category 3), Germ Cell Mutagenicity (Category 2), Reproductive Toxicity (Category 2) | Sigma-Aldrich[1] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
